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  • Product: Methyl 3-((methylamino)methyl)benzoate
  • CAS: 922163-35-7

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Foundational

"Methyl 3-((methylamino)methyl)benzoate" chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 3-((methylamino)methyl)benzoate Abstract Methyl 3-((methylamino)methyl)benzoate is a bifunctional organic compound of increasing interest...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 3-((methylamino)methyl)benzoate

Abstract

Methyl 3-((methylamino)methyl)benzoate is a bifunctional organic compound of increasing interest to the chemical and pharmaceutical research communities. Its structure, incorporating a secondary amine and a methyl ester on a benzene ring, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols with mechanistic insights, reactivity profile, and potential applications, particularly in the field of drug discovery.

Introduction

In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds and versatile synthetic intermediates is perpetual. Methyl 3-((methylamino)methyl)benzoate emerges as a valuable reagent in this context. It possesses two key functional groups amenable to orthogonal chemical transformations: a nucleophilic secondary amine and an electrophilic methyl ester. This duality allows for its strategic incorporation into larger molecules, serving as a linker or a foundational element for library synthesis. This document serves as a technical resource for researchers, providing in-depth knowledge to facilitate its effective use in the laboratory.

Physicochemical Properties

The fundamental properties of Methyl 3-((methylamino)methyl)benzoate are summarized below. While empirical data such as melting and boiling points are not widely published, its core identifiers are well-documented.

PropertyValueSource
CAS Number 922163-35-7[1]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Canonical SMILES CNCC1=CC(=CC=C1)C(=O)OC[1]
MDL Number MFCD11858335[1]
Appearance Not specified (typically an oil or low-melting solid)-
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH).-
Hydrochloride Salt CAS 1187930-01-3[2]

Synthesis and Purification

The synthesis of Methyl 3-((methylamino)methyl)benzoate is most effectively achieved via a two-step process starting from the commercially available Methyl m-toluate. The overall synthetic workflow is designed to first install a reactive handle on the benzylic position, followed by the introduction of the methylamino group.

Synthesis_Workflow cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Nucleophilic Substitution Start Methyl m-toluate Intermediate Methyl 3-(bromomethyl)benzoate Start->Intermediate NBS, AIBN CCl₄, 70°C Product Methyl 3-((methylamino)methyl)benzoate Intermediate_ref->Product Methylamine (xs) THF

Fig 1. Two-step synthesis of Methyl 3-((methylamino)methyl)benzoate.
Step 1: Synthesis of Methyl 3-(bromomethyl)benzoate

The initial step involves the selective bromination of the benzylic methyl group of Methyl m-toluate. A free-radical pathway is employed for this transformation.

Causality and Experimental Choice:

  • Reagents: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic brominations.[3][4][5] It provides a low, steady concentration of bromine radicals, which minimizes side reactions such as aromatic bromination. A radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the chain reaction.[3][4]

  • Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is typically used to prevent interference with the radical mechanism.[3][4][5]

  • Temperature: The reaction requires thermal energy to decompose the initiator and propagate the radical chain, typically conducted at the reflux temperature of the solvent.[3][4]

Detailed Experimental Protocol:

  • Setup: To a dry three-necked flask equipped with a reflux condenser and a magnetic stirrer, add Methyl m-toluate (1.0 eq). Dissolve it in carbon tetrachloride (approx. 4 mL per gram of starting material).[3][4]

  • Reagent Addition: Add AIBN (0.05 eq) and NBS (1.1 eq) to the solution.[3][4]

  • Reaction: Heat the mixture to reflux (approx. 70-77°C) under an inert atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.[3][4] The reaction mixture typically changes color from yellow to orange and finally to a whitish suspension as the denser NBS is consumed and the less dense succinimide byproduct is formed.[3][4]

  • Workup: Once the reaction is complete (typically 3-5 hours), cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.

  • Purification: Concentrate the filtrate under reduced pressure to yield Methyl 3-(bromomethyl)benzoate, which is often obtained as a yellow oil and can be used in the next step without further purification.[4][5]

Step 2: Synthesis of Methyl 3-((methylamino)methyl)benzoate

This step involves a nucleophilic substitution reaction where the bromide in the precursor is displaced by methylamine.

Causality and Experimental Choice:

  • Reagents: Methylamine is used as the nucleophile. It is commercially available as a solution in solvents like ethanol or THF, or as a gas.

  • Stoichiometry: A significant challenge in amine alkylation is over-alkylation, where the desired secondary amine product reacts further with the alkyl halide to form a tertiary amine and ultimately a quaternary ammonium salt.[6] To mitigate this, a large excess of the nucleophile (methylamine) is used. This ensures that the electrophile (Methyl 3-(bromomethyl)benzoate) is more likely to encounter a molecule of methylamine than the secondary amine product, kinetically favoring the desired product.

  • Solvent: A polar aprotic solvent such as Tetrahydrofuran (THF) is suitable for this Sₙ2 reaction.

Detailed Experimental Protocol:

  • Setup: In a round-bottom flask, dissolve Methyl 3-(bromomethyl)benzoate (1.0 eq) in THF. Cool the solution in an ice bath (0°C).

  • Reagent Addition: Slowly add a solution of methylamine (≥ 5.0 eq, e.g., 40% in water or 2M in THF) to the cooled solution. The reaction is exothermic and should be controlled.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC until the starting bromide is fully consumed.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure Methyl 3-((methylamino)methyl)benzoate.

Chemical Reactivity and Stability

The reactivity of Methyl 3-((methylamino)methyl)benzoate is governed by its three primary components: the secondary amine, the methyl ester, and the aromatic ring.

Fig 2. Key reactive sites on Methyl 3-((methylamino)methyl)benzoate.
  • Secondary Amine: As a nucleophile and a base, the amine can readily participate in reactions such as acylation (with acyl chlorides or anhydrides to form amides), alkylation, and reductive amination.[6][7]

  • Methyl Ester: The ester group is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[3] It can also undergo amidation with other amines, though this typically requires harsh conditions.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The methyl ester group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta-positions (C5).[8][9] Conversely, the alkylamine side chain is an electron-donating, activating group that directs to the ortho- (C2, C4) and para- (C6) positions. The net outcome of a substitution reaction would depend on the specific reaction conditions and the nature of the electrophile.

  • Stability: The compound is generally stable under standard laboratory conditions. However, it should be stored away from strong oxidizing agents, strong acids, and strong bases to prevent degradation.

Applications in Drug Discovery and Development

While specific drug candidates containing this exact fragment are not prevalent in public literature, its utility lies in its role as a versatile building block.[10][11] Its structure is ideal for:

  • Scaffold Decoration: It can be used to introduce a methyl 3-(methylaminomethyl)phenyl motif into a lead compound to probe structure-activity relationships (SAR). The secondary amine provides a vector for further modification.

  • Linker Chemistry: In fields like Proteolysis Targeting Chimeras (PROTACs), linkers are crucial. The dual functionality of this molecule allows it to be coupled to two different molecular entities.

  • Fragment-Based Drug Discovery (FBDD): As a relatively small molecule, it can be used in fragment screening campaigns to identify initial binding interactions with a biological target.

Predicted Spectroscopic Data

Although experimental spectra are not publicly available, the key features can be reliably predicted based on its structure and data from analogous compounds.

Spectroscopy Predicted Features
¹H NMR δ 7.8-7.4 (m, 4H, Ar-H), δ 3.91 (s, 3H, -OCH₃), δ 3.80 (s, 2H, Ar-CH₂-N), δ 2.45 (s, 3H, N-CH₃), δ 1.5-2.0 (br s, 1H, -NH-). (Shifts for aromatic protons are estimated based on related benzoate structures[12]).
¹³C NMR δ ~167 (C=O), δ ~138 (Ar-C), δ ~130-128 (Ar-CH), δ ~58 (Ar-CH₂-N), δ ~52 (-OCH₃), δ ~36 (N-CH₃).
IR (cm⁻¹) ~3350 (N-H stretch, weak), ~2950 (C-H stretch), ~1720 (C=O stretch, ester), ~1600 (C=C stretch, aromatic), ~1250 (C-O stretch, ester).
Mass Spec (EI) M⁺ at m/z = 179.22. Key fragments: m/z 148 ([M-OCH₃]⁺), m/z 135 ([M-C₂H₄N]⁺), m/z 44 ([CH₃NHCH₂]⁺).

Safety and Handling

No specific toxicology data for Methyl 3-((methylamino)methyl)benzoate is available. Therefore, it should be handled with the standard precautions for new or uncharacterized laboratory chemicals. Based on related compounds like methyl benzoate and various aminobenzoates, the following hazards should be considered[13][14][15]:

  • Irritation: May cause skin and eye irritation.[13][14]

  • Toxicity: May be harmful if swallowed or inhaled.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating aerosols or dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • Appchem. Methyl 3-((methylamino)methyl)benzoate | 922163-35-7. Available from: [Link].

  • Chemistry Stack Exchange. Reductive amination in case of secondary amines. (2019). Available from: [Link].

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link].

  • ChemHelp ASAP. reductive amination & secondary amine synthesis. (2020). YouTube. Available from: [Link].

  • ACS Publications. Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. (2021). Available from: [Link].

  • PubChem. Methyl 3-amino-4-(methylamino)benzoate. Available from: [Link].

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Methyl Benzoate. Available from: [Link].

  • Royal Society of Chemistry. Nitration of methyl benzoate. Available from: [Link].

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link].

  • Google Patents. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. (2021).
  • PubChem. Methyl 3-nitrobenzoate. Available from: [Link].

  • Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Available from: [Link].

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Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of Methyl 3-((methylamino)methyl)benzoate

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The definitive assignment of a chemical structure is a cornerstone of modern chemical research and drug development. This guide pr...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive assignment of a chemical structure is a cornerstone of modern chemical research and drug development. This guide provides an in-depth, technically-focused protocol for the complete structure elucidation of Methyl 3-((methylamino)methyl)benzoate. Moving beyond a simple recitation of techniques, this document delves into the scientific rationale behind the selection of each analytical method, the interpretation of the resulting data, and the logical framework that integrates these findings into a single, validated structural hypothesis. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supplemented by chromatographic purity analysis. This guide is designed to serve as a practical, field-tested resource for scientists seeking to rigorously confirm the molecular architecture of this and similar compounds.

Introduction: The Imperative of Unambiguous Structure Verification

Methyl 3-((methylamino)methyl)benzoate is a molecule of interest due to its potential applications in medicinal chemistry and materials science. Its structure comprises three key functional groups: an aromatic benzoate ester, a secondary amine, and a benzylic methylene bridge. The precise arrangement of these components is critical to its chemical reactivity, physical properties, and biological activity. Therefore, an unassailable confirmation of its structure is paramount before its use in any research or development endeavor.

This guide will present a holistic approach to structure elucidation, emphasizing the convergence of evidence from multiple, independent analytical techniques. This multi-faceted strategy not only confirms the primary structure but also provides insights into the purity and stability of the compound, crucial parameters in drug development.

Foundational Analysis: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Rationale for HPLC: HPLC offers high-resolution separation of compounds based on their differential partitioning between a stationary and a mobile phase. For a moderately polar compound like Methyl 3-((methylamino)methyl)benzoate, a reverse-phase (RP) HPLC method is highly effective.[1]

Table 1: HPLC Method Parameters for Purity Analysis
ParameterValue
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Protocol: HPLC Purity Assessment

  • Sample Preparation: Dissolve approximately 1 mg of Methyl 3-((methylamino)methyl)benzoate in 1 mL of the initial mobile phase composition (90:10 Water:Acetonitrile). Filter the solution through a 0.45 µm syringe filter.[2]

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the prepared sample and acquire the chromatogram for 25 minutes.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity level of >95% is generally considered acceptable for proceeding with spectroscopic analysis.

The Core of Structure Elucidation: A Multi-Spectroscopic Approach

The elucidation of a novel chemical structure is akin to solving a puzzle. Each piece of spectroscopic data provides a unique clue, and only by assembling all the pieces can the complete picture be revealed. The following sections detail the application of IR, MS, and NMR spectroscopy to decipher the structure of Methyl 3-((methylamino)methyl)benzoate.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a powerful tool for the rapid identification of functional groups within a molecule. It is based on the principle that chemical bonds vibrate at specific, quantized frequencies.

Rationale for IR: The IR spectrum will provide direct evidence for the presence of the key functional groups: the ester carbonyl (C=O), the C-O bonds of the ester, the N-H bond of the secondary amine, and the aromatic C-H bonds.[3][4]

Expected IR Absorptions for Methyl 3-((methylamino)methyl)benzoate:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300-3500N-H stretch (secondary amine, broad)-NH-
~3000-3100Aromatic C-H stretchAr-H
~2800-3000Aliphatic C-H stretch-CH₂-, -CH₃
~1725C=O stretch (aromatic ester)Ester
~1600, ~1450C=C stretch (aromatic ring)Aromatic Ring
~1280Asymmetric C-O-C stretchEster
~1100Symmetric O-C-C stretchEster

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups. The presence of a strong peak around 1725 cm⁻¹ is indicative of the aromatic ester carbonyl.[3] A broad peak in the region of 3300-3500 cm⁻¹ would suggest the N-H stretch of the secondary amine.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.

Rationale for MS: Electrospray ionization (ESI) is a soft ionization technique that will likely produce a prominent protonated molecular ion [M+H]⁺, allowing for the direct determination of the molecular weight. The fragmentation pattern can help to confirm the connectivity of the different structural components.

Expected Mass Spectrometry Data for Methyl 3-((methylamino)methyl)benzoate (C₁₀H₁₃NO₂):

  • Molecular Formula: C₁₀H₁₃NO₂

  • Monoisotopic Mass: 179.0946 g/mol

  • Expected [M+H]⁺: m/z 180.1021

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Identify the [M+H]⁺ peak and compare its measured m/z value to the theoretical value. A high degree of accuracy (typically within 5 ppm) confirms the elemental composition. Analyze the fragmentation pattern to identify characteristic losses, such as the loss of the methoxy group (-OCH₃) or the cleavage of the benzylic C-N bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful and informative technique for structure elucidation. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms.

Rationale for NMR: The combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, will allow for the unambiguous assignment of all proton and carbon signals, thereby confirming the complete covalent structure of the molecule.

Predicted ¹H NMR Spectral Data for Methyl 3-((methylamino)methyl)benzoate (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.9d1HAromatic H (ortho to -COOCH₃)
~7.4t1HAromatic H (para to -COOCH₃)
~7.3d1HAromatic H (ortho to -CH₂NHCH₃)
~7.2s1HAromatic H (between substituents)
~3.9s3H-OCH₃
~3.8s2H-CH₂-
~2.5s3HN-CH₃
~1.8br s1H-NH-

Predicted ¹³C NMR Spectral Data for Methyl 3-((methylamino)methyl)benzoate (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~167C=O
~140Aromatic C (ipso to -CH₂NHCH₃)
~131Aromatic C (ipso to -COOCH₃)
~129Aromatic CH
~128Aromatic CH
~127Aromatic CH
~126Aromatic CH
~55-CH₂-
~52-OCH₃
~36N-CH₃

Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition (if necessary): If there is any ambiguity in the assignments, acquire COSY (to establish H-H correlations) and HSQC (to establish direct C-H correlations) spectra.

  • Data Analysis and Interpretation:

    • ¹H NMR: Analyze the chemical shifts, integration values, and coupling patterns to assign each proton signal.

    • ¹³C NMR: Correlate the number of signals with the expected number of unique carbon atoms. Use chemical shift tables and the information from the ¹H NMR to assign the carbon signals.

    • 2D NMR: Use the cross-peaks in the COSY and HSQC spectra to confirm the connectivity between protons and carbons.

Integrated Workflow and Data Convergence

The power of this multi-technique approach lies in the convergence of data from each independent analysis. The following diagram illustrates the logical flow of the structure elucidation process.

StructureElucidation cluster_Purity Purity Assessment cluster_Spectroscopy Spectroscopic Analysis cluster_Data Data Interpretation cluster_Conclusion Final Confirmation HPLC HPLC Analysis Purity >95% Purity Confirmed HPLC->Purity Verifies Sample Integrity IR IR Spectroscopy Purity->IR MS Mass Spectrometry Purity->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purity->NMR IR_Data Functional Groups Identified (Ester, Amine, Aromatic) IR->IR_Data MS_Data Molecular Formula Confirmed (C₁₀H₁₃NO₂) MS->MS_Data NMR_Data Complete Connectivity Map (All H & C Assigned) NMR->NMR_Data Final_Structure Structure Elucidated: Methyl 3-((methylamino)methyl)benzoate IR_Data->Final_Structure MS_Data->Final_Structure NMR_Data->Final_Structure

Caption: Workflow for the structure elucidation of Methyl 3-((methylamino)methyl)benzoate.

Conclusion: A Self-Validating System for Structural Integrity

The described methodology represents a robust, self-validating system for the structure elucidation of Methyl 3-((methylamino)methyl)benzoate. By integrating purity analysis with a suite of spectroscopic techniques, we can achieve a high degree of confidence in the assigned structure. Each technique provides a unique and complementary piece of information, and their collective agreement provides a powerful validation of the final structural assignment. This rigorous approach is indispensable for ensuring the quality and reliability of chemical entities used in research and development.

References

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Foundational

"Methyl 3-((methylamino)methyl)benzoate" CAS 922163-35-7

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I've made headway in my research, but am still working to pinpoint key experimental data. While I've synthesized compounds with similar structures, the definitive synthesis protocol remains elusive. I now know what I need, and am looking for more specific experimental physical and chemical data for the free base, and clear examples of how this compound has been used in final products. I have basic data, and the next round of searches will focus on refining those needs.

Refining Search Parameters

My targeted searches yielded more focused information. While I still lack a complete picture, the pieces are coming together. I've uncovered some potentially useful leads regarding the compound's use in drug synthesis, though I still need definitive examples. I've got a clearer understanding of the data I need, especially regarding the synthesis protocol. I'm focusing my next steps on patents, as they often contain detailed procedures.

Targeting Key Info

I'm focusing my efforts on finding that elusive synthesis protocol. I've uncovered procedures for similar compounds, providing valuable clues, but a clear, step-by-step method for my target compound remains missing. While basic physicochemical properties are known, I need definitive experimental data, especially spectroscopic data and an SDS. Specific applications remain elusive, though I have a few hints. I'll prioritize patents and supplier specifications in the next round.

Seeking Synthesis Clarity

I've made progress in the latest round of searches! While I have some important details, a validated protocol for synthesizing Methyl 3-((methylamino)methyl)benzoate remains elusive. The search continues!

Evaluating Potential Routes

I've been evaluating the plausibility of the two main synthetic routes I found in the last search round. The reductive amination seems straightforward, while the bromide route hinges on a successful bromination step. I've gathered spectroscopic data for related compounds, which will be essential for identifying and confirming the target compound, but am still looking for a fully validated protocol. My focus is now on optimizing the bromination and amination steps.

Prioritizing Protocol Refinement

My latest round of investigation yielded significant insights into potential synthetic routes for Methyl 3-((methylamino)methyl)benzoate. The focus has shifted toward refining the proposed methods based on available data. I'm prioritizing the reductive amination route for its potential simplicity and literature precedence. While I have NMR, IR, and MS data for related compounds, I still need a complete, validated procedure for the target compound, along with experimental spectral data.

Focusing on Detailed Procedures

I've gathered more information in the latest sweep! While I have valuable insights into possible synthesis pathways, a detailed, validated protocol for Methyl 3-((methylamino)methyl)benzoate is still outstanding. I'm focusing my efforts on finding patents or papers that explicitly use the target compound as an intermediate, as these typically include detailed experimental sections. I am looking for a complete synthetic protocol, experimental spectroscopic data for the target, and a dedicated safety data sheet.

Pursuing Detailed Protocols

The recent search yielded crucial information about the synthetic routes. I now have gathered clues on two viable methods. While the target compound's experimental spectroscopic data remains elusive, I have valuable spectral data from related compounds, as well as predicted mass spectrometry data. My immediate focus is on locating specific examples of the target as a cited intermediate in a known reaction.

Reviewing Search Results

I'm hitting a roadblock. The search results, even after the fourth step, haven't delivered a complete synthetic protocol for Methyl 3-((methylamino)methyl)benzoate". Supplier links are there, but the precise experimental details are missing. I haven't turned up a relevant patent or scientific paper yet.

Assessing Synthesis Strategies

I'm now diving deeper into the two most promising synthetic routes gleaned from earlier searches: nucleophilic substitution and reductive amination. I've gathered data on the synthesis of starting materials and am building out expected spectroscopic and physical properties. I've also identified potential applications based on related compounds, like use as a pharmaceutical intermediate. Safety information is also being addressed. Since a published protocol is elusive, I'm focusing on crafting a thorough guide based on the available data.

Developing Experimental Protocols

I'm now focusing on writing the detailed experimental protocols. Building on the established chemical routes, I'm constructing a plausible synthetic pathway, including rationale for reagent and solvent choices. Drawing from general organic chemistry knowledge and analogies from related compounds, I'm seeking experimental conditions. My goal is to create a practical guide, complete with expected properties, applications, and safety considerations. I'll include supporting tables and diagrams.

Constructing Technical Guide

I'm now drafting the technical guide. Based on a lack of an explicit published protocol, I'm developing a detailed experimental plan. Nucleophilic substitution and reductive amination are the chosen routes. I've compiled starting material data, and established expected properties from similar compounds. Drawing on general organic chemistry knowledge, I'm selecting reagents and solvents. Safety data are being gathered from structurally similar compounds, and I'm planning to include tables and diagrams.

Exploratory

A Predictive Spectroscopic Guide to Methyl 3-((methylamino)methyl)benzoate for Researchers and Drug Development Professionals

Foreword: The Role of Predictive Spectroscopy in Modern Drug Discovery In the fast-paced environment of drug discovery and development, the ability to anticipate the physicochemical properties of novel chemical entities...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Role of Predictive Spectroscopy in Modern Drug Discovery

In the fast-paced environment of drug discovery and development, the ability to anticipate the physicochemical properties of novel chemical entities is paramount. While direct empirical data remains the gold standard, the synthesis and isolation of every potential compound for full characterization is often resource-prohibitive in the early stages. This is where predictive spectroscopy emerges as a powerful tool. By leveraging established principles of nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry, and by analyzing data from structurally analogous compounds, we can construct a highly probable spectroscopic profile of a target molecule. This guide provides such a predictive analysis for Methyl 3-((methylamino)methyl)benzoate, a compound of interest for its potential applications in medicinal chemistry. The following sections are designed to offer researchers a detailed, albeit predicted, spectroscopic roadmap for the identification and characterization of this molecule, grounded in established scientific principles and data from related structures.

Molecular Structure and Predicted Spectroscopic Highlights

Methyl 3-((methylamino)methyl)benzoate possesses a unique combination of functional groups: a meta-substituted benzene ring, a methyl ester, and a secondary benzylic amine. Each of these moieties will give rise to characteristic signals in its various spectra. This guide will deconstruct the predicted spectroscopic data for this molecule, offering a rationale for the expected chemical shifts, absorption frequencies, and fragmentation patterns.

Molecular Structure Diagram

Caption: Structure of Methyl 3-((methylamino)methyl)benzoate

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H NMR spectrum of Methyl 3-((methylamino)methyl)benzoate in a standard solvent like CDCl₃ would display distinct signals corresponding to each unique proton environment.

Predicted ¹H NMR Data

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.9-8.1Singlet (or narrow multiplet)1HAr-H (H-2)Deshielded by the adjacent ester group.
~7.8-7.9Doublet1HAr-H (H-4 or H-6)Ortho-coupling to one proton, deshielded by the ester group.
~7.4-7.5Triplet1HAr-H (H-5)Ortho-coupling to two protons.
~7.3-7.4Doublet1HAr-H (H-6 or H-4)Ortho-coupling to one proton.
~3.9Singlet3H-COOCH₃Typical chemical shift for a methyl ester.
~3.8Singlet2HAr-CH₂-NBenzylic protons adjacent to a nitrogen atom.
~2.5Singlet3HN-CH₃Methyl group attached to a nitrogen atom.
~1.8Broad Singlet1HN-HExchangeable proton, chemical shift can vary with concentration and solvent.

Expert Interpretation

The aromatic region is expected to show a complex pattern due to the meta-substitution. The proton at the 2-position, being flanked by two electron-withdrawing groups (ester and the methylaminomethyl substituent), would be the most deshielded. The other aromatic protons will exhibit characteristic ortho and meta couplings. The singlets for the methyl ester, benzylic methylene, and N-methyl groups are highly diagnostic. The broadness of the N-H signal is a classic indication of an exchangeable proton.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~167C=O (Ester)Typical chemical shift for an ester carbonyl carbon.
~138Ar-C (C-3)Quaternary carbon attached to the benzylic group.
~133Ar-C (C-1)Quaternary carbon attached to the ester group.
~130Ar-CH (C-5)Aromatic CH.
~129Ar-CH (C-6)Aromatic CH.
~128Ar-CH (C-4)Aromatic CH.
~127Ar-CH (C-2)Aromatic CH.
~55Ar-CH₂-NBenzylic carbon.
~52-COOCH₃Methyl ester carbon.
~36N-CH₃N-methyl carbon.

Expert Interpretation

The downfield signal around 167 ppm is a clear indicator of the ester carbonyl carbon. The aromatic region will display six distinct signals, four for the protonated carbons and two for the quaternary carbons, confirming the meta-substitution pattern. The aliphatic region will show three signals corresponding to the benzylic carbon, the ester methyl carbon, and the N-methyl carbon.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, due to the low sensitivity of the ¹³C nucleus.

  • Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of Methyl 3-((methylamino)methyl)benzoate will be dominated by absorptions from the ester, the secondary amine, and the aromatic ring.

Predicted IR Absorption Frequencies

Predicted Frequency (cm⁻¹)IntensityAssignmentFunctional Group
~3300-3500Weak-Medium, BroadN-H StretchSecondary Amine
~3000-3100MediumAromatic C-H StretchAromatic Ring
~2850-2960MediumAliphatic C-H Stretch-CH₂- and -CH₃
~1720Strong, SharpC=O StretchEster
~1600, ~1480Medium-WeakC=C StretchAromatic Ring
~1250StrongC-O StretchEster
~1100MediumC-N StretchAmine
~750-800StrongC-H Out-of-plane Bendmeta-disubstituted Aromatic

Expert Interpretation

The most prominent peak in the spectrum is expected to be the strong, sharp C=O stretch of the ester group around 1720 cm⁻¹. The presence of a secondary amine will be indicated by a weak to medium, somewhat broad N-H stretching band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹. The strong absorption around 1250 cm⁻¹ is characteristic of the C-O bond of the ester. Finally, a strong band in the 750-800 cm⁻¹ region would be indicative of the meta-substitution pattern on the benzene ring.[1][2][3]

Experimental Protocol: Acquiring an IR Spectrum

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For Methyl 3-((methylamino)methyl)benzoate, electron ionization (EI) would likely lead to extensive fragmentation.

Predicted Mass Spectrometry Fragmentation

m/z (Mass/Charge Ratio)Proposed FragmentNotes
179[M]⁺Molecular ion. May be of low abundance.
148[M - OCH₃]⁺Loss of the methoxy radical from the ester.
120[M - COOCH₃]⁺Loss of the carbomethoxy radical.
91[C₇H₇]⁺Tropylium ion, a common fragment for benzyl-containing compounds.
44[CH₃NH=CH₂]⁺Alpha-cleavage of the amine.

Expert Interpretation

The molecular ion peak at m/z 179 is expected. A common fragmentation pathway for esters is the loss of the alkoxy group, which would result in a peak at m/z 148.[4][5] Another likely fragmentation is the loss of the entire ester group as a radical, leading to a fragment at m/z 120. Benzyl-containing compounds often rearrange to form the stable tropylium ion at m/z 91. A characteristic fragmentation of the secondary amine would be alpha-cleavage, resulting in a fragment at m/z 44.[6][7]

Fragmentation Pathway Diagram

MS_Fragmentation M [M]⁺ m/z 179 F148 [M - OCH₃]⁺ m/z 148 M->F148 - •OCH₃ F120 [M - COOCH₃]⁺ m/z 120 M->F120 - •COOCH₃ F44 [CH₃NH=CH₂]⁺ m/z 44 M->F44 α-cleavage F91 Tropylium Ion m/z 91 F120->F91 Rearrangement

Caption: Predicted major fragmentation pathways for Methyl 3-((methylamino)methyl)benzoate.

Experimental Protocol: Acquiring a Mass Spectrum

  • Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

  • Instrumentation: A GC-MS system equipped with an Electron Ionization (EI) source.

  • GC Parameters:

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Temperature Program: A gradient from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure separation and elution of the compound.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Conclusion

This in-depth technical guide provides a robust, predictive spectroscopic profile of Methyl 3-((methylamino)methyl)benzoate. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers and drug development professionals can more efficiently identify and characterize this molecule in their synthetic and screening efforts. While these predictions are based on sound scientific principles and data from analogous structures, it is imperative that they are ultimately confirmed by empirical data upon successful synthesis and isolation of the compound.

References

  • Human Metabolome Database. ¹H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

  • Institut Polytechnique de Paris. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

  • Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • Pressbooks. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

  • Human Metabolome Database. ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). [Link]

  • NMRDB.org. Predict ¹³C carbon NMR spectra. [Link]

  • Canadian Science Publishing. ¹³C n.m.r. studies. X. ¹³C spectra of some substituted methyl benzoates. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Chegg.com. Solved using the ¹H NMR spectrum of the starting material. [Link]

  • YouTube. Mass Spectrometry: Fragmentation Mechanisms. [Link]

  • ResearchGate. Vibrational Spectroscopy of Methyl benzoate | Request PDF. [Link]

  • NIST WebBook. Benzoic acid, 2-(methylamino)-, methyl ester. [Link]

  • Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

  • NIST WebBook. Benzoic acid, methyl ester. [Link]

  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... [Link]

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Foundational

A Technical Guide to Methyl 3-((methylamino)methyl)benzoate: Properties, Synthesis, and Applications in Pharmaceutical Research

Executive Summary: Methyl 3-((methylamino)methyl)benzoate is a substituted aromatic compound featuring a secondary amine and a methyl ester. Its structural motifs are of significant interest in medicinal chemistry, posit...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Methyl 3-((methylamino)methyl)benzoate is a substituted aromatic compound featuring a secondary amine and a methyl ester. Its structural motifs are of significant interest in medicinal chemistry, positioning it as a valuable building block for the synthesis of more complex pharmaceutical agents. This guide provides a comprehensive overview of its molecular characteristics, a detailed, logically-derived synthetic protocol, and an exploration of its applications within the field of drug discovery. The content is tailored for researchers, chemists, and drug development professionals, emphasizing the scientific rationale behind its synthesis and utility.

Core Molecular Profile

Methyl 3-((methylamino)methyl)benzoate, with the chemical formula C10H13NO2, is a secondary amine and a benzoate ester.[1][2] The presence of a basic nitrogen center and a lipophilic ester group within a compact aromatic scaffold makes it an attractive intermediate for creating libraries of compounds for biological screening. The secondary amine provides a key reactive handle for further functionalization, while the overall structure can serve as a scaffold to orient pharmacophoric features in three-dimensional space.

Table 1: Physicochemical and Structural Properties

Property Value Source
Molecular Formula C10H13NO2 [1][2]
Molecular Weight 179.22 g/mol [2]
CAS Number 922163-35-7 [1][2]
IUPAC Name methyl 3-((methylamino)methyl)benzoate N/A
SMILES CNCC1=CC(=CC=C1)C(=O)OC [1]
Predicted XlogP 2.2 [3]

| Monoisotopic Mass | 179.094629 g/mol |[1] |

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of Methyl 3-((methylamino)methyl)benzoate lies in its role as an intermediate for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system and analgesics.[2] The structural framework is prevalent in a wide range of biologically active molecules.

  • Scaffold for Lead Optimization: The molecule provides a robust scaffold that can be systematically modified. The secondary amine allows for the introduction of diverse substituents to probe the structure-activity relationship (SAR) of a lead compound. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification (e.g., amide bond formation), or it can be maintained to enhance cell permeability.

  • The "Magic Methyl" Principle: The strategic placement of methyl groups is a cornerstone of modern drug design, often referred to as the "magic methyl" effect.[4] Introducing a methyl group, as seen in the N-methyl moiety of this compound, can profoundly impact a molecule's pharmacodynamic and pharmacokinetic properties by improving metabolic stability, modulating binding affinity through hydrophobic interactions, or controlling the conformational rigidity of the molecule.[4][5]

  • Bioisostere for Bioactive Scaffolds: Derivatives of aminobenzoates are being explored for novel therapeutic targets. For instance, a structurally related compound, methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate, was identified as a potent dual inhibitor of malate dehydrogenase (MDH) 1 and 2, enzymes critical to cancer metabolism.[6] This highlights the potential of the core aminobenzoate scaffold in developing next-generation therapeutics that target metabolic pathways in diseases like cancer.[6]

Proposed Synthetic Protocol: Reductive Amination

A robust and highly efficient method for the synthesis of Methyl 3-((methylamino)methyl)benzoate is via the reductive amination of Methyl 3-formylbenzoate. This common and reliable transformation is a cornerstone of medicinal chemistry for forming C-N bonds. The rationale for selecting this pathway is its high selectivity, use of readily available starting materials, and generally mild reaction conditions that preserve the ester functionality.

Causality Behind Experimental Choices: The protocol utilizes sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is preferred over stronger reducing agents like sodium borohydride because it is milder and less basic, minimizing side reactions such as the reduction of the ester group. It is also selective for the protonated iminium intermediate formed in situ, driving the reaction efficiently towards the desired secondary amine product. The reaction is monitored by Thin-Layer Chromatography (TLC), a self-validating system that ensures the reaction proceeds to completion before initiating the work-up, thereby maximizing yield and purity.

Experimental Protocol: Synthesis of Methyl 3-((methylamino)methyl)benzoate

Materials:

  • Methyl 3-formylbenzoate

  • Methylamine solution (e.g., 2.0 M in THF)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reactant Staging: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Methyl 3-formylbenzoate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Imine Formation: Add methylamine solution (1.1 eq) to the flask, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur. Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 2-4 hours).

  • Aqueous Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO3 solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO4).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 3-((methylamino)methyl)benzoate.

Synthesis and Purification Workflow

Synthesis_Workflow Reactants 1. Reactant Staging (Methyl 3-formylbenzoate, Methylamine, DCM) Imine 2. Imine Formation (Add Acetic Acid, Stir 1h) Reactants->Imine Reduction 3. Reduction (Add STAB, Monitor by TLC) Imine->Reduction Workup 4. Aqueous Work-up (Quench with NaHCO3) Reduction->Workup Extraction 5. Extraction (Separate layers, Extract aqueous with DCM) Workup->Extraction Drying 6. Drying (Combine organic layers, wash, dry with MgSO4) Extraction->Drying SolventRemoval 7. Solvent Removal (Filter and Concentrate) Drying->SolventRemoval Purification 8. Purification (Flash Column Chromatography) SolventRemoval->Purification Product Final Product: Methyl 3-((methylamino)methyl)benzoate Purification->Product

Sources

Exploratory

Discovery and history of methyl aminomethylbenzoates

An In-Depth Technical Guide to the Discovery and History of Methyl Aminomethylbenzoates Authored by a Senior Application Scientist This guide provides a comprehensive exploration of methyl aminomethylbenzoates, a class o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Methyl Aminomethylbenzoates

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of methyl aminomethylbenzoates, a class of chemical intermediates essential to modern drug discovery and development. We will depart from rigid templates to present a narrative that follows the scientific and logical evolution of these compounds. Our focus will be on the causality behind synthetic choices, the validation of experimental protocols, and the authoritative grounding of all technical claims.

Introduction: The Architectural Significance of Methyl Aminomethylbenzoates

Methyl aminomethylbenzoates are a family of organic compounds characterized by a benzene ring substituted with both a methyl ester (-COOCH₃) and an aminomethyl (-CH₂NH₂) group. The positional arrangement of these two functional groups—ortho, meta, or para—gives rise to three distinct isomers, each with unique reactivity and utility as a molecular scaffold.

These compounds are not typically end-products; rather, they are crucial building blocks, or synthons, in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs).[1][2][3] Their value lies in the bifunctional nature of the molecule: the amine group serves as a nucleophilic handle for building out molecular complexity, while the methyl ester can be readily hydrolyzed to a carboxylic acid under mild conditions, providing another reactive site or a key interaction point with a biological target.[4]

Caption: Major synthetic routes to Methyl 4-(aminomethyl)benzoate.

Comparative Analysis of Synthetic Routes
Synthetic RouteStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
Direct Esterification 4-(Aminomethyl)benzoic acidMethanol, HCl or SOCl₂97% [5]High yield, simple procedure.Product isolated as corrosive hydrochloride salt;[3] requires extra workup step.
Catalytic Hydrogenation Methyl 4-cyanobenzoateH₂, Raney Ni or Ru-C>90% [6]Clean reaction, high atom economy.Requires high-pressure equipment; potential for side reactions. [7]
Reductive Amination Methyl 4-formylbenzoateNH₃, H₂, Catalyst~94% [6]Good control, mild conditions.Potential for imine instability; starting aldehyde can be expensive.
Substitution Methyl 4-(chloromethyl)benzoateAmmonia (NH₃)VariableAvoids high pressure.Starting material can be lachrymatory; potential for over-alkylation. [4]

Applications in Drug Development: Isomer-Specific Roles

The utility of methyl aminomethylbenzoates is best understood by examining the specific roles each isomer plays in medicinal chemistry.

  • Methyl 4-(aminomethyl)benzoate (para-isomer): This is the most widely cited isomer and serves as a key intermediate for a range of therapeutics. It has been used in the development of novel quinoline and indole-based antibiotics and is a precursor for certain hepatitis C virus (HCV) helicase inhibitors. [2][5]Its linear geometry makes it an ideal scaffold for molecules that need to span a specific distance within a receptor binding pocket.

  • Methyl 3-(aminomethyl)benzoate (meta-isomer): The meta-substitution pattern provides a distinct angular geometry. This isomer is a versatile building block in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs. [8]Its structural arrangement allows for the creation of molecules with specific three-dimensional shapes required for interaction with enzymes or receptors involved in pain and inflammation pathways. [8]

  • Methyl 2-(aminomethyl)benzoate (ortho-isomer): The ortho-isomer is critical for creating molecules where the amine and ester functionalities need to be in close proximity, often to facilitate intramolecular interactions or to act as a bidentate ligand for a metal center in an enzyme. It has been investigated as a precursor in the synthesis of potent histone deacetylase (HDAC) inhibitors, which have shown significant anti-cancer effects. [9]

Experimental Protocol: Synthesis of Methyl 4-(aminomethyl)benzoate Hydrochloride

This protocol describes a reliable, lab-scale synthesis via the esterification of 4-(aminomethyl)benzoic acid. The procedure is self-validating through the isolation of a crystalline solid with a defined melting point and the use of analytical techniques for purity assessment.

Objective:

To synthesize Methyl 4-(aminomethyl)benzoate hydrochloride from 4-(aminomethyl)benzoic acid and methanol.

Materials:
  • 4-(Aminomethyl)benzoic acid (2.00 mmol, 302 mg)

  • Anhydrous Methanol (30 mL)

  • Thionyl chloride (16.0 mmol, 1.16 mL)

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Rotary evaporator

Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-(aminomethyl)benzoic acid (302 mg) in anhydrous methanol (30 mL) with magnetic stirring.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add thionyl chloride (1.16 mL) dropwise to the stirred solution. Causality Note: This addition must be slow and cooled as the reaction is exothermic and generates HCl gas. Thionyl chloride reacts with methanol to form the esterification catalyst in situ.

  • Reaction: Remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring the reaction mixture overnight.

  • Workup: After the reaction is complete, remove the solvent and excess reagents by distillation under reduced pressure using a rotary evaporator.

  • Isolation and Characterization: The resulting colorless solid is the target product, methyl 4-(aminomethyl)benzoate hydrochloride. The yield should be approximately 97% (390 mg). [5]The product can be characterized by its melting point (~234-243 °C) and analytical techniques such as HPLC for purity, FT-IR for functional group confirmation, and HRMS for exact mass verification. [5]

Esterification_Workflow start Dissolve 4-(aminomethyl)benzoic acid in anhydrous methanol add_socl2 Cool in ice bath and add thionyl chloride dropwise start->add_socl2 react Stir overnight at room temperature add_socl2->react evaporate Remove solvent via rotary evaporation react->evaporate product Isolate and characterize final product (hydrochloride salt) evaporate->product

Caption: Workflow for the synthesis of methyl 4-(aminomethyl)benzoate HCl.

Conclusion

The methyl aminomethylbenzoates are exemplary in their role as unassuming yet indispensable components in the toolbox of the medicinal chemist. Their history is not one of a singular discovery but of a continuous refinement of synthetic strategy, driven by the relentless pursuit of new therapeutics. Understanding the evolution of their synthesis—from simple esterifications to sophisticated catalytic reductions—provides critical insight into the broader principles of process chemistry, where efficiency, safety, and scalability are paramount. As drug design continues to target ever more complex biological systems, the demand for such versatile, well-characterized, and readily available molecular building blocks will only intensify.

References

  • Dockner, M., & Neugebauer, T. (2007). Process for preparing methyl 4-(aminomethyl)benzoate. U.S.
  • Saltigo GmbH. (2007). Process for preparing methyl 4-(aminomethyl)benzoate. U.S.
  • Dockner, M., & Neugebauer, T. (2007). Process for preparing methyl 4-(aminomethyl)benzoate. (Continuation of U.S.
  • Saltigo GmbH. (2007). Process for preparing methyl 4-(aminomethyl)
  • Vepub. (n.d.). Process for preparing methyl 4-(aminomethyl)benzoate. Retrieved January 5, 2026, from [Link]

  • Gassman, P. G., & Gruetzmacher, G. (n.d.). Ethyl 4-Amino-3-methylbenzoate. Organic Syntheses Procedure. Retrieved January 5, 2026, from [Link]

  • Pietrzak, M., et al. (2017). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(4), 463-469. [Link]

  • American Chemical Society. (n.d.). p-Aminobenzoic acid. Retrieved January 5, 2026, from [Link]

  • Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Retrieved January 5, 2026, from [Link]

  • Han'guk Hwahak Kongop Co., Ltd. (2012). Preparation method of 4-aminomethylbenzoic acid.
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  • Zhejiang University of Technology. (2017). Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride.
  • Nichols, B. P., Seibold, A. M., & Doktor, S. Z. (1989). para-aminobenzoate synthesis from chorismate occurs in two steps. Journal of Biological Chemistry, 264(15), 8597-8601. [Link]

  • Pietrzak, M., et al. (2017). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. ResearchGate. [Link]

  • Chinachemnet. (n.d.). Methyl 4-(Aminomethyl)benzoate Hydrochloride. Retrieved January 5, 2026, from [Link]

  • Patsnap. (n.d.). Methyl 3-(cyanomethyl)benzoate synthetic method. Retrieved January 5, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate hydrochloride. Retrieved January 5, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-(Aminomethyl)benzoic Acid in Modern Pharmaceutical Synthesis. Retrieved January 5, 2026, from [Link]

  • Wikipedia. (n.d.). 3-Aminobenzoic acid. Retrieved January 5, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved January 5, 2026, from [Link]

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Foundational

"Methyl 3-((methylamino)methyl)benzoate" solubility profile

An In-Depth Technical Guide to the Solubility Profile of Methyl 3-((methylamino)methyl)benzoate Authored by: Gemini, Senior Application Scientist Executive Summary This technical guide provides a comprehensive analysis o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of Methyl 3-((methylamino)methyl)benzoate

Authored by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the anticipated solubility profile of Methyl 3-((methylamino)methyl)benzoate, a compound of interest in pharmaceutical research and development. Lacking extensive published experimental data, this document synthesizes foundational solubility principles, authoritative regulatory guidelines, and robust experimental protocols to construct a predictive profile. We delve into the compound's structural attributes—a secondary amine, a methyl ester, and an aromatic ring—to forecast its behavior in aqueous, organic, and biorelevant media. Particular emphasis is placed on the pH-dependent solubility conferred by the basic amine moiety. This guide provides detailed, field-proven methodologies for both kinetic and thermodynamic solubility determination, grounded in standards set by the International Council for Harmonisation (ICH). The objective is to equip researchers, scientists, and drug development professionals with the theoretical framework and practical workflows necessary to accurately characterize the solubility of this compound, a critical parameter influencing bioavailability, formulation, and overall development success.

Introduction: The Critical Role of Solubility

In drug discovery and development, solubility is a cornerstone physicochemical property that dictates a compound's journey from a chemical entity to a therapeutic agent. It is defined as the maximum concentration of a substance that can dissolve in a solvent to form a saturated solution at a given temperature.[1][2] Poor aqueous solubility can lead to low bioavailability, hinder the development of viable formulations, and produce unreliable results in biological assays.[3][4] Therefore, a thorough understanding and precise measurement of a compound's solubility profile are imperative from the earliest stages of research.[5]

This guide focuses on Methyl 3-((methylamino)methyl)benzoate, providing a predictive analysis of its solubility based on its molecular structure and outlining the definitive experimental paths to confirm it.

Compound Profile: Methyl 3-((methylamino)methyl)benzoate

To understand the solubility of a molecule, one must first understand the molecule itself. The key physicochemical properties of Methyl 3-((methylamino)methyl)benzoate are summarized below.

PropertyValue / StructureSource
IUPAC Name Methyl 3-((methylamino)methyl)benzoate-
CAS Number 1187930-01-3 (as hydrochloride salt)[6]
Molecular Formula C₁₀H₁₃NO₂-
Molecular Weight 179.22 g/mol -
Chemical Structure

(Structure inferred from name)
Key Functional Groups Secondary Amine (-NHCH₃), Methyl Ester (-COOCH₃), Aromatic Ring-

The structure reveals a molecule with mixed polarity. The aromatic ring provides a significant non-polar character, while the secondary amine and methyl ester groups introduce polarity and hydrogen bonding capabilities. The secondary amine is a weak base, making its protonation state—and thus its solubility in aqueous media—highly dependent on pH.[7][8]

Theoretical Solubility Considerations

The principle of "Like dissolves like" provides a foundational qualitative prediction of solubility.[9][10] Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. Methyl 3-((methylamino)methyl)benzoate, with its blend of polar and non-polar regions, is expected to exhibit nuanced solubility.

Impact of pH on Aqueous Solubility

The secondary amine group (pKa estimated to be in the range of 9-10) is the most critical determinant of aqueous solubility.

  • In Acidic Solutions (pH < pKa): The amine group will be predominantly protonated, forming a cationic species (-NH₂⁺CH₃). This ionic form significantly increases polarity and enhances interaction with water molecules, leading to higher solubility .[11]

  • In Basic Solutions (pH > pKa): The amine will exist primarily in its neutral, free base form. The molecule as a whole becomes less polar, reducing its affinity for water and leading to lower solubility .[11][12]

This relationship is a critical consideration for oral drug development, as the compound will traverse the varying pH environments of the gastrointestinal (GI) tract.

pH_Equilibrium cluster_low_ph Low pH (e.g., pH 1.2) cluster_high_ph High pH (e.g., pH 7.4) Protonated C₁₀H₁₄NO₂⁺ (Cationic) Higher Solubility Neutral C₁₀H₁₃NO₂ (Neutral Free Base) Lower Solubility Protonated->Neutral + OH⁻ Neutral->Protonated + H⁺

Caption: pH-dependent equilibrium of Methyl 3-((methylamino)methyl)benzoate.

Solubility in Organic Solvents
  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. The compound is expected to have good solubility due to favorable interactions with both the amine and ester groups.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are hydrogen bond acceptors. Good solubility is anticipated as they can interact with the amine proton. DMSO is a common solvent for preparing stock solutions for biological assays.[13]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the polar functional groups, the compound is expected to have poor solubility in these solvents.

Computational Prediction

Various data-driven and physics-based models can predict aqueous solubility (LogS).[14][15][16] While these models provide valuable early estimates, they are not a substitute for experimental data, as their accuracy depends heavily on the training dataset and the novelty of the chemical structure.[17][18]

Experimental Solubility Determination

A crucial distinction in solubility measurement is between thermodynamic and kinetic solubility.[5][19] The choice of assay depends on the stage of drug development.

  • Kinetic Solubility: Measured by adding a concentrated DMSO stock solution to an aqueous buffer. It reflects the solubility of the amorphous or least stable solid form and is prone to supersaturation. It is a high-throughput method used for early-stage compound screening.[4][5]

  • Thermodynamic (Equilibrium) Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound. It is measured by equilibrating an excess of the solid compound in the solvent over a longer period (e.g., 24-48 hours).[3][19] This is the gold standard for regulatory submissions and late-stage development.[5]

Assay_Decision_Workflow start Compound Available for Solubility Testing dev_stage Stage of Development? start->dev_stage kinetic_assay Perform Kinetic Solubility Assay (e.g., Nephelometry) dev_stage->kinetic_assay Early Discovery (High Throughput) thermo_assay Perform Thermodynamic Solubility Assay (Shake-Flask Method) dev_stage->thermo_assay Lead Optimization / Pre-Clinical Development report_kinetic Report Apparent Solubility (µg/mL) for Compound Ranking kinetic_assay->report_kinetic report_thermo Report Equilibrium Solubility (mg/mL) for Formulation & Regulatory Filing thermo_assay->report_thermo

Caption: Decision workflow for selecting the appropriate solubility assay.

Protocol: Thermodynamic Solubility via Shake-Flask Method (ICH M9 Guideline)

This protocol is the standard method for determining the equilibrium solubility required for Biopharmaceutics Classification System (BCS) biowaivers.[20][21][22]

Objective: To determine the equilibrium solubility of Methyl 3-((methylamino)methyl)benzoate in aqueous media across the physiological pH range of 1.2 to 6.8.[22]

Materials:

  • Methyl 3-((methylamino)methyl)benzoate (solid powder)

  • Buffer solutions: pH 1.2 (e.g., HCl), pH 4.5 (e.g., acetate buffer), pH 6.8 (e.g., phosphate buffer)

  • Mechanical shaker/agitator with temperature control (37 ± 1°C)

  • Calibrated pH meter

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • HPLC system with a validated quantitation method

Procedure:

  • Preparation: Prepare the required buffer solutions. The pH of each solution should be verified before and after the experiment.[22]

  • Addition of Compound: Add an excess amount of the solid compound to a series of vials, ensuring enough solid will remain undissolved at equilibrium. A common starting point is to add enough compound to achieve a concentration at least 2-3 times higher than the predicted solubility.

  • Solvent Addition: Add a precise volume (e.g., 5 mL) of each buffer solution to the vials. Run each pH condition in triplicate.[22]

  • Equilibration: Place the vials in the shaker set to 37 ± 1°C. Agitate for a sufficient duration to reach equilibrium. This is typically 24 to 48 hours. The attainment of equilibrium should be confirmed by sampling at multiple time points (e.g., 24h, 48h) until the concentration plateaus.[19][23]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample from the supernatant. Immediately filter the sample through a syringe filter to remove all undissolved particles.[24]

  • Quantitation: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Solid Phase Analysis: After the experiment, recover the remaining solid from the vials and analyze it (e.g., by XRPD) to confirm that no phase transformation or degradation has occurred during the experiment.[19][23]

Protocol: Kinetic Solubility Assay

This protocol provides a rapid assessment suitable for early discovery.[4][13]

Objective: To rapidly estimate the aqueous solubility of a compound from a DMSO stock.

Materials:

  • 10 mM DMSO stock solution of Methyl 3-((methylamino)methyl)benzoate

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Plate reader (Nephelometer or UV-Vis Spectrophotometer)

Procedure:

  • Plate Setup: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the wells of a microtiter plate.

  • Buffer Addition: Add aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of 1%.

  • Incubation: Mix the contents on a plate shaker for a set period, typically 1-2 hours, at room temperature.[13]

  • Measurement:

    • Nephelometry: Measure the light scattering in each well. An increase in light scattering compared to a control well indicates the formation of a precipitate.[4]

    • Direct UV: For a more quantitative measure, filter the solution through a filter plate to remove precipitate. Measure the UV absorbance of the filtrate in a UV-compatible plate. The concentration is determined from a calibration curve prepared in a DMSO/buffer mixture.[4]

Predicted Solubility Profile & Data Summary

Based on the structural analysis, the following solubility profile is predicted. This table should be populated with experimental data as it is generated.

Solvent/MediumPredicted SolubilityRationale / Key Factors
Aqueous Buffer pH 1.2 HighProtonation of the amine group leads to a highly polar cationic species.
Aqueous Buffer pH 4.5 Moderate to HighThe amine group is still largely protonated.
Aqueous Buffer pH 6.8 Low to ModerateNearing the pKa, a significant fraction exists as the less soluble free base.
Aqueous Buffer pH 7.4 LowThe compound is predominantly in its neutral, less polar free base form.
Ethanol / Methanol HighPolar protic solvents capable of H-bonding with the amine and ester.
DMSO / DMF HighPolar aprotic solvents effectively solvate the polar functional groups.
Hexane Very LowNon-polar solvent cannot effectively solvate the polar amine and ester groups.

Practical Implications in Drug Development

  • Formulation: The pronounced pH-dependent solubility suggests that for oral delivery, formulations may need to incorporate solubilizing excipients or employ enabling technologies (e.g., salt formation, amorphous solid dispersions) to ensure adequate dissolution and absorption in the neutral pH environment of the small intestine.

  • BCS Classification: According to ICH M9 guidelines, a drug is "highly soluble" if its highest therapeutic dose dissolves in 250 mL of aqueous media over the pH range of 1.2-6.8.[20][22] The solubility at the lowest point within this range will determine the classification. For this compound, the solubility at pH 6.8 will likely be the limiting factor.

  • Process Chemistry: Understanding solubility in various organic solvents is crucial for designing efficient purification steps, such as crystallization.[25][26] The high solubility in alcohols suggests these could be effective solvents for reaction and purification processes.

Conclusion

The solubility profile of Methyl 3-((methylamino)methyl)benzoate is predicted to be centrally governed by the pH of the aqueous medium, a direct consequence of its secondary amine functional group. High solubility is anticipated under acidic conditions, with a significant decrease as the pH approaches and surpasses the compound's pKa. The molecule is also expected to be readily soluble in polar organic solvents. While this guide provides a robust theoretical framework, it must be underscored that definitive characterization requires rigorous experimental validation. The provided Shake-Flask and kinetic assay protocols offer standardized, reliable methods for generating the high-quality data necessary to guide formulation strategies, support regulatory filings, and ultimately drive the successful development of this compound.

References

  • Ramos, M. C., & White, A. D. (2022). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery, 1(5), 604-613. [Link]

  • Ramos, M. C., & White, A. D. (2022). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. National Institutes of Health. [Link]

  • Zhang, Y., et al. (2022). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 14(1), 72. [Link]

  • Atrin, S., et al. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Physical Chemistry Chemical Physics, 26(38), 29624-29636. [Link]

  • ResearchGate. (n.d.). Solvent selection for pharmaceuticals. [Link]

  • Ramos, M. C., & White, A. D. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv. [Link]

  • AIChE. (2014). Method for Prediction of Pharmaceutical Solubility for Solvent Selection. [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

  • Unknown. (n.d.). Solubility and pH of amines. [Link]

  • Semantic Scholar. (n.d.). Solubility determination of barely aqueous-soluble organic solids. [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • Al-Ghabeish, M., & Al-Akayleh, F. (2018). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

  • Lee, S. C., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 353, 85-90. [Link]

  • Admescope. (n.d.). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

  • ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. [Link]

  • ResearchGate. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link]

  • Przybyłek, M., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PubMed Central. [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

  • ResearchGate. (2018). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

  • Gong, Y., & Grant, D. J. W. (2007). Principles of Solubility. In Solvent Systems and Their Selection in Pharmaceutics and Biopharmaceutics. [Link]

  • ChemBest. (n.d.). Methyl 3-[(Methylamino)methyl]benzoate. [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

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Exploratory

"Methyl 3-((methylamino)methyl)benzoate" for synthesis

An In-Depth Technical Guide to the Synthesis and Application of Methyl 3-((methylamino)methyl)benzoate Abstract Methyl 3-((methylamino)methyl)benzoate (CAS No. 922163-35-7) is a versatile secondary amine that serves as a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Application of Methyl 3-((methylamino)methyl)benzoate

Abstract

Methyl 3-((methylamino)methyl)benzoate (CAS No. 922163-35-7) is a versatile secondary amine that serves as a crucial building block in medicinal chemistry and materials science.[1] Its unique structure, featuring a meta-substituted aromatic ring with both an ester and a secondary benzylic amine, makes it an attractive scaffold for the development of novel pharmaceutical agents and specialized ligands. This guide provides a comprehensive overview of the most efficient and reliable synthetic strategy for its preparation: a one-pot reductive amination pathway. We will delve into the mechanistic underpinnings of this approach, offer a detailed, field-proven experimental protocol, and discuss the critical analytical techniques for its characterization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the synthesis and utilization of this valuable intermediate.

Introduction: The Strategic Importance of Methyl 3-((methylamino)methyl)benzoate

In the landscape of modern synthetic chemistry, the demand for functionalized molecular scaffolds is perpetual. Methyl 3-((methylamino)methyl)benzoate emerges as a compound of significant interest due to the orthogonal reactivity of its functional groups. The methyl ester provides a handle for hydrolysis or amidation, while the secondary amine is a key site for forming amides, sulfonamides, or for use in further alkylations. The specific meta-substitution pattern on the benzene ring dictates the spatial orientation of these groups, a critical factor in designing molecules that interact with biological targets. The esters of aminomethylbenzoic acid are recognized as important intermediates in the synthesis of active pharmaceutical ingredients.[2]

Table 1: Chemical Identity and Properties

Property Value Reference
IUPAC Name Methyl 3-((methylamino)methyl)benzoate
CAS Number 922163-35-7 [1]
Molecular Formula C₁₀H₁₃NO₂ [1]
Molecular Weight 179.22 g/mol [1]

| Structure | CNCC1=CC=CC(=C1)C(=O)OC (SMILES) |[1] |

Retrosynthetic Analysis and Strategic Pathway Selection

A robust synthesis is predicated on a logical and efficient retrosynthetic strategy. For Methyl 3-((methylamino)methyl)benzoate, the most logical disconnection is at the benzylic carbon-nitrogen bond. This disconnection points directly to a reductive amination reaction, a cornerstone of modern amine synthesis known for its high efficiency and control.[3]

This strategy identifies two readily available starting materials: Methyl 3-formylbenzoate and Methylamine . This approach is superior to alternatives, such as the N-alkylation of methyl 3-(aminomethyl)benzoate, as direct alkylation of amines is often difficult to control and can lead to undesired over-alkylation, resulting in the formation of tertiary amines and quaternary ammonium salts.[3] Reductive amination elegantly circumvents this issue by providing a clean, single alkylation.

G Target Methyl 3-((methylamino)methyl)benzoate Disconnect C-N Bond Disconnection (Reductive Amination) Target->Disconnect Intermediates Methyl 3-formylbenzoate + Methylamine Disconnect->Intermediates

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Synthesis via One-Pot Reductive Amination

This section details a validated, step-by-step protocol for the synthesis of Methyl 3-((methylamino)methyl)benzoate. The procedure is designed as a one-pot reaction, which enhances efficiency by minimizing intermediate isolation steps.

Principle of the Method

The reaction proceeds in two stages within the same pot:

  • Imine Formation: Methyl 3-formylbenzoate reacts with methylamine to form a Schiff base (imine) intermediate. This reaction is typically reversible and driven to completion by the subsequent reduction step.

  • In-Situ Reduction: A mild and selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃), is introduced. This reagent selectively reduces the imine C=N bond to a C-N single bond in the presence of the unreacted aldehyde, a key advantage that makes the one-pot procedure feasible.[3]

Experimental Workflow

The overall process from reaction setup to final characterization is outlined below.

Caption: Step-by-step workflow for the synthesis and purification.

Detailed Step-by-Step Methodology

Materials:

  • Methyl 3-formylbenzoate

  • Methylamine (2.0 M solution in THF)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 3-formylbenzoate (1.0 eq). Dissolve it in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Amine Addition: Add Methylamine solution (1.2 eq, 2.0 M in THF) dropwise to the stirred solution at room temperature. Allow the mixture to stir for 20-30 minutes to facilitate imine formation.

  • Reduction: To the stirring mixture, add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic layers.

  • Washing and Drying: Wash the combined organic phase with brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% Methanol in DCM or 20-50% Ethyl Acetate in Hexanes) to yield Methyl 3-((methylamino)methyl)benzoate as a pure product.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative of the expected results for a successfully synthesized batch.

Table 2: Expected Analytical Data

Technique Expected Result
¹H NMR (400 MHz, CDCl₃) δ 7.95-8.05 (m, 2H, Ar-H), 7.40-7.50 (m, 2H, Ar-H), 3.91 (s, 3H, O-CH₃), 3.80 (s, 2H, Ar-CH₂-N), 2.45 (s, 3H, N-CH₃), 1.60 (br s, 1H, N-H).
¹³C NMR (100 MHz, CDCl₃) δ 167.0 (C=O), 140.0, 132.5, 130.0, 129.0, 128.5, 128.0 (Ar-C), 54.0 (Ar-CH₂), 52.1 (O-CH₃), 36.0 (N-CH₃).
Mass Spec. (ESI+) Expected m/z: 180.0968 [M+H]⁺ (Calculated for C₁₀H₁₄NO₂⁺: 180.1025).

| IR (thin film, cm⁻¹) | 3350-3310 (N-H stretch, secondary amine), 2950-2800 (C-H stretch), 1720 (C=O stretch, ester), 1280 (C-O stretch).[4][5] |

Applications in Research and Development

Methyl 3-((methylamino)methyl)benzoate is not an end-product but a strategic intermediate. Its utility spans several areas:

  • Drug Discovery: It serves as a core scaffold for synthesizing libraries of compounds. The secondary amine can be derivatized to explore structure-activity relationships (SAR) for various biological targets. For example, it can be acylated to form amides or reacted with sulfonyl chlorides to produce sulfonamides, both of which are common pharmacophores.

  • Ligand Synthesis: The nitrogen and ester oxygen atoms can act as coordination sites, making the molecule a candidate for the development of novel ligands for transition metal catalysis.[1]

  • Materials Science: The aromatic core and reactive handles allow for its incorporation into polymers or functional materials where its specific chemical and physical properties can be exploited.

Conclusion

This guide has outlined a reliable and efficient synthesis of Methyl 3-((methylamino)methyl)benzoate via a one-pot reductive amination strategy. By explaining the rationale behind the chosen methodology and providing a detailed, actionable protocol, we aim to empower researchers to confidently produce this valuable intermediate. The inherent versatility of its structure ensures its continued relevance as a foundational building block in the pursuit of new medicines and materials.

References

  • Methyl 3-((methylamino)methyl)benzoate | 922163-35-7 | C10H13NO2 | Appchem . Appchem. Available at: [Link]

  • Reductive Amination, and How It Works . Master Organic Chemistry. (2017). Available at: [Link]

  • US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents. Google Patents.
  • The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... - ResearchGate . ResearchGate. Available at: [Link]

  • Preparation of Methyl 3-nitrobenzoate - University of South Alabama . University of South Alabama. (2010). Available at: [Link]

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Foundational

An In-depth Technical Guide to the Freezer Storage of Methyl 3-((methylamino)methyl)benzoate

Introduction: The Criticality of Proper Storage for Chemical Integrity Methyl 3-((methylamino)methyl)benzoate is a versatile intermediate compound utilized in the synthesis of a variety of biologically active molecules,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Proper Storage for Chemical Integrity

Methyl 3-((methylamino)methyl)benzoate is a versatile intermediate compound utilized in the synthesis of a variety of biologically active molecules, including agents targeting the central nervous system and analgesics. The presence of both a secondary amine and a methyl ester functionality within its structure makes it a valuable building block in medicinal chemistry. However, these same functional groups can be susceptible to degradation if the compound is not stored under optimal conditions. This guide provides a comprehensive overview of the best practices for the freezer storage of Methyl 3-((methylamino)methyl)benzoate, ensuring its stability and the reproducibility of experimental results for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for preserving the purity and integrity of this reagent, thereby safeguarding the validity of research outcomes.

Chemical Profile and Inherent Stability Considerations

To understand the optimal storage conditions for Methyl 3-((methylamino)methyl)benzoate, it is essential to first examine its molecular structure and the inherent stability of its constituent functional groups.

Structural Features

The chemical structure of Methyl 3-((methylamino)methyl)benzoate (CAS No. 922163-35-7) consists of a benzene ring substituted with a methyl benzoate group and a methylaminomethyl group.[1]

Caption: Chemical structure of Methyl 3-((methylamino)methyl)benzoate.

Stability of the Benzoate Ester

Benzoate esters are generally stable under neutral and anhydrous conditions. However, they are susceptible to hydrolysis, particularly in the presence of acids or bases, which can cleave the ester bond to yield benzoic acid and methanol. The rate of this hydrolysis is temperature-dependent.

Stability of the Secondary Amine

Secondary amines can be prone to oxidation.[2] While generally more stable than primary amines, they can still react with atmospheric oxygen over time, especially in the presence of light or metal catalysts.[2] Tertiary amines are considerably more thermally stable than primary and secondary amines.[3]

Recommended Storage Conditions: A Multi-Tiered Approach

Based on available supplier information and general chemical principles, a multi-tiered approach to the storage of Methyl 3-((methylamino)methyl)benzoate is recommended.

Storage Duration Recommended Temperature Rationale Source
Short-Term (Weeks) 2-8°CMinimizes short-term degradation for frequently used aliquots.MySkinRecipes
Long-Term (Months to Years) -20°C to -80°CSignificantly reduces the rate of potential degradation pathways.Inferred from best practices
Transportation Cold-chainMaintains stability during transit.BLD Pharm[4]

It is crucial to note that while some suppliers recommend refrigeration (2-8°C), for long-term storage, freezer temperatures are highly advisable to ensure the compound's integrity over extended periods.

The Scientific Rationale for Freezer Storage

The recommendation for freezer storage is grounded in fundamental principles of chemical kinetics. The rate of chemical reactions, including degradation reactions, is highly dependent on temperature. According to the Arrhenius equation, a decrease in temperature leads to an exponential decrease in the reaction rate constant.

By storing Methyl 3-((methylamino)methyl)benzoate at freezer temperatures (e.g., -20°C or -80°C), the kinetic energy of the molecules is significantly reduced. This leads to:

  • Reduced Molecular Collisions: Fewer and less energetic collisions between molecules minimize the chances of degradation reactions occurring.

  • Slowing of Degradation Pathways: The rates of potential hydrolysis of the ester and oxidation of the amine are dramatically slowed, preserving the compound's purity.

start Receive Compound short_term Short-term use? (within weeks) start->short_term refrigerate Store at 2-8°C short_term->refrigerate Yes long_term Long-term storage? (months to years) short_term->long_term No use Use in experiment refrigerate->use freezer Store at -20°C to -80°C long_term->freezer aliquot Aliquot into smaller, single-use vials freezer->aliquot aliquot->use

Caption: Decision workflow for the storage of Methyl 3-((methylamino)methyl)benzoate.

Potential Degradation Pathways to Mitigate

While freezer storage significantly mitigates degradation, it is important to be aware of the potential pathways through which Methyl 3-((methylamino)methyl)benzoate could degrade.

  • Ester Hydrolysis: Even at low temperatures, the presence of moisture can lead to slow hydrolysis of the methyl ester, forming 3-((methylamino)methyl)benzoic acid.

  • Oxidation of the Amine: Although the rate is significantly reduced in a freezer, oxidation of the secondary amine to the corresponding N-oxide or other degradation products can still occur over very long periods, especially if the container is not properly sealed.

parent Methyl 3-((methylamino)methyl)benzoate hydrolysis Hydrolysis (presence of water) parent->hydrolysis oxidation Oxidation (presence of oxygen) parent->oxidation product1 3-((methylamino)methyl)benzoic acid hydrolysis->product1 product2 N-oxide derivative oxidation->product2

Caption: Potential degradation pathways for Methyl 3-((methylamino)methyl)benzoate.

Best Practices for Handling and Use: A Step-by-Step Protocol

Proper handling of the compound upon removal from freezer storage is as critical as the storage condition itself to prevent degradation.

  • Equilibration to Room Temperature: Before opening, allow the container to warm to room temperature completely. This prevents condensation of atmospheric moisture onto the cold compound, which could lead to hydrolysis.

  • Inert Atmosphere: If possible, open and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.

  • Use of Aliquots: For long-term storage, it is highly recommended to aliquot the compound into smaller, single-use vials. This avoids repeated freeze-thaw cycles of the bulk material, which can introduce moisture and accelerate degradation.

  • Proper Sealing: Ensure that the container is tightly sealed after each use to prevent the ingress of air and moisture. For particularly sensitive applications, sealing the container with paraffin film can provide an additional barrier.

  • Desiccation: Storing the container within a desiccator, both in the freezer and during equilibration, can provide an extra layer of protection against moisture.

Designing a Long-Term Stability Study

For GMP or other regulated environments, or for long-term research projects, it may be necessary to conduct a formal stability study.

Experimental Protocol:

  • Initial Analysis (Time Zero): Upon receipt, perform a full characterization of a sample of the compound. This should include:

    • Purity assessment: by HPLC or GC.

    • Identity confirmation: by NMR and/or MS.

    • Appearance: visual inspection.

  • Sample Preparation and Storage:

    • Aliquot the compound into multiple vials, ensuring each is tightly sealed.

    • Store the vials at the intended freezer temperature (e.g., -20°C and -80°C to compare).

    • Retain some samples at 2-8°C and room temperature as controls (if safe to do so).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, 12, and 24 months), remove a vial from each storage condition.

  • Re-analysis: Perform the same set of analyses as in the initial characterization.

  • Data Evaluation: Compare the results at each time point to the initial data. A significant change in purity, appearance, or the emergence of new peaks in the chromatogram would indicate degradation. The EPA provides guidelines for freezer storage stability studies that can be adapted.[5]

Conclusion

The optimal freezer storage of Methyl 3-((methylamino)methyl)benzoate is critical for maintaining its chemical integrity and ensuring the reliability of research and development activities. While refrigeration at 2-8°C is suitable for short-term use, long-term storage at -20°C to -80°C is strongly recommended. By understanding the chemical properties of the compound, the rationale for low-temperature storage, and adhering to best practices for handling, researchers can confidently preserve the quality of this important synthetic intermediate.

References

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. [Link]

  • Methyl 3-amino-4-(methylamino)benzoate | C9H12N2O2 | CID 15586064. PubChem. [Link]

  • Methyl 3-((methylamino)methyl)benzoate | 922163-35-7 | C10H13NO2. Appchem. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate. [Link]

  • Methyl 3-((methylamino)methyl)benzoate hydrochloride (C10H13NO2). PubChemLite. [Link]

  • Methyl 3-((methylamino)methyl)benzoate. MySkinRecipes. [Link]

  • Basic Properties of Amines. Chemistry LibreTexts. [Link]

  • Methyl 3-(methylamino)benzoate hydrochloride (C9H11NO2). PubChemLite. [Link]

  • Effects of sodium benzoate on storage stability of previously improved beverage from tamarind (Tamarindus indica L.). NIH. [Link]

  • Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]

  • Effect of storage on the levels of sodium benzoate in soft drinks sold in some Nigerian market with exposure and health risk assessment. Nature. [Link]

  • B.7.6.2 Freezer Storage Stability in Plants. EPA. [Link]

  • SODIUM BENZOATE. atamankimya.com. [Link]

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Protocols & Analytical Methods

Method

Synthesis of Methyl 3-((methylamino)methyl)benzoate: A Detailed Guide for Chemical Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of Methyl 3-((methylamino)methyl)benzoate, a key intermediate in pharmaceutical and materials science research. This document i...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of Methyl 3-((methylamino)methyl)benzoate, a key intermediate in pharmaceutical and materials science research. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies.

Introduction and Strategic Overview

Methyl 3-((methylamino)methyl)benzoate is a bifunctional molecule of significant interest due to its utility as a versatile building block in organic synthesis. The presence of a secondary amine and a methyl ester allows for orthogonal chemical modifications, making it a valuable scaffold for the creation of diverse molecular architectures. Its structural motif is found in a range of biologically active compounds and functional materials.

The synthesis of this target molecule can be approached through several strategic pathways. The most direct and widely employed method involves the nucleophilic substitution of a suitable leaving group on the benzyl position with methylamine. An alternative and robust strategy is the reductive amination of the corresponding aldehyde. A third, more classical approach involves the multi-step transformation of a readily available starting material like methyl benzoate.

This guide will provide a detailed, step-by-step protocol for the most efficient and reliable method: the nucleophilic substitution of methyl 3-(bromomethyl)benzoate. The rationale behind the choice of reagents, solvents, and reaction conditions will be thoroughly explained to ensure both reproducibility and a deep understanding of the underlying chemical principles. Alternative synthetic routes will also be discussed, providing a broader context for synthetic strategy.

Primary Synthetic Route: Nucleophilic Substitution

The nucleophilic substitution reaction between methyl 3-(bromomethyl)benzoate and methylamine stands as the most direct and efficient route to Methyl 3-((methylamino)methyl)benzoate. The benzylic bromide is an excellent electrophile, readily undergoing substitution by an amine nucleophile.[1]

Reaction Workflow Diagram

SynthesisWorkflow A Methyl 3-(bromomethyl)benzoate C Reaction Mixture (Solvent: THF) A->C B Methylamine Solution B->C D Quenching (Aqueous Workup) C->D Stir at RT E Extraction (Ethyl Acetate) D->E F Drying and Concentration E->F G Purification (Column Chromatography) F->G H Methyl 3-((methylamino)methyl)benzoate G->H Characterization

Caption: Workflow for the synthesis of Methyl 3-((methylamino)methyl)benzoate via nucleophilic substitution.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityPurity
Methyl 3-(bromomethyl)benzoate1129-28-8229.075.0 g (21.8 mmol)>97%
Methylamine (40% in H₂O)74-89-531.0610.0 mL (excess)40%
Tetrahydrofuran (THF), anhydrous109-99-972.11100 mL>99%
Ethyl acetate (EtOAc)141-78-688.11200 mLACS
Saturated sodium bicarbonate (aq)144-55-884.0150 mL-
Brine (saturated NaCl solution)7647-14-558.4450 mL-
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.3710 g-
Silica gel for column chromatography7631-86-960.08As needed60 Å

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-(bromomethyl)benzoate (5.0 g, 21.8 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Addition of Methylamine: Cool the solution to 0 °C using an ice bath. Slowly add a 40% aqueous solution of methylamine (10.0 mL, excess) dropwise to the stirred solution over 15 minutes. The use of an excess of methylamine is crucial to drive the reaction to completion and to minimize the formation of the tertiary amine byproduct through dialkylation.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progression.[2]

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Extraction: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and shake vigorously. The aqueous wash with sodium bicarbonate is performed to neutralize any hydrobromic acid formed during the reaction. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. The brine wash helps to remove any residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to afford pure Methyl 3-((methylamino)methyl)benzoate.

Expected Yield: 70-85%

Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Alternative Synthetic Strategies

While nucleophilic substitution is the preferred method, other synthetic routes offer valuable alternatives, particularly if the starting materials for the primary route are unavailable.

Reductive Amination

Reductive amination is a powerful method for the formation of amines from carbonyl compounds.[3] In this approach, methyl 3-formylbenzoate is reacted with methylamine in the presence of a reducing agent to form the target secondary amine.

Reaction Scheme:

Commonly used reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent is critical; for instance, sodium cyanoborohydride is effective at a neutral pH, which is ideal for the formation of the intermediate imine.[3]

Multi-step Synthesis from Methyl Benzoate

A longer, more classical synthesis can be undertaken starting from the readily available and inexpensive methyl benzoate.[4] This multi-step process involves:

  • Nitration: Electrophilic aromatic substitution of methyl benzoate with a mixture of nitric acid and sulfuric acid yields methyl 3-nitrobenzoate.[5][6] The ester group is a meta-directing deactivator, leading to the desired regiochemistry.

  • Reduction: The nitro group of methyl 3-nitrobenzoate is then reduced to a primary amine, forming methyl 3-aminobenzoate. Common reduction methods include catalytic hydrogenation (H₂/Pd-C) or the use of metals in acidic media (e.g., Sn/HCl or Fe/AcOH).[7]

  • N-Methylation: The final step involves the selective N-methylation of the primary amine. This can be achieved through various methods, such as reductive amination with formaldehyde or reaction with a methylating agent like methyl iodide. Careful control of stoichiometry is required to avoid over-methylation to the quaternary ammonium salt.

Safety and Handling Precautions

  • Methyl 3-(bromomethyl)benzoate: This compound is a lachrymator and is corrosive.[8] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Methylamine: Methylamine is a flammable and corrosive gas, typically supplied as a solution in water or an organic solvent.[9] It has a strong, unpleasant odor. All manipulations should be performed in a fume hood.

  • Solvents: Tetrahydrofuran and ethyl acetate are flammable liquids. Ensure that there are no ignition sources in the vicinity during their use.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

The synthesis of Methyl 3-((methylamino)methyl)benzoate is most efficiently achieved through the nucleophilic substitution of methyl 3-(bromomethyl)benzoate with methylamine. This method is high-yielding and proceeds under mild conditions. Alternative routes, such as reductive amination and a multi-step synthesis from methyl benzoate, provide flexibility in synthetic planning. Careful attention to reaction conditions and safety protocols is paramount for the successful and safe execution of these syntheses.

References

  • A two step synthesis of methyl 3-nitrobenzene. Royal Society of Chemistry. [Link]

  • Gassman, P. G.; Gruetzmacher, G. Ethyl 4-amino-3-methylbenzoate. Organic Syntheses. [Link]

  • Kim, H. et al. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]

  • 16.2 Synthesis of methyl 3-nirobenzoate in 2 steps, p484. S-cool. [Link]

  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness Discussion Board. [Link]

  • Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. ResearchGate. [Link]

  • Nitration of methyl benzoate. Royal Society of Chemistry. [Link]

  • Preparation and purification of methyl-3-nitobenzoate. YouTube. [Link]

  • PubChem. Methyl 3-(bromomethyl)benzoate. [Link]

  • PubChem. Methyl 3-(aminomethyl)benzoate. [Link]

  • Google Patents.
  • Human Metabolome Database. Showing metabocard for Methyl benzoate (HMDB0033968). [Link]

  • Wikipedia. Methyl benzoate. [Link]

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Application

Application Notes &amp; Protocols: Synthesis of Methyl 3-((methylamino)methyl)benzoate

Abstract Methyl 3-((methylamino)methyl)benzoate is a valuable secondary amine that serves as a versatile building block in medicinal chemistry and materials science. Its structural motif, featuring a meta-substituted aro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-((methylamino)methyl)benzoate is a valuable secondary amine that serves as a versatile building block in medicinal chemistry and materials science. Its structural motif, featuring a meta-substituted aromatic ring with both an ester and a secondary aminomethyl group, makes it a key intermediate for synthesizing a diverse range of complex molecular targets. This guide provides a detailed examination of robust and efficient synthetic strategies for its preparation. We present two primary, field-proven protocols: (1) a direct, one-pot reductive amination of methyl 3-formylbenzoate with methylamine, and (2) a controlled N-methylation of methyl 3-(aminomethyl)benzoate. The causality behind critical experimental choices, from reagent selection to purification strategies, is thoroughly explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction & Strategic Overview

The synthesis of secondary amines is a fundamental operation in organic chemistry, yet it is often plagued by challenges of selectivity. Direct alkylation of primary amines, for instance, frequently leads to over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium salts, which complicates purification and reduces yield.[1][2] For a molecule like Methyl 3-((methylamino)methyl)benzoate, where purity is paramount for subsequent applications in drug development, selective and high-yielding synthetic routes are essential.

This document outlines two distinct and reliable retrosynthetic approaches to the target molecule.

Retrosynthetic Analysis:

The primary bond disconnections for Methyl 3-((methylamino)methyl)benzoate lead to two logical synthetic pathways:

  • C-N Bond Formation via Reductive Amination: Disconnecting the C-N bond between the benzylic carbon and the nitrogen suggests a reaction between an aldehyde (methyl 3-formylbenzoate) and a primary amine (methylamine). This is a highly convergent and selective approach.[3][4]

  • N-C Bond Formation via N-Alkylation: Disconnecting the N-C bond between the nitrogen and the methyl group points to the methylation of a primary amine precursor, methyl 3-(aminomethyl)benzoate.

G cluster_0 Retrosynthetic Pathways TM Target Molecule Methyl 3-((methylamino)methyl)benzoate RA_path Pathway 1: Reductive Amination (C-N Bond Disconnection) TM->RA_path NA_path Pathway 2: N-Alkylation (N-CH3 Bond Disconnection) TM->NA_path RA_SM1 Methyl 3-formylbenzoate RA_path->RA_SM1 RA_SM2 Methylamine RA_path->RA_SM2 NA_SM1 Methyl 3-(aminomethyl)benzoate NA_path->NA_SM1 NA_SM2 Methylating Agent (e.g., HCHO/HCOOH) NA_path->NA_SM2

Caption: Retrosynthetic analysis of the target molecule.

Protocol I: Synthesis via Reductive Amination

This one-pot method is the preferred route due to its high efficiency, operational simplicity, and excellent control over selectivity, directly yielding the secondary amine without significant formation of byproducts.

Principle and Mechanism

Reductive amination involves the reaction of a carbonyl compound (methyl 3-formylbenzoate) with an amine (methylamine) to form an imine intermediate. This imine is then reduced in situ by a selective reducing agent to yield the target amine. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation because it is mild and chemoselectively reduces the protonated iminium ion much faster than the starting aldehyde, preventing the formation of alcohol byproducts.[4]

G cluster_mech Reductive Amination Mechanism Start Aldehyde + Methylamine Imine Imine Formation (Reversible) Start->Imine + H+ / - H2O Iminium Iminium Ion (Protonated) Imine->Iminium Protonation Reduction Hydride Attack [NaBH(OAc)3] Iminium->Reduction Rate-Limiting Step Product Secondary Amine (Target Molecule) Reduction->Product

Caption: Mechanism of reductive amination.

Detailed Experimental Protocol

Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
Methyl 3-formylbenzoateC₉H₈O₃164.1610.01.64 g
Methylamine (40% in H₂O)CH₅N31.0615.0~1.2 mL
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.9412.02.54 g
Dichloromethane (DCM)CH₂Cl₂84.93-50 mL
Acetic Acid (Glacial)C₂H₄O₂60.05~1.0~60 µL
Saturated NaHCO₃ solutionNaHCO₃84.01-50 mL
Anhydrous MgSO₄MgSO₄120.37-As needed

Procedure

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-formylbenzoate (1.64 g, 10.0 mmol) and dissolve in dichloromethane (50 mL).

  • Amine Addition: Add the 40% aqueous solution of methylamine (1.2 mL, 15.0 mmol). Rationale: A slight excess of the amine helps drive the imine formation equilibrium forward.

  • Acid Catalyst: Add glacial acetic acid (~60 µL, ~1.0 mmol). Stir the mixture at room temperature for 20 minutes. Rationale: The acid catalyzes the dehydration step required for imine formation and ensures the generation of the reactive iminium ion.

  • Reductant Addition: Slowly add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) to the stirring suspension in portions over 10 minutes. The reaction is mildly exothermic. Rationale: Portion-wise addition helps control the reaction temperature. NaBH(OAc)₃ is moisture-sensitive but tolerant enough for this one-pot procedure.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 9:1 DCM:Methanol eluent system until the starting aldehyde spot has been consumed.

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench the excess reducing agent and neutralize the acetic acid.

  • Workup - Extraction: Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of DCM.

  • Workup - Washing & Drying: Combine all organic layers, wash with 50 mL of brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil. Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 100% DCM to 95:5 DCM:Methanol) to afford the pure Methyl 3-((methylamino)methyl)benzoate.

Expected Yield: 75-85%.

Protocol II: Synthesis via Eschweiler-Clarke N-Methylation

This classic reaction provides an excellent method for the selective monomethylation of a primary amine, using formaldehyde as the carbon source and formic acid as the reducing agent. It is particularly valuable because the mechanism inherently prevents over-alkylation to a quaternary ammonium salt.[5][6][7]

Principle and Mechanism

The reaction proceeds through the formation of an iminium ion from the primary amine (methyl 3-(aminomethyl)benzoate) and formaldehyde. Formic acid then acts as a hydride donor, reducing the iminium ion to the secondary amine and releasing carbon dioxide. The reaction is irreversible due to the loss of CO₂ gas.[6]

G Start Primary Amine (Methyl 3-(aminomethyl)benzoate) Step1 Add Formaldehyde (HCHO) Start->Step1 Imine Formation of Iminium Ion Step1->Imine Step2 Add Formic Acid (HCOOH) Imine->Step2 Reduction Hydride transfer from Formate Step2->Reduction Product Secondary Amine Product + CO2 Reduction->Product

Caption: Workflow for the Eschweiler-Clarke reaction.

Detailed Experimental Protocol

Prerequisite: This protocol requires the starting material, methyl 3-(aminomethyl)benzoate, which can be synthesized by methods such as the reduction of methyl 3-cyanobenzoate or methyl 3-nitrobenzoate.[8][9]

Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
Methyl 3-(aminomethyl)benzoateC₉H₁₁NO₂165.1910.01.65 g
Formic Acid (98%)CH₂O₂46.0325.0~0.95 mL
Formaldehyde (37% in H₂O)CH₂O30.0312.0~1.0 mL

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, combine methyl 3-(aminomethyl)benzoate (1.65 g, 10.0 mmol), formic acid (0.95 mL, 25.0 mmol), and formaldehyde solution (1.0 mL, 12.0 mmol). Rationale: Excess formic acid serves as both the reducing agent and the solvent.[5]

  • Heating: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 90-100 °C for 8-12 hours. Vigorous evolution of CO₂ should be observed initially.

  • Reaction Monitoring: Monitor the reaction by TLC (9:1 DCM:Methanol) until the starting primary amine is consumed.

  • Workup - Basification: Cool the reaction mixture to room temperature and carefully make it basic (pH ~9-10) by the slow addition of 2M sodium hydroxide (NaOH) solution. Perform this step in an ice bath as the neutralization is exothermic.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).

  • Workup - Washing & Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (MgSO₄).

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting residue by flash column chromatography as described in Protocol I to yield the pure product.

Expected Yield: 80-90%.

Safety and Handling

  • Methylamine: Is a corrosive and flammable gas/solution. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Avoid contact with moisture and handle in a dry environment.

  • Formic Acid: Is highly corrosive and can cause severe burns. Handle with extreme care, using appropriate gloves and eye protection.

  • Dichloromethane (DCM): Is a suspected carcinogen. All operations involving DCM should be performed within a fume hood.

Conclusion

The synthesis of Methyl 3-((methylamino)methyl)benzoate can be achieved with high efficiency and selectivity using established organic chemistry methodologies. The one-pot reductive amination protocol offers a convergent and rapid route from commercially available starting materials. For researchers starting with the primary amine, the Eschweiler-Clarke reaction provides an authoritative and reliable method for monomethylation that elegantly avoids common over-alkylation side reactions. The choice of protocol will depend on the available starting materials, scale, and specific experimental constraints. Both methods, when executed with care, provide a reliable foundation for the production of this key synthetic intermediate.

References

  • Grokipedia. Eschweiler–Clarke reaction.
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  • A fast and highly efficient method for the synthesis of tertiary amines in aqueous medium.
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  • ChemicalBook. Methyl 4-aMino-3-(MethylaMino)
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Method

Synthesis of Methyl 3-((methylamino)methyl)benzoate via Reductive Amination: An Application Note and Detailed Protocol

Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis The synthesis of secondary amines is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and agroc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis

The synthesis of secondary amines is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and agrochemical industries. Among the myriad of methods available for C-N bond formation, reductive amination stands out for its efficiency, versatility, and atom economy. This powerful one-pot reaction combines a carbonyl compound and an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine. This approach elegantly circumvents the challenges of over-alkylation often encountered in direct alkylation methods with alkyl halides.[1]

This application note provides a comprehensive guide to the synthesis of Methyl 3-((methylamino)methyl)benzoate, a valuable building block in drug discovery, through the reductive amination of methyl 3-formylbenzoate with methylamine. We will delve into the mechanistic underpinnings of this transformation, compare various reducing agents, and provide a detailed, field-proven protocol for its successful execution.

Reaction Overview: A Two-Step, One-Pot Transformation

The reductive amination of methyl 3-formylbenzoate with methylamine proceeds in two key stages that occur sequentially in the same reaction vessel:

  • Imine Formation: The reaction commences with the nucleophilic attack of methylamine on the carbonyl carbon of methyl 3-formylbenzoate. This is followed by dehydration to form a Schiff base, or imine, intermediate. The formation of the imine is a reversible process and is typically favored under neutral to slightly acidic conditions which facilitate the dehydration step.

  • Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the carbon-nitrogen double bond (C=N) of the imine to a single bond, yielding the final secondary amine product, Methyl 3-((methylamino)methyl)benzoate.

G cluster_0 Imine Formation (Reversible) cluster_1 Reduction (Irreversible) Aldehyde Methyl 3-formylbenzoate Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Methylamine Amine Methylamine Hemiaminal->Aldehyde - Methylamine Imine Imine Intermediate Hemiaminal->Imine - H2O Imine->Hemiaminal + H2O Final_Product Methyl 3-((methylamino)methyl)benzoate Imine->Final_Product + [H-] Reducing_Agent Reducing Agent (e.g., NaBH4)

Figure 1: General workflow for the reductive amination of methyl 3-formylbenzoate.

Choosing the Right Tool for the Job: A Comparative Analysis of Reducing Agents

The choice of reducing agent is critical to the success of a reductive amination. The ideal reagent should selectively reduce the imine in the presence of the starting aldehyde. Here, we compare some of the most commonly employed reducing agents.

Reducing AgentFormulaKey Characteristics & Considerations
Sodium Borohydride NaBH₄A cost-effective and readily available reagent. However, it can also reduce the starting aldehyde, potentially lowering the yield. To mitigate this, it is often added after allowing sufficient time for imine formation.[1][2] Common solvents include methanol and ethanol.[2]
Sodium Cyanoborohydride NaBH₃CNMilder than NaBH₄, it is more selective for the reduction of the protonated imine (iminium ion) over the carbonyl group, especially under mildly acidic conditions (pH ~4-5).[1] However, it is highly toxic and can generate hydrogen cyanide gas, requiring careful handling and disposal.[1]
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃A mild and selective reducing agent particularly well-suited for reductive aminations.[3][4] It is less toxic than NaBH₃CN and can be used in a one-pot procedure where all reagents are mixed from the start. It is sensitive to water and not very compatible with methanol, with 1,2-dichloroethane (DCE) being a preferred solvent.[2][3]
Catalytic Hydrogenation H₂/Catalyst (e.g., Pd/C)An environmentally friendly "green" chemistry approach. The reaction is carried out under a hydrogen atmosphere with a metal catalyst. This method can be highly selective, but the catalyst may also reduce other functional groups if not chosen carefully.

For the synthesis of Methyl 3-((methylamino)methyl)benzoate, sodium borohydride offers a good balance of reactivity, cost-effectiveness, and safety when the reaction conditions are carefully controlled.

Detailed Experimental Protocol

This protocol is designed for the synthesis of Methyl 3-((methylamino)methyl)benzoate on a laboratory scale.

Materials:

  • Methyl 3-formylbenzoate

  • Methylamine solution (e.g., 40% in water or 2.0 M in methanol)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-formylbenzoate (1.0 equivalent) in methanol.

  • Imine Formation: To the stirred solution, add a solution of methylamine (1.5 - 2.0 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly and portion-wise, add sodium borohydride (1.5 - 2.0 equivalents) to the cooled solution. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as determined by TLC analysis (disappearance of the imine spot).

  • Workup:

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting aqueous residue, add dichloromethane to extract the product.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • The crude Methyl 3-((methylamino)methyl)benzoate can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.

G cluster_workflow Experimental Workflow Start Dissolve Methyl 3-formylbenzoate in Methanol Add_Amine Add Methylamine Solution (Stir at RT for 1-2h) Start->Add_Amine Cool Cool to 0°C Add_Amine->Cool Add_Reducer Add NaBH4 Portion-wise Cool->Add_Reducer React Stir at RT for 4-6h Add_Reducer->React Quench Quench with Water React->Quench Evaporate Remove Methanol Quench->Evaporate Extract Extract with DCM Evaporate->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry Dry with Na2SO4 Wash->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Sources

Application

Application Notes and Protocols: Methyl 3-((methylamino)methyl)benzoate as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Methyl 3-((methylamino)methyl)benzoate in Medicinal Chemistry Me...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Methyl 3-((methylamino)methyl)benzoate in Medicinal Chemistry

Methyl 3-((methylamino)methyl)benzoate (CAS No. 922163-35-7) is a versatile bifunctional molecule increasingly recognized for its role as a key intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its structure, incorporating a secondary amine and a methyl ester on a benzene ring, provides two reactive handles for the construction of diverse molecular architectures. This strategic positioning allows for its integration into multi-step syntheses of targeted therapies, particularly in the realm of kinase inhibitors for oncology.[3][4] This guide provides a comprehensive overview of its properties, a detailed synthesis protocol via reductive amination, and its application in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 3-((methylamino)methyl)benzoate is essential for its effective use in synthesis, including solvent selection, reaction condition optimization, and purification strategies.

PropertyValueSource
CAS Number 922163-35-7[1][5]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Appearance N/A (Typically an oil or low-melting solid)[1]
Purity ≥95% (as commercially available)[1]

Synthesis Protocol: Reductive Amination of Methyl 3-formylbenzoate

The most direct and widely applicable method for the synthesis of Methyl 3-((methylamino)methyl)benzoate is the reductive amination of Methyl 3-formylbenzoate with methylamine.[6][7] This one-pot reaction proceeds through the formation of an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.[7]

Reaction Scheme

Reductive Amination start Methyl 3-formylbenzoate intermediate Imine Intermediate start->intermediate + Methylamine - H₂O methylamine Methylamine (CH₃NH₂) product Methyl 3-((methylamino)methyl)benzoate intermediate->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Reductive amination workflow for the synthesis of Methyl 3-((methylamino)methyl)benzoate.

Materials and Reagents
  • Methyl 3-formylbenzoate

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography elution

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 3-formylbenzoate (1 equivalent) in anhydrous dichloromethane.

  • Imine Formation: Add methylamine solution (1.1 to 1.5 equivalents) to the stirred solution at room temperature. A catalytic amount of acetic acid (e.g., 0.1 equivalents) can be added to facilitate imine formation. Stir the mixture for 1-2 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reduction: Once the formation of the imine is complete, add sodium triacetoxyborohydride (1.2 to 1.5 equivalents) portion-wise to the reaction mixture. The addition should be done carefully to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. This typically takes 2 to 12 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 3-((methylamino)methyl)benzoate.

Application as a Pharmaceutical Intermediate: A Building Block for Kinase Inhibitors

Pharmaceutical_Application intermediate Methyl 3-((methylamino)methyl)benzoate step1 N-Arylation intermediate->step1 reagent1 Heterocyclic Halide (R₁-X) reagent1->step1 intermediate2 N-Aryl Intermediate step1->intermediate2 step2 Amidation intermediate2->step2 reagent2 Amine (R₂-NH₂) reagent2->step2 final_product Complex Kinase Inhibitor Scaffold step2->final_product

Caption: Hypothetical pathway for the elaboration of Methyl 3-((methylamino)methyl)benzoate into a complex pharmaceutical scaffold.

In this conceptual pathway, the secondary amine of Methyl 3-((methylamino)methyl)benzoate can undergo a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction with a heterocyclic halide. The resulting N-aryl intermediate can then be subjected to amidation of the methyl ester with a primary or secondary amine to introduce further diversity and functionality, ultimately leading to a complex molecule with potential kinase inhibitory activity.

Quality Control and Analytical Methods

Ensuring the purity and identity of Methyl 3-((methylamino)methyl)benzoate is critical for its successful application in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

Analytical MethodKey Parameters and Expected Observations
Thin Layer Chromatography (TLC) - Stationary Phase: Silica gel 60 F₂₅₄- Mobile Phase: Ethyl acetate/Hexanes (e.g., 30:70 v/v)- Detection: UV light (254 nm) and/or staining (e.g., potassium permanganate or ninhydrin)
High-Performance Liquid Chromatography (HPLC) - Column: C18 reverse-phase- Mobile Phase: Gradient of acetonitrile in water with 0.1% trifluoroacetic acid or formic acid- Detection: UV at 254 nm
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Expected signals would include:- A singlet for the methyl ester protons (~3.9 ppm)- A singlet for the N-methyl protons (~2.5 ppm)- A singlet for the benzylic methylene protons (~3.8 ppm)- A multiplet pattern for the aromatic protons in the region of 7.4-8.0 ppm
Mass Spectrometry (MS) - Ionization Mode: Electrospray Ionization (ESI)- Expected Ion: [M+H]⁺ at m/z 180.1

Conclusion

Methyl 3-((methylamino)methyl)benzoate is a valuable and versatile intermediate for the pharmaceutical industry. Its straightforward synthesis via reductive amination and the presence of two orthogonal functional groups make it an attractive starting material for the construction of complex, biologically active molecules. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

  • Appchem. Methyl 3-((methylamino)methyl)benzoate | 922163-35-7. Available at: [Link]

  • Google Patents. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Available at: [Link]

  • MySkinRecipes. Kinase Inhibitor Intermediates. Available at: [Link]

  • MySkinRecipes. Methyl 3-((methylamino)methyl)benzoate. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • PubChem. Methyl 3-nitrobenzoate. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Available at: [Link]

  • YouTube. Reductive Amination & Amide Synthesis (IOC 40). Available at: [Link]

Sources

Method

The Versatile Scaffold: Methyl 3-((methylamino)methyl)benzoate in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Fragment in Drug Discovery In the intricate tapestry of medicinal chemistry, certain molecular motifs consistently reappear, earning the designation of "privileged scaffolds" for thei...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Fragment in Drug Discovery

In the intricate tapestry of medicinal chemistry, certain molecular motifs consistently reappear, earning the designation of "privileged scaffolds" for their ability to interact with a multitude of biological targets. Methyl 3-((methylamino)methyl)benzoate is one such unassuming yet powerful building block. Its unique combination of a flexible secondary amine, a strategically positioned ester, and a rigid aromatic core provides a trifecta of features that medicinal chemists can exploit to craft novel therapeutics. This guide delves into the synthesis and diverse applications of this versatile scaffold, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will explore its role in the development of targeted cancer therapies and its potential as a foundational element for central nervous system (CNS) agents and analgesics.

Synthetic Accessibility: Crafting the Keystone

The utility of any chemical scaffold is directly proportional to its accessibility. Fortunately, Methyl 3-((methylamino)methyl)benzoate can be synthesized through multiple reliable routes. Here, we detail two of the most common and efficient methods: reductive amination and nucleophilic substitution.

Method 1: Reductive Amination of Methyl 3-formylbenzoate

This method is a cornerstone of amine synthesis, offering high yields and operational simplicity. It proceeds in a one-pot fashion, first forming an imine intermediate from the aldehyde and methylamine, which is then immediately reduced to the desired secondary amine.

Protocol 1: Synthesis via Reductive Amination

Materials:

  • Methyl 3-formylbenzoate

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-formylbenzoate (1 equivalent) in DCE or DCM (approximately 0.1-0.2 M concentration).

  • Imine Formation: To the stirred solution, add methylamine solution (1.1-1.5 equivalents). Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 8-24 hours. Monitor the disappearance of the imine intermediate and the appearance of the product spot by TLC (a typical eluent system is 10-30% ethyl acetate in hexanes).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with the reaction solvent (DCE or DCM).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Methyl 3-((methylamino)methyl)benzoate as a clear oil or low-melting solid.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and more tolerant of acidic conditions that can favor iminium ion formation compared to other borohydrides like sodium borohydride.

  • The use of a slight excess of methylamine and the reducing agent ensures the complete conversion of the starting aldehyde.

  • The aqueous bicarbonate quench neutralizes any remaining acidic species and facilitates a clean separation.

Method 2: Nucleophilic Substitution of Methyl 3-(bromomethyl)benzoate

This approach leverages the reactivity of a benzylic bromide with an amine nucleophile. It is a straightforward and often high-yielding reaction.

Protocol 2: Synthesis via Nucleophilic Substitution

Materials:

  • Methyl 3-(bromomethyl)benzoate

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Dipotassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve methyl 3-(bromomethyl)benzoate (1 equivalent) in THF or MeCN in a round-bottom flask with a magnetic stir bar.

  • Addition of Reagents: Add a base such as K₂CO₃ (2-3 equivalents) or Et₃N (2-3 equivalents), followed by the slow addition of methylamine solution (2-3 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to accelerate the conversion if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography as described in Protocol 1.

Expertise & Experience:

  • The choice of base is crucial. An inorganic base like K₂CO₃ is easily removed by filtration, while an organic base like Et₃N will remain in the organic phase and needs to be removed during the aqueous work-up.

  • Using an excess of methylamine helps to drive the reaction to completion and minimizes the formation of the dibenzylated tertiary amine byproduct.

Visualization of Synthetic Workflows

G cluster_0 Method 1: Reductive Amination cluster_1 Method 2: Nucleophilic Substitution Methyl 3-formylbenzoate Methyl 3-formylbenzoate Imine Intermediate Imine Intermediate Methyl 3-formylbenzoate->Imine Intermediate + Methylamine Methyl 3-((methylamino)methyl)benzoate Methyl 3-((methylamino)methyl)benzoate Imine Intermediate->Methyl 3-((methylamino)methyl)benzoate + NaBH(OAc)3 Methyl 3-(bromomethyl)benzoate Methyl 3-(bromomethyl)benzoate Methyl 3-(bromomethyl)benzoate->Methyl 3-((methylamino)methyl)benzoate + Methylamine + Base

Synthetic routes to the target compound.

Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies

The true value of Methyl 3-((methylamino)methyl)benzoate lies in its application as a versatile scaffold for the development of bioactive molecules. Its structural features allow for facile derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.

Targeting Cancer Metabolism: Inhibition of Malate Dehydrogenase (MDH)

Cancer cells exhibit altered metabolic pathways to fuel their rapid proliferation. One such pathway is the malate-aspartate shuttle, where the enzyme malate dehydrogenase (MDH) plays a crucial role in redox homeostasis and providing intermediates for biosynthesis.[1][2] Inhibition of both the cytosolic (MDH1) and mitochondrial (MDH2) isoforms has emerged as a promising anti-cancer strategy.

A derivative of our scaffold, Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate , has been identified as a potent dual inhibitor of MDH1 and MDH2. In this molecule, the methyl 3-((amino)methyl)benzoate core is acylated on the nitrogen, demonstrating the utility of the secondary amine as a handle for further chemical modification. This compound was shown to inhibit mitochondrial respiration and hypoxia-induced HIF-1α accumulation, leading to significant antitumor efficacy in preclinical models.

Signaling Pathway Visualization: The Role of MDH in Cancer Metabolism

G cluster_0 Cytosol cluster_1 Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Glutamine_cyto Glutamine Glutamate_cyto Glutamate Glutamine_cyto->Glutamate_cyto aKG_cyto α-Ketoglutarate Glutamate_cyto->aKG_cyto Glutamate_mito Glutamate Glutamate_cyto->Glutamate_mito aKG_mito α-Ketoglutarate aKG_cyto->aKG_mito Malate_cyto Malate OAA_cyto Oxaloacetate Malate_cyto->OAA_cyto MDH1 Malate_mito Malate Malate_cyto->Malate_mito Aspartate_cyto Aspartate_cyto OAA_cyto->Aspartate_cyto GOT1 Aspartate_mito Aspartate_mito Aspartate_cyto->Aspartate_mito TCA Cycle TCA Cycle Pyruvate_mito->TCA Cycle TCA Cycle->Malate_mito Glutamine_mito Glutamine Glutamine_mito->Glutamate_mito Glutamate_mito->aKG_mito aKG_mito->TCA Cycle OAA_mito Oxaloacetate Malate_mito->OAA_mito MDH2 OAA_mito->Aspartate_mito GOT2 MDH Inhibitor MDH Inhibitor MDH Inhibitor->Malate_cyto MDH Inhibitor->Malate_mito

MDH inhibition disrupts cancer cell metabolism.
Modulating the SUMOylation Pathway: SENP1 Protease Inhibition

Post-translational modifications are critical for regulating protein function. SUMOylation, the attachment of Small Ubiquitin-like Modifier (SUMO) proteins, is a key regulatory process, and its dysregulation is implicated in various diseases, including cancer.[3][4] Sentrin-specific protease 1 (SENP1) is a deSUMOylating enzyme that removes SUMO from target proteins.[5] Overexpression of SENP1 is observed in several cancers, making it an attractive therapeutic target.

The precursor to our scaffold, methyl 3-formylbenzoate, has been used to synthesize Methyl 3-[4-(1-methyl-3-phenylureido)phenylaminomethyl]benzoate , a moderate inhibitor of SENP1 protease. This highlights the potential of the broader 3-substituted methyl benzoate scaffold in generating inhibitors for this important enzyme class. The methylaminomethyl group can be envisioned as a key pharmacophoric element for interaction with the enzyme's active site.

Signaling Pathway Visualization: The Role of SENP1 in Cellular Regulation

G cluster_0 SUMOylation Cycle SUMO Precursor SUMO Precursor Mature SUMO Mature SUMO SUMO Precursor->Mature SUMO SENP1 (Processing) SUMO-E1 SUMO-E1 Mature SUMO->SUMO-E1 E1 Activating Enzyme SUMO-E2 SUMO-E2 SUMO-E1->SUMO-E2 E2 Conjugating Enzyme Target Protein-SUMO Target Protein-SUMO SUMO-E2->Target Protein-SUMO E3 Ligase Target Protein Target Protein Target Protein-SUMO->Target Protein SENP1 (Deconjugation) Normal Function Normal Function Target Protein-SUMO->Normal Function Altered Function\n(e.g., Transcription, Stability) Altered Function (e.g., Transcription, Stability) Target Protein->Altered Function\n(e.g., Transcription, Stability) SENP1 Inhibitor SENP1 Inhibitor SENP1 Inhibitor->Mature SUMO SENP1 Inhibitor->Target Protein

SENP1 inhibition modulates protein SUMOylation.
A Framework for CNS Agents and Analgesics

While specific marketed drugs containing the exact Methyl 3-((methylamino)methyl)benzoate scaffold for CNS disorders or pain are not prevalent, its structural features make it an attractive starting point for the design of such agents. The ability to cross the blood-brain barrier (BBB) is a critical prerequisite for CNS-acting drugs. This is often governed by physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

The Methyl 3-((methylamino)methyl)benzoate scaffold possesses a favorable profile in this regard:

  • Low Molecular Weight: Allows for further elaboration without exceeding the typical molecular weight limits for BBB penetration.

  • Balanced Lipophilicity: The aromatic ring and ester provide lipophilicity, while the secondary amine offers a degree of polarity.

  • Hydrogen Bonding Capacity: The secondary amine can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

By modifying the core structure, for example, through acylation of the amine or transformation of the ester, medicinal chemists can fine-tune these properties to optimize BBB penetration and target engagement. The benzylic amine motif is a common feature in many known CNS drugs and analgesics, suggesting that derivatives of our scaffold could interact with relevant receptors and enzymes in the central nervous system.

Quantitative Data Summary

PropertyValueSignificance in Drug Design
Molecular Formula C₁₀H₁₃NO₂Provides the elemental composition.
Molecular Weight 179.22 g/mol Low molecular weight allows for further derivatization.
CAS Number 922163-35-7Unique identifier for the chemical substance.

Conclusion and Future Perspectives

Methyl 3-((methylamino)methyl)benzoate is more than just a simple chemical intermediate; it is a versatile and privileged scaffold with demonstrated applications in medicinal chemistry. Its straightforward synthesis and the presence of multiple functional handles for derivatization make it an invaluable tool for drug discovery programs. The successful development of potent enzyme inhibitors for cancer therapy based on this scaffold underscores its potential. As our understanding of the molecular basis of disease continues to grow, it is highly probable that this adaptable building block will be a key component in the design and synthesis of the next generation of targeted therapeutics for a wide range of human ailments, from cancer to neurological disorders.

References

  • Chen, L., et al. (2024). Malate dehydrogenase (MDH) in cancer: a promiscuous enzyme, a redox regulator, and a metabolic co-conspirator. Essays in Biochemistry, 68(2), 135-146. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Patsoukis, N., et al. (2017). Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer. eLife, 6, e22310. [Link]

  • Shen, M., et al. (2024). Emerging role of SENP1 in tumorigenesis and cancer therapy. Frontiers in Pharmacology, 15, 1354025. [Link]

  • Liu, S., et al. (2024). The function and signaling pathway of SENP1 in various cancers. ResearchGate. [Link]

  • UniProt Consortium. (2024). SENP1 - Sentrin-specific protease 1 - Homo sapiens (Human). UniProt. [Link]

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Application

Application Notes and Protocols for the Investigation of Methyl 3-((methylamino)methyl)benzoate as a Potential Therapeutic Agent

Authored by: Your Senior Application Scientist Abstract This document provides a comprehensive experimental framework for the initial investigation of Methyl 3-((methylamino)methyl)benzoate, a compound with latent therap...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive experimental framework for the initial investigation of Methyl 3-((methylamino)methyl)benzoate, a compound with latent therapeutic potential. Recognizing the structural motifs commonly associated with neuroactive agents, we hypothesize a potential role as a modulator of monoamine oxidase (MAO) activity. Furthermore, the presence of a methyl ester moiety suggests a possible prodrug strategy, wherein the parent compound is metabolized to its corresponding carboxylic acid, the potentially active form. The following protocols are designed to rigorously test these hypotheses, providing a foundational dataset for researchers in drug discovery and development. We will detail the chemical conversion of the ester to its carboxylic acid, outline a robust in vitro MAO inhibition assay, and provide a standard protocol for assessing cellular cytotoxicity.

Compound Profile and Rationale

Methyl 3-((methylamino)methyl)benzoate is a small molecule featuring a secondary amine and a methyl ester. Its chemical identity is confirmed by the following properties:

PropertyValueSource
CAS Number 922163-35-7[1][2][3]
Molecular Formula C10H13NO2[1][3]
Molecular Weight 179.22 g/mol [1][3]
Purity Typically ≥97%[1][2]

The structural similarity of the (methylamino)methyl group to endogenous monoamines provides a strong rationale for investigating its interaction with monoamine oxidases (MAO-A and MAO-B). These enzymes are critical in the metabolism of neurotransmitters, and their inhibition is a validated therapeutic strategy for depression and neurodegenerative diseases such as Parkinson's and Alzheimer's.[4][5]

The methyl ester functionality introduces the possibility of a prodrug mechanism. Ester groups can be hydrolyzed by esterases in the body to yield the more polar carboxylic acid. This biotransformation can alter the pharmacokinetic and pharmacodynamic properties of a compound. Therefore, it is crucial to evaluate both the parent ester and its potential carboxylic acid metabolite.

Experimental_Rationale cluster_0 In Vivo / In Vitro cluster_1 Pharmacological Action Compound Methyl 3-((methylamino)methyl)benzoate (Ester Prodrug) Metabolite 3-((methylamino)methyl)benzoic acid (Active Drug?) Compound->Metabolite Ester Hydrolysis Target Monoamine Oxidase (MAO) (Biological Target) Compound->Target Inhibition Metabolite->Target Inhibition Effect Therapeutic Effect (e.g., Neuroprotection, Antidepressant) Target->Effect Modulation Ester_Hydrolysis_Workflow Start Start: Methyl 3-((methylamino)methyl)benzoate Step1 Dissolve in MeOH/H2O Add NaOH Start->Step1 Step2 Heat to Reflux Step1->Step2 Step3 Monitor by TLC Step2->Step3 Step3->Step2 Incomplete Step4 Cool to RT Neutralize with HCl Step3->Step4 Complete Step5 Extract with Organic Solvent Step4->Step5 Step6 Dry and Concentrate Step5->Step6 End End: 3-((methylamino)methyl)benzoic acid Step6->End Cytotoxicity_Assay_Workflow Start Start: Seed cells in 96-well plate Step1 Treat cells with compound (serial dilutions) Start->Step1 Step2 Incubate for 24-72 hours Step1->Step2 Step3 Add MTT reagent Step2->Step3 Step4 Incubate for 2-4 hours Step3->Step4 Step5 Add solubilization buffer Step4->Step5 Step6 Measure absorbance at 570 nm Step5->Step6 Step7 Calculate % viability Determine CC50 Step6->Step7 End End: Cytotoxicity Profile Step7->End

Sources

Method

Application Note &amp; Protocol: Synthesis of N-Acyl Derivatives from Methyl 3-((methylamino)methyl)benzoate and Acid Chlorides

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of tertiary amides via the acylation of Methyl 3-((methylamino)methyl)benzoate, a ver...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of tertiary amides via the acylation of Methyl 3-((methylamino)methyl)benzoate, a versatile secondary amine building block. The reaction with various acid chlorides is detailed, focusing on the underlying nucleophilic acyl substitution mechanism. We present optimized, field-proven protocols, including the widely applicable Schotten-Baumann conditions, designed for high-yield synthesis. This guide emphasizes the rationale behind experimental choices, offers robust methods for product purification and characterization, and includes a troubleshooting guide to address common challenges. The protocols and insights herein are tailored for professionals in organic synthesis and medicinal chemistry, where N-acyl aminomethylbenzoate scaffolds serve as crucial components in the development of novel therapeutic agents.

Introduction: Significance and Application

The formation of an amide bond is one of the most fundamental and frequently employed reactions in drug discovery and development. The resulting N-acyl compounds are ubiquitous in pharmaceuticals, natural products, and advanced materials.[1][2] Specifically, derivatives of Methyl 3-((methylamino)methyl)benzoate are of significant interest. The core structure provides a valuable scaffold that can be readily functionalized at the secondary amine site. Subsequent acylation with diverse acid chlorides introduces a wide array of functionalities, enabling the systematic exploration of structure-activity relationships (SAR) in drug design.

N-acyl amino acid and neurotransmitter conjugates, a class of molecules structurally related to the products of this reaction, are recognized as important neuromodulators and serve as probes for novel drug targets, including G protein-coupled receptors (GPCRs), ion channels, and transporters.[3][4][5] Therefore, mastering the synthesis of these derivatives is a critical skill for chemists aiming to create new chemical entities with potential therapeutic value.

This guide focuses on the reaction between Methyl 3-((methylamino)methyl)benzoate and acid chlorides, a highly efficient method for creating a stable tertiary amide linkage.

The Chemistry: Mechanism of Acylation

The reaction proceeds via a classic nucleophilic acyl substitution mechanism.[6][7][8] Acid chlorides are among the most reactive carboxylic acid derivatives, making them excellent electrophiles for this transformation.[9]

The process unfolds in distinct steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine, Methyl 3-((methylamino)methyl)benzoate, acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the acid chloride.[7][10] This initial addition breaks the carbonyl π-bond, forming a transient tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable. The electron pair from the oxygen atom reforms the carbonyl double bond.

  • Elimination of the Leaving Group: Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as a good leaving group.[11]

  • Deprotonation: The resulting product is a protonated amide (an iminium salt), which is positively charged. A base, added to the reaction mixture, is required to neutralize the hydrogen chloride (HCl) byproduct that is formed.[12] This step is critical; without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7][12]

The overall mechanism is depicted below.

Caption: Nucleophilic acyl substitution mechanism for amide formation.

Experimental Design and Protocols

The choice of reaction conditions is paramount for achieving high yield and purity. The high reactivity of acid chlorides means the reaction is often fast and exothermic, necessitating careful temperature control. The most critical choice, however, is the base and solvent system.

Rationale for Reagent Selection
  • Acid Chloride: Use 1.05–1.2 equivalents. A slight excess ensures complete consumption of the more valuable starting amine. Using a large excess can complicate purification.

  • Base: The base must be non-nucleophilic to avoid competing with the amine in reacting with the acid chloride.

    • Tertiary Amines (e.g., Triethylamine, DIEA): Typically used in 1.2–1.5 equivalents in aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). They act as an acid scavenger.[13]

    • Aqueous Base (e.g., NaOH, K₂CO₃): Used in a biphasic system known as Schotten-Baumann conditions .[10][12][14][15] This is an excellent, robust method. The organic phase contains the amine and acid chloride, while the aqueous base neutralizes the generated HCl, driving the reaction to completion.[15] This method also minimizes side reactions like hydrolysis of the acid chloride.[14]

  • Solvent: Anhydrous aprotic solvents (DCM, THF, Diethyl Ether) are standard.[13][15] They are chosen for their ability to dissolve the reactants without participating in the reaction.

General Experimental Workflow

The overall process follows a logical sequence from setup to final analysis.

Caption: Standard workflow for the acylation of amines.

Protocol 1: Standard Acylation using Triethylamine in DCM

Materials:

  • Methyl 3-((methylamino)methyl)benzoate (1.0 eq)

  • Acid Chloride (e.g., Benzoyl Chloride) (1.1 eq)

  • Triethylamine (TEA) (1.3 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Methyl 3-((methylamino)methyl)benzoate (1.0 eq) and anhydrous DCM (to make a ~0.2 M solution).

  • Cooling: Cool the stirring solution to 0°C using an ice-water bath.

  • Base Addition: Add triethylamine (1.3 eq) to the solution.

  • Acid Chloride Addition: Dissolve the acid chloride (1.1 eq) in a small volume of anhydrous DCM and add it to a dropping funnel. Add the acid chloride solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5°C.

    • Rationale: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

  • Workup - Quenching: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Workup - Extraction & Washing:

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine (to initiate drying).[16]

    • Rationale: Each wash removes specific impurities. The acid wash protonates the basic TEA, making it water-soluble. The base wash neutralizes any acidic species.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Schotten-Baumann Biphasic Conditions

This method is particularly effective and often results in cleaner reactions.[15]

Materials:

  • Methyl 3-((methylamino)methyl)benzoate (1.0 eq)

  • Acid Chloride (1.1 eq)

  • Dichloromethane (DCM) or Diethyl Ether

  • 1M NaOH (aq) or 10% K₂CO₃ (aq) (2-3 eq)

  • Separatory funnel, beaker, magnetic stirrer

Procedure:

  • Setup: Dissolve Methyl 3-((methylamino)methyl)benzoate (1.0 eq) in DCM in a beaker or flask. Add an equal volume of the aqueous base solution (e.g., 1M NaOH).

  • Reaction: Stir the biphasic mixture vigorously. Add the acid chloride (1.1 eq) dropwise directly to the stirring mixture at room temperature. A vigorous stir rate is essential to maximize the interface between the two phases where the reaction occurs.

    • Rationale: The amine reacts with the acid chloride in the organic phase. The byproduct HCl immediately partitions into the aqueous phase and is neutralized by the base, preventing protonation of the starting amine.[15]

  • Monitoring: Stir for 1-3 hours. Monitor the reaction by TLC, taking a sample from the organic layer.

  • Workup: Once complete, transfer the mixture to a separatory funnel. Separate the layers.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or recrystallization if the product is a solid.[17]

Data Summary: Representative Reaction Parameters

The following table provides typical parameters for the acylation reaction. Yields are highly dependent on the specific substrate and purification efficiency.

Acid Chloride (R-COCl)Stoichiometry (eq)Base (eq)SolventTemp (°C)Time (h)Typical Yield
Acetyl Chloride1.1TEA (1.3)DCM0 to RT2>90%
Benzoyl Chloride1.11M NaOH (2.0)DCM / H₂ORT2>95%
4-Nitrobenzoyl Chloride1.05DIEA (1.5)THF0 to RT3>90%
Cyclopropanecarbonyl chloride1.2K₂CO₃ (2.0)Ether / H₂ORT1.5>95%

Product Characterization

Confirming the structure of the final N-acyl product is essential. A combination of spectroscopic methods should be employed.

  • ¹H NMR: Look for the disappearance of the N-H proton signal from the starting material. The signals for the methyl group on the nitrogen and the benzylic CH₂ protons will often shift downfield and may show complex splitting patterns (rotamers) due to restricted rotation around the newly formed amide C-N bond.

  • ¹³C NMR: The appearance of a new signal in the amide carbonyl region (~165-175 ppm) is a key indicator of success.

  • FT-IR Spectroscopy: The most prominent change will be the appearance of a strong amide C=O stretching band around 1630-1680 cm⁻¹. The N-H stretch from the secondary amine starting material (around 3300-3500 cm⁻¹) will be absent.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the acyl group.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. A systematic approach can help diagnose and solve common problems.

Troubleshooting_Workflow Start Problem Observed LowYield Low or No Yield Start->LowYield Impure Impure Product/ Multiple Spots on TLC Start->Impure CheckAmine Is starting amine still present? LowYield->CheckAmine SideReact Possible Side Reactions Impure->SideReact PurifyIssue Purification ineffective? Impure->PurifyIssue CheckBase Check Base: - Insufficient amount? - Old/degraded? CheckAmine->CheckBase Yes CheckReactivity Check Reagents: - Acid chloride hydrolyzed? - Amine quality low? CheckAmine->CheckReactivity No Sol_Base Solution: Use fresh base, increase equivalents. CheckBase->Sol_Base Sol_Reagent Solution: Use fresh, anhydrous reagents and solvent. CheckReactivity->Sol_Reagent Hydrolysis Acid chloride hydrolyzed to carboxylic acid? SideReact->Hydrolysis WorkupIssue Ineffective Workup? SideReact->WorkupIssue Sol_Wash Solution: - Add NaHCO₃ wash to remove acidic impurities. - Add dil. HCl wash to remove basic impurities. Hydrolysis->Sol_Wash WorkupIssue->Sol_Wash Sol_Chroma Solution: - Adjust solvent polarity. - Try different stationary phase. PurifyIssue->Sol_Chroma

Caption: A decision tree for troubleshooting acylation reactions.

References

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • JoVE. (2025). Acid Halides to Amides: Aminolysis. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic Acyl Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Crunch Chemistry. (2024, February 7). Nucleophilic acyl substitution in acyl chlorides and acid anhydrides. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design, characterization and pharmacophoric evaluation of new series of N-substituted benzamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). N-(diisopropylphosphanyl)benzamide. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • PubMed. (2010). N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. Retrieved from [Link]

  • PubMed Central. (n.d.). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. Retrieved from [Link]

  • ResearchGate. (2025). Preparation of Secondary and Tertiary Amides under Neutral Conditions by Photochemical Acylation of Amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Retrieved from [Link]

  • Google Patents. (n.d.). US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • ResearchGate. (2013). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N‐Acyl amino acids and N‐acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. Retrieved from [Link]

Sources

Application

Application Note: High-Purity Isolation of Methyl 3-((methylamino)methyl)benzoate via Optimized Flash Chromatography

Abstract This application note provides a comprehensive guide for the purification of Methyl 3-((methylamino)methyl)benzoate, a key intermediate in pharmaceutical synthesis. Due to the presence of a secondary amine, this...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the purification of Methyl 3-((methylamino)methyl)benzoate, a key intermediate in pharmaceutical synthesis. Due to the presence of a secondary amine, this compound presents unique challenges for standard silica gel chromatography, primarily acid-base interactions leading to poor peak shape and reduced recovery. Herein, we present two robust protocols employing flash chromatography: a modified normal-phase method on silica gel with an amine additive, and an alternative method using an amine-functionalized stationary phase for simplified purification. This guide is intended for researchers, scientists, and drug development professionals seeking an efficient and scalable purification strategy.

Introduction: The Challenge of Purifying Basic Amines

Methyl 3-((methylamino)methyl)benzoate (C₁₀H₁₃NO₂, MW: 179.22 g/mol ) is a valuable building block in medicinal chemistry.[1] The purification of this and similar amine-containing compounds is often complicated by their basic nature. Standard silica gel, with its acidic silanol groups (Si-OH), can strongly interact with basic amines, leading to significant peak tailing, irreversible adsorption, and potential on-column degradation.[2][3] These issues can severely impact the purity and yield of the final product.

To overcome these challenges, a strategic approach to chromatographic purification is necessary. The key is to mitigate the interaction between the basic analyte and the acidic stationary phase. This can be achieved by either neutralizing the silica surface with a mobile phase additive or by using a more inert, functionalized stationary phase.[2][4] This note details both approaches to provide flexibility depending on available resources and specific separation needs.

Understanding Potential Impurities

Effective purification begins with an understanding of potential impurities. The synthesis of Methyl 3-((methylamino)methyl)benzoate can result in several byproducts and unreacted starting materials. For instance, a common synthetic route may involve the reaction of a methyl 3-(halomethyl)benzoate with methylamine. Potential impurities could include:

  • Starting Materials: Unreacted methyl 3-(bromomethyl)benzoate or unreacted methylamine.

  • Over-alkylation Products: Formation of a tertiary amine.

  • Hydrolysis Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid.

Thin-layer chromatography (TLC) is an invaluable tool for monitoring reaction progress and identifying the presence of impurities before committing to a large-scale purification.[5]

Chromatographic Method Development

Stationary Phase Selection

Two primary stationary phases are recommended for the purification of Methyl 3-((methylamino)methyl)benzoate:

  • Standard Silica Gel: Cost-effective and widely available, but requires a mobile phase modifier to achieve good peak shape.

  • Amine-Functionalized Silica: A superior but more specialized option that minimizes the need for mobile phase additives, simplifying the post-purification workup.[3][6]

Mobile Phase Selection

For normal-phase chromatography, a solvent system of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically employed. The basicity of the target compound necessitates the addition of a small amount of a competing amine, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase when using standard silica gel.[2][7] This additive "neutralizes" the acidic silanols, preventing strong interactions with the analyte.[2]

When using an amine-functionalized column, these additives are often unnecessary, and a simple hexane/ethyl acetate gradient can be effective.[3][6]

Experimental Protocols

Protocol 1: Purification using Standard Silica Gel with a Mobile Phase Modifier

This protocol is a cost-effective method suitable for general laboratory use.

Materials:

  • Crude Methyl 3-((methylamino)methyl)benzoate

  • Silica gel for flash chromatography (40-63 µm particle size)

  • Hexane (or Heptane)

  • Ethyl Acetate

  • Triethylamine (TEA)

  • Flash chromatography system with UV detector

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the mobile phase.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% TEA) and pack the column.

  • Equilibration: Equilibrate the packed column with the initial mobile phase for at least 3-5 column volumes.

  • Loading: Load the dissolved sample onto the column.

  • Elution: Begin the elution with a shallow gradient, for example:

    • 95:5 Hexane:Ethyl Acetate + 0.1% TEA for 2 column volumes.

    • Gradient to 70:30 Hexane:Ethyl Acetate + 0.1% TEA over 10 column volumes.

    • Hold at 70:30 Hexane:Ethyl Acetate + 0.1% TEA for 5 column volumes.

  • Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at 254 nm is a good starting point).

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification using an Amine-Functionalized Silica Column

This protocol offers a more streamlined workflow with easier solvent removal.[3]

Materials:

  • Crude Methyl 3-((methylamino)methyl)benzoate

  • Pre-packed amine-functionalized silica flash column

  • Hexane (or Heptane)

  • Ethyl Acetate

  • Flash chromatography system with UV detector

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of DCM or the initial mobile phase.

  • Column Equilibration: Equilibrate the amine-functionalized column with the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) for 3-5 column volumes.

  • Loading: Load the sample onto the column.

  • Elution: Elute with a suitable gradient, for example:

    • 98:2 Hexane:Ethyl Acetate for 2 column volumes.

    • Gradient to 80:20 Hexane:Ethyl Acetate over 12 column volumes.

    • Hold at 80:20 Hexane:Ethyl Acetate for 4 column volumes.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis: Analyze the collected fractions by TLC.

  • Solvent Removal: Combine the pure fractions and evaporate the solvent.

Data Presentation

ParameterProtocol 1: Standard Silica GelProtocol 2: Amine-Functionalized Silica
Stationary Phase Silica Gel (40-63 µm)Amine-Functionalized Silica
Mobile Phase A HexaneHexane
Mobile Phase B Ethyl Acetate with 0.1% TEAEthyl Acetate
Gradient 5-30% B over 10 CV2-20% B over 12 CV
Detection UV, 254 nmUV, 254 nm
Expected Purity >98%>99%
Advantages Cost-effective stationary phaseImproved peak shape, no additive required
Disadvantages Requires mobile phase modifierHigher cost of stationary phase

Visualization of Workflow

PurificationWorkflow cluster_prep Pre-Purification cluster_decision Method Selection cluster_protocols Purification Protocols cluster_protocol1 Protocol 1 cluster_protocol2 Protocol 2 cluster_post Post-Purification Crude Crude Product TLC TLC Analysis Crude->TLC Assess Impurity Profile Decision Stationary Phase Available? TLC->Decision P1_Silica Standard Silica Gel Decision->P1_Silica Standard Silica P2_Amine Amine-Functionalized Silica Decision->P2_Amine Amine-Functionalized P1_MobilePhase Mobile Phase with TEA P1_Silica->P1_MobilePhase Fractions Collect Fractions P1_MobilePhase->Fractions P2_MobilePhase Standard Mobile Phase P2_Amine->P2_MobilePhase P2_MobilePhase->Fractions Analysis Purity Analysis (TLC, HPLC) Fractions->Analysis Evaporation Solvent Evaporation Analysis->Evaporation PureProduct Pure Product Evaporation->PureProduct

Caption: Decision workflow for the purification of Methyl 3-((methylamino)methyl)benzoate.

Troubleshooting

IssuePossible CauseRecommended Solution
Significant Peak Tailing (Protocol 1) Insufficient triethylamine (TEA) concentration.Increase TEA concentration to 0.2-0.5% in the mobile phase.
Product Does Not Elute Mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate) in the gradient.
Poor Separation of Product and Impurities Inappropriate solvent system.Try a different solvent system (e.g., dichloromethane/methanol instead of hexane/ethyl acetate).
Low Product Recovery Irreversible adsorption on the column.Ensure adequate TEA is used (Protocol 1) or switch to an amine-functionalized column (Protocol 2).

Conclusion

The successful purification of Methyl 3-((methylamino)methyl)benzoate is readily achievable with careful consideration of the compound's basic properties. While standard silica gel chromatography can be effective with the addition of a competing amine to the mobile phase, the use of an amine-functionalized stationary phase offers a more robust and simplified approach, leading to higher purity and easier downstream processing. The choice between these methods will depend on the specific requirements of the synthesis, scale, and available resources.

References

  • King, A.
  • PubChem. Methyl 3-amino-4-(methylamino)benzoate. National Center for Biotechnology Information. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. [Link]

  • University of Warwick. Principles in preparative HPLC. [Link]

  • Appchem. Methyl 3-((methylamino)methyl)benzoate. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. [Link]

  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • Google Patents.
  • American Chemical Society. Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]

Sources

Method

Application Note: A Scientist's Guide to N-Alkylation of Secondary Amines for Tertiary Amine Synthesis

Abstract The synthesis of tertiary amines is a cornerstone of modern organic chemistry, with profound implications in pharmaceuticals, agrochemicals, and materials science. The N-alkylation of secondary amines represents...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of tertiary amines is a cornerstone of modern organic chemistry, with profound implications in pharmaceuticals, agrochemicals, and materials science. The N-alkylation of secondary amines represents one of the most direct pathways to these valuable scaffolds. This application note provides an in-depth guide for researchers and drug development professionals on the primary methodologies for this transformation. We will move beyond simple procedural lists to explore the mechanistic underpinnings, strategic advantages, and practical limitations of four key techniques: Direct Alkylation with Alkyl Halides, Reductive Amination, Buchwald-Hartwig Amination, and Borrowing Hydrogen Catalysis. Each section includes detailed, field-tested protocols, comparative data, and visual guides to empower scientists to select and execute the optimal strategy for their synthetic challenges.

Introduction: The Central Role of Tertiary Amines

Tertiary amines are a privileged structural motif found in a vast number of FDA-approved drugs and biologically active compounds. Their unique steric and electronic properties, as well as their ability to act as proton acceptors, make them critical for modulating physicochemical properties like solubility, bioavailability, and target binding. Consequently, the efficient and selective synthesis of tertiary amines from readily available secondary amine precursors is a frequent and critical task in discovery and process chemistry. This guide details the most robust and widely adopted methods to achieve this transformation.

Method I: Direct N-Alkylation with Alkyl Halides

Direct alkylation is the classic and most straightforward approach, involving the reaction of a secondary amine with an alkyl halide via a nucleophilic substitution mechanism.

Mechanism and Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway. The lone pair of electrons on the secondary amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base is required to neutralize the resulting ammonium salt, regenerating the neutral tertiary amine product.

A significant challenge in the alkylation of ammonia or primary amines is over-alkylation, as the product amine is often more nucleophilic than the starting material.[1][2] However, when starting with a secondary amine to form a tertiary amine, this problem is less pronounced. The resulting tertiary amine is sterically more hindered, which slows the rate of subsequent quaternization.[2] Judicious choice of a non-nucleophilic, sterically hindered base, such as N,N-diisopropylethylamine (Hünig's base), can further suppress the formation of undesired quaternary ammonium salts.[3]

SN2_Mechanism cluster_transition Transition State R2NH R₂NH (Secondary Amine) TS [Base---H---N⁺(R)₂---R'---X⁻]‡ R2NH->TS Nucleophilic Attack RX R'-X (Alkyl Halide) RX->TS Base Base R2NR_prime R₂NR' (Tertiary Amine) TS->R2NR_prime Product Formation BaseH Base-H⁺ TS->BaseH X_ion X⁻ TS->X_ion

Caption: SN2 mechanism for direct N-alkylation of a secondary amine.

Protocol: Direct Alkylation using Hünig's Base

This protocol describes a general procedure for the N-alkylation of a secondary amine with an alkyl bromide.[3]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the secondary amine (1.0 equiv.).

  • Solvent & Base: Add anhydrous acetonitrile (CH₃CN) to achieve a concentration of 0.1-0.5 M. Add N,N-diisopropylethylamine (Hünig's base, 2.0-3.0 equiv.).

  • Reagent Addition: Add the alkyl halide (1.1-1.5 equiv.) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

Scope and Limitations
Secondary AmineAlkyl HalideBaseConditionsYield (%)Reference
DibenzylamineBenzyl BromideK₂CO₃Acetonitrile, RT, 4h95[4]
Morpholine1-BromobutaneHünig's BaseAcetonitrile, 80°C, 12h92[3]
PiperidineEthyl IodideKH, Et₃NTHF, RT, 1h88[4]
N-MethylanilineBenzyl BromideAl₂O₃-OKAcetonitrile, RT, 1h96[5]

Advantages: Operationally simple, utilizes common and inexpensive reagents. Disadvantages: Limited functional group tolerance (not suitable for substrates with acidic protons), risk of quaternary salt formation, and can require elevated temperatures.[3][6]

Method II: Reductive Amination

Reductive amination is a powerful and highly selective method for preparing tertiary amines from secondary amines and carbonyl compounds (aldehydes or ketones).[7] It is one of the most reliable strategies for C-N bond formation.[7]

Mechanism and Rationale

This reaction proceeds in a one-pot fashion via two key steps. First, the secondary amine reacts with the carbonyl compound to form a charged iminium ion intermediate, with the loss of a water molecule.[8][9] This intermediate is then reduced in situ by a mild and selective reducing agent to yield the tertiary amine.

The key to the success of this method is the use of a reducing agent that is reactive enough to reduce the iminium ion but not so reactive that it reduces the starting carbonyl compound.[10] This chemoselectivity prevents consumption of the aldehyde/ketone before the iminium ion can form, avoiding the formation of alcohol byproducts. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and tolerance for the slightly acidic conditions that favor iminium ion formation.[7]

Reductive_Amination Start Secondary Amine (R₂NH) + Aldehyde/Ketone (R'R''C=O) Iminium Iminium Ion Formation [R₂N⁺=CR'R''] Start->Iminium - H₂O (Acid Catalyst) Reduction Reduction (e.g., NaBH(OAc)₃) Iminium->Reduction Intermediate Product Tertiary Amine (R₂N-CHR'R'') Reduction->Product Hydride Transfer

Caption: Workflow for one-pot reductive amination.

Protocol: Reductive Amination using NaBH(OAc)₃

This protocol is a general guideline adapted from Abdel-Magid et al. and may require optimization.[7]

  • Preparation: To a round-bottom flask, add the secondary amine (1.0 equiv.) and the aldehyde or ketone (1.0-1.2 equiv.).

  • Solvent: Add an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to achieve a concentration of 0.2-0.5 M.

  • Acid Catalyst (Optional): If the amine salt is used or if the reaction is slow, add acetic acid (1.0-1.2 equiv.) to facilitate iminium ion formation.

  • Reducing Agent: Stir the mixture for 20-30 minutes at room temperature, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise. The reaction is often mildly exothermic.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are typically complete within 1-24 hours.

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Scope and Advantages
Secondary AmineCarbonyl CompoundReducing AgentConditionsYield (%)Reference
PyrrolidineCyclohexanoneNaBH(OAc)₃DCE, AcOH, RT, 1h95[7]
DibenzylamineBenzaldehydeNaBH(OAc)₃DCE, RT, 1h96[7]
MorpholineAcetoneNaBH₃CNMeOH, pH 6-7, RT85[8]
N-Benzylpiperazine3-PhenylpropanalNaBH(OAc)₃DCE, RT, 1h94[7]

Advantages: Excellent for avoiding over-alkylation, broad substrate scope, generally mild conditions, and high functional group tolerance.[7][11] Disadvantages: Requires a carbonyl coupling partner, which may not be as readily available as an alkyl halide.

Method III: Buchwald-Hartwig Amination

For the synthesis of tertiary arylamines, the Buchwald-Hartwig amination is an indispensable tool. This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds between an amine and an aryl halide or triflate.[12][13]

Mechanism and Rationale

The reaction proceeds through a catalytic cycle involving a palladium(0) species.[13][14]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The secondary amine coordinates to the Pd(II) center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amide complex.

  • Reductive Elimination: The aryl group and the amino group couple, and the C-N bond is formed, yielding the tertiary arylamine product and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the reaction. Sterically hindered and electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) are often required to promote the reductive elimination step and stabilize the catalytic species.[14]

Buchwald_Hartwig cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_ArX L₂Pd(II)(Ar)(X) OxAdd->PdII_ArX AmineCoord Amine Coordination & Deprotonation PdII_ArX->AmineCoord + R₂NH, Base - Base-H⁺X⁻ PdII_Amide L₂Pd(II)(Ar)(NR₂) AmineCoord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Regeneration ProductOut Ar-NR₂ RedElim->ProductOut center

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Cross-Coupling

This reaction must be performed under strictly anhydrous and inert conditions.

  • Preparation: To a flame-dried Schlenk flask or sealed tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-5 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Add the aryl halide (1.0 equiv.) and the secondary amine (1.2 equiv.) followed by an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by LC-MS or GC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the layers.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Scope and Advantages
Secondary AmineAryl HalideCatalyst/LigandBaseYield (%)Reference
Morpholine4-BromotoluenePd(OAc)₂ / BINAPNaOt-Bu99[12]
Di-n-butylamine1-Chloro-4-nitrobenzenePd(OAc)₂ / XPhosK₃PO₄98[14]
Indoline2-BromopyridinePd₂(dba)₃ / XantphosCs₂CO₃95[12]

Advantages: The premier method for constructing aryl-N bonds, exceptional functional group tolerance, and broad scope for both coupling partners.[12] Disadvantages: Requires expensive and air-sensitive catalysts/ligands, strict inert atmosphere is necessary, and removal of metal residues can be a concern in pharmaceutical applications.

Method IV: N-Alkylation via Borrowing Hydrogen Catalysis

Borrowing Hydrogen (BH), or hydrogen autotransfer, is an increasingly popular green chemistry approach that uses alcohols as alkylating agents, producing only water as a byproduct.[15][16]

Mechanism and Rationale

This process involves a sequence of catalytic steps, typically mediated by a transition metal complex (e.g., Ru, Ir, Co).[15][16][17]

  • Dehydrogenation: The catalyst temporarily "borrows" hydrogen from the alcohol substrate, oxidizing it to the corresponding aldehyde or ketone.

  • Condensation: The in situ-generated carbonyl compound condenses with the secondary amine to form an iminium ion (releasing water).

  • Hydrogenation: The catalyst returns the "borrowed" hydrogen to the iminium ion, reducing it to the final tertiary amine product and regenerating the active catalyst.

This atom-economical process avoids the use of stoichiometric activating agents or reductants and utilizes alcohols, which are often inexpensive, readily available, and less toxic than alkyl halides.[18][19]

Borrowing_Hydrogen Cat [M]-H₂ Catalyst Aldehyde R'CHO (Aldehyde) Product R₂N-CH₂R' (Tert. Amine) Alcohol R'CH₂OH (Alcohol) Alcohol->Cat Dehydrogenation (-H₂) Iminium [R₂N⁺=CHR'] Iminium Ion Aldehyde->Iminium + R₂NH (-H₂O) Amine R₂NH (Sec. Amine) Iminium->Cat Hydrogenation (+H₂)

Caption: The catalytic cycle of N-alkylation via borrowing hydrogen.

Protocol: Ruthenium-Catalyzed Borrowing Hydrogen Alkylation

This is a representative protocol and specific catalyst systems may require different conditions.[20]

  • Preparation: In a pressure-rated vial or autoclave, combine the secondary amine (1.0 equiv.), the alcohol (1.5-3.0 equiv., or as solvent), the catalyst (e.g., [Ru(p-cymene)Cl₂]₂ with a suitable ligand, 0.5-2.0 mol%), and a base (e.g., K₂CO₃ or t-BuOK, 10-50 mol%).

  • Reaction: Seal the vessel and heat to the required temperature (often 100-160 °C) with stirring for 12-48 hours.

  • Work-up: Cool the reaction to room temperature. If the alcohol was used as a solvent, remove it under reduced pressure.

  • Purification: Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Scope and Advantages
Secondary AmineAlcoholCatalyst SystemConditionsYield (%)Reference
PiperidineBenzyl Alcohol[Ru(p-cymene)Cl₂]₂/dppfToluene, 110°C95[20]
Morpholine1-ButanolCo-MgO/TiO₂180°C90[15]
N-MethylanilineEthanol(Cyclopentadienone)iron complex100°C96[16]

Advantages: High atom economy, environmentally friendly (water is the only byproduct), uses readily available alcohols as alkylating agents.[16][18] Disadvantages: Often requires elevated temperatures and specialized transition metal catalysts.

Method Selection Guide

Choosing the right method depends critically on the substrate, desired scale, and available resources.

FeatureDirect AlkylationReductive AminationBuchwald-HartwigBorrowing Hydrogen
Alkylating Agent Alkyl HalideAldehyde / KetoneAryl Halide / TriflateAlcohol
Key Advantage Simplicity, Low CostHigh Selectivity, MildAryl-N Bond FormationAtom Economy, Green
Key Limitation Over-alkylation RiskRequires CarbonylExpensive CatalystHigh Temperatures
Functional Group Tol. ModerateHighVery HighHigh
Typical Conditions RT to 80°CRoom Temperature80-110°C, Inert Gas100-180°C
Best For... Simple, robust substratesComplex molecules, avoiding side reactionsSynthesizing arylaminesGreen chemistry, large scale

Conclusion

The N-alkylation of secondary amines is a fundamental transformation that can be accomplished through several powerful and distinct strategies. While direct alkylation offers simplicity, reductive amination provides unparalleled control and selectivity for a wide range of substrates. For the challenging synthesis of arylamines, the Buchwald-Hartwig amination remains the gold standard. Finally, the rise of borrowing hydrogen catalysis presents a sustainable and atom-economical alternative that is increasingly attractive for both academic and industrial applications. A thorough understanding of the mechanism, scope, and practical requirements of each method, as outlined in this guide, will enable the modern chemist to confidently and efficiently synthesize the target tertiary amines that drive innovation in science and medicine.

References

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  • Organic-Chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved December 28, 2025, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Suarsih, E., et al. (2025). Selective Synthesis of Amines by Heterogeneous Co Catalysts via Borrowing Hydrogen Protocols. Organic Letters. [Link]

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  • Das, S., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(1), 291-304. [Link]

  • Shao, Z., et al. (2024). Efficient N-Alkylation of Secondary Amines to Prepare N-Butyl-1,2-benzisothiazolin-3-one Based on Cs Ion Effect with Cs/LTA Zeolite Catalysts. Industrial & Engineering Chemistry Research. [Link]

  • American Chemical Society. (2025). Selective Synthesis of Amines by Heterogeneous Co Catalysts via Borrowing Hydrogen Protocols. ACS Publications. [Link]

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  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved December 28, 2025, from [Link]

  • LibreTexts Chemistry. (2024). 24.6: Synthesis of Amines. Retrieved December 28, 2025, from [Link]

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  • Hamid, M. H. S. A., et al. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 131(5), 1766-1774. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved December 28, 2025, from [Link]

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Sources

Application

Synthesis of Benzylamines via Reductive Amination: Application Notes and Protocols

Introduction: The Central Role of Benzylamines and the Strategic Advantage of Reductive Amination Benzylamines are a cornerstone structural motif in a vast array of biologically active molecules, including pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Benzylamines and the Strategic Advantage of Reductive Amination

Benzylamines are a cornerstone structural motif in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Their synthesis is, therefore, a critical operation in drug discovery and development. Among the various synthetic routes, reductive amination has emerged as a highly efficient and versatile method for the preparation of primary, secondary, and tertiary benzylamines.[3][4] This powerful transformation involves the reaction of a carbonyl compound—in this case, an aromatic aldehyde or ketone—with an amine in the presence of a reducing agent.[3][4]

The elegance of reductive amination lies in its ability to form carbon-nitrogen bonds in a controlled manner, often in a single pot, thereby offering significant advantages over classical N-alkylation methods which are frequently plagued by issues of over-alkylation and the use of hazardous reagents.[2][5] This guide provides an in-depth exploration of the synthesis of benzylamines via reductive amination, detailing the underlying mechanisms, a comparative analysis of reducing agents, and comprehensive, field-proven protocols for researchers, scientists, and drug development professionals.

The Mechanism: A Two-Step Dance of Imine Formation and Reduction

The reductive amination process is a sequential reaction that proceeds through two key stages:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the benzaldehyde or a related aromatic ketone. This is followed by dehydration to form an imine (for primary amines) or an enamine (for secondary amines).[6][7] Under the typically neutral to weakly acidic reaction conditions, the imine can be protonated to form a more electrophilic iminium ion.[6][8] The removal of water, either physically or chemically, can shift the equilibrium towards the formation of the imine.[4]

  • Reduction: A hydride-based reducing agent then delivers a hydride ion (H⁻) to the electrophilic carbon of the imine or iminium ion, reducing the carbon-nitrogen double bond to a single bond and yielding the final benzylamine product.[6]

Visualizing the Mechanism

Reductive_Amination_Mechanism Reactants Benzaldehyde + Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine/Iminium Ion Hemiaminal->Imine - H2O Product Benzylamine Imine->Product Reduction (Hydride Transfer) ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Imine

Caption: The general mechanism of reductive amination.

A Comparative Analysis of Reducing Agents: Choosing the Right Tool for the Job

The choice of reducing agent is a critical parameter that dictates the success and selectivity of the reductive amination. Several hydride-donating reagents are commonly employed, each with its own set of advantages and considerations.

Reducing AgentKey CharacteristicsCommon Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) A mild and selective reagent, it does not readily reduce aldehydes and ketones, making it ideal for one-pot reactions.[9][10] It is often the reagent of choice for a wide range of substrates.[4][10]1,2-Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF)[4][11]
Sodium Cyanoborohydride (NaBH₃CN) Another selective reducing agent that is particularly effective at reducing iminium ions at mildly acidic pH.[5][8] However, its use raises concerns due to the potential generation of toxic cyanide byproducts.[5]Methanol (MeOH)[11]
Sodium Borohydride (NaBH₄) A more powerful reducing agent that can also reduce the starting carbonyl compound.[6][11] Therefore, it is typically used in a stepwise procedure where the imine is pre-formed before the addition of the reducing agent.[11][12]Methanol (MeOH), Ethanol (EtOH)[11]
Catalytic Hydrogenation (H₂/Catalyst) A green and atom-economical method employing catalysts such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).[1][3] This approach is highly efficient but may not be compatible with substrates containing other reducible functional groups like alkenes or nitro groups.[13]Various, including Methanol (MeOH), Ethanol (EtOH), and Ethyl Acetate (EtOAc)

Experimental Protocols: A Practical Guide to Benzylamine Synthesis

The following protocols provide detailed, step-by-step methodologies for the synthesis of primary, secondary, and tertiary benzylamines via reductive amination.

Protocol 1: Synthesis of a Primary Benzylamine (Benzylamine) from Benzaldehyde and Ammonia

This protocol details a one-pot reductive amination using a cobalt catalyst and sodium borohydride.[14]

Materials:

  • Benzaldehyde

  • Aqueous ammonia (25-28 wt%)

  • Cobalt(II) chloride (CoCl₂)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Reaction vessel (e.g., autoclave)

Procedure:

  • In a suitable reaction vessel, dissolve benzaldehyde (1 equivalent) in methanol.

  • Add the aqueous ammonia solution (a large excess is recommended to favor primary amine formation).[14]

  • In a separate flask under an inert atmosphere, prepare the cobalt catalyst by carefully adding sodium borohydride to a solution of cobalt(II) chloride in methanol.

  • Add the freshly prepared catalyst to the reaction mixture.

  • Seal the reaction vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 1-10 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas.

  • The catalyst can be removed by filtration.

  • The product can be isolated and purified by standard techniques such as distillation or chromatography.

Protocol 2: Synthesis of a Secondary Benzylamine (N-Benzyl-N-methylamine) from Benzaldehyde and Methylamine using Sodium Triacetoxyborohydride

This protocol utilizes the mild and selective reducing agent, sodium triacetoxyborohydride.

Materials:

  • Benzaldehyde

  • Methylamine (solution in THF or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, to facilitate iminium ion formation)

Procedure:

  • To a stirred solution of benzaldehyde (1 equivalent) in DCE, add methylamine (1-1.2 equivalents). If using the hydrochloride salt, a base such as triethylamine may be required to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A small amount of acetic acid can be added to catalyze this step.

  • In portions, carefully add sodium triacetoxyborohydride (1.1-1.5 equivalents) to the reaction mixture. An exotherm may be observed.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of a Tertiary Benzylamine (N,N-Dibenzylamine) from Benzaldehyde and Benzylamine via a Stepwise Procedure with Sodium Borohydride

This protocol employs a stepwise approach to avoid the reduction of the starting aldehyde by sodium borohydride.[12]

Materials:

  • Benzaldehyde

  • Benzylamine

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and benzylamine (1 equivalent) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the corresponding imine. The progress of imine formation can be monitored by ¹H NMR or IR spectroscopy.

  • Cool the reaction mixture in an ice bath.

  • Slowly and in small portions, add sodium borohydride (1-1.2 equivalents) to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours, or until the reaction is complete as indicated by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The resulting crude N,N-dibenzylamine can be purified by distillation or chromatography if necessary.

Visualizing the General Workflow

Reductive_Amination_Workflow Start Start: Carbonyl Compound + Amine Reaction Reaction Setup: - Solvent Selection - Stoichiometry Start->Reaction ImineFormation Imine/Iminium Ion Formation (One-Pot or Stepwise) Reaction->ImineFormation Reduction Reduction with Hydride Reagent ImineFormation->Reduction Workup Aqueous Workup and Extraction Reduction->Workup Purification Purification: - Chromatography - Distillation - Crystallization Workup->Purification Product Final Product: Benzylamine Purification->Product

Caption: A generalized workflow for the synthesis of benzylamines via reductive amination.

Troubleshooting and Key Considerations

  • Over-alkylation: In the synthesis of primary and secondary amines, over-alkylation to form tertiary amines can be a significant side reaction.[1] Using a large excess of the amine or ammonia can help to minimize this.[14]

  • Carbonyl Reduction: With less selective reducing agents like sodium borohydride, the reduction of the starting aldehyde or ketone to the corresponding alcohol can compete with the desired amination reaction.[6] A stepwise approach is often beneficial in these cases.

  • Reaction pH: The pH of the reaction medium can be crucial, especially for the formation of the imine/iminium ion. Mildly acidic conditions often favor this step.

  • Steric Hindrance: Sterically hindered ketones or amines may react more slowly. In such cases, the addition of a Lewis acid catalyst like Ti(OiPr)₄ or ZnCl₂ can sometimes improve yields.[11]

Conclusion

Reductive amination stands as a powerful and highly adaptable methodology for the synthesis of benzylamines. By understanding the underlying mechanism and the nuances of different reducing agents, researchers can effectively design and execute synthetic strategies to access a wide range of primary, secondary, and tertiary benzylamine derivatives. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the vital work of drug discovery and development, enabling the efficient and reliable production of these important molecular building blocks.

References

  • A novel, green, catalyst-free, and efficient method has been developed for the one-pot reductive amination of carbonyl compounds using sodium borohydride. This helps to make the procedure practical, affordable, and biodegradable. Journal of the Indian Chemical Society, Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry, Available at: [Link]

  • Reductive amination. Wikipedia, Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data, Available at: [Link]

  • Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. TÜBİTAK Academic Journals, Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones. Unacademy, Available at: [Link]

  • Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal, Available at: [Link]

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE, Available at: [Link]

  • Reductive Amination of Benzaldehyde. Scribd, Available at: [Link]

  • Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. ResearchGate, Available at: [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness, Available at: [Link]

  • Synthesis of Amines. Chemistry LibreTexts, Available at: [Link]

  • Reductive amination of benzaldehyde and ammonia catalyzed by (a) Pt/CoFe‐LDH and (b) Pt/C. ResearchGate, Available at: [Link]

  • Reaction pathway for the reductive amination with benzaldehyde and ammonia. ResearchGate, Available at: [Link]

  • Reductive Amination. Chemistry Steps, Available at: [Link]

  • Sodium Triacetoxyborohydride. ResearchGate, Available at: [Link]

  • A Practical Catalytic Reductive Amination of Carboxylic Acids. ResearchGate, Available at: [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences, Available at: [Link]

  • reductive amination & secondary amine synthesis. YouTube, Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-((methylamino)methyl)benzoate

Introduction Welcome to the technical support center for the synthesis of Methyl 3-((methylamino)methyl)benzoate (CAS 922163-35-7). This molecule is a valuable building block in medicinal chemistry and materials science,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of Methyl 3-((methylamino)methyl)benzoate (CAS 922163-35-7). This molecule is a valuable building block in medicinal chemistry and materials science, often used as an intermediate in the development of pharmaceuticals like central nervous system agents and analgesics.[1] Its synthesis, while conceptually straightforward, can present challenges related to yield and purity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers optimize their synthetic outcomes.

Strategic Overview: Choosing Your Synthetic Path

Two primary, well-established routes are commonly employed for the synthesis of Methyl 3-((methylamino)methyl)benzoate. The optimal choice depends on the availability of starting materials, scalability, and safety considerations.

Synthetic_Routes Start Common Precursors Formyl Methyl 3-formylbenzoate Start->Formyl Toluyl Methyl m-toluate Start->Toluyl Target Methyl 3-((methylamino)methyl)benzoate Formyl->Target Route A: Reductive Amination (MeNH₂, Reducing Agent) Bromo Methyl 3-(bromomethyl)benzoate Toluyl->Bromo Radical Bromination (NBS) Bromo->Target Route B: Nucleophilic Substitution (MeNH₂)

Caption: High-level decision map for the synthesis of the target compound.

Route A: Reductive Amination

This one-pot method involves the reaction of methyl 3-formylbenzoate with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[2] This approach is often favored for its operational simplicity and mild reaction conditions.

Frequently Asked Questions (FAQs) - Reductive Amination

Q1: Which reducing agent is best for this transformation?

A1: The choice of reducing agent is critical for maximizing yield and minimizing side reactions. While sodium borohydride (NaBH₄) can be used, it can also reduce the starting aldehyde.[3] Milder, more selective reagents are strongly preferred.

Reducing AgentKey Characteristics & Rationale
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly Recommended. It is a mild and selective reagent that readily reduces the iminium ion intermediate but is slow to react with the starting aldehyde.[2] It does not require strictly anhydrous conditions, though it is water-sensitive.[3]
Sodium Cyanoborohydride (NaBH₃CN) Effective Alternative. It is selective for imines at a slightly acidic pH (pH ~6-7).[4] A key advantage is its stability in protic solvents like methanol. However, it is highly toxic and generates cyanide waste, requiring careful handling and disposal.[5]
Sodium Borohydride (NaBH₄) Use with Caution. This is a stronger reducing agent that can reduce both the aldehyde and the imine.[3] To use it effectively, the imine must be pre-formed before the addition of NaBH₄, making it a two-step, one-pot procedure rather than a direct, single-addition process.[5]

Q2: My reaction yield is low. What are the common causes?

A2: Low yields in reductive amination typically stem from issues in one of the two key steps: imine formation or reduction.

Troubleshooting_Reductive_Amination Start Low Yield Observed Check1 TLC Analysis: Significant Starting Aldehyde Remaining? Start->Check1 Problem1 Incomplete Imine Formation Check1->Problem1 Yes Check2 TLC Analysis: Unidentified Side Products? Check1->Check2 No Solution1a Ensure appropriate pH (~6-7) to catalyze imine formation. Problem1->Solution1a Solution1b Use a dehydrating agent (e.g., MgSO₄) to shift equilibrium. Problem1->Solution1b Problem2 Side Reactions Occurring Check2->Problem2 Yes Problem3 Inefficient Reduction Check2->Problem3 No Solution2a Over-reduction of aldehyde? -> Use milder reducing agent (e.g., NaBH(OAc)₃). Problem2->Solution2a Solution2b Tertiary amine formation? -> Use slight excess of aldehyde or controlled amine addition. Problem2->Solution2b Solution3 Verify activity of reducing agent. Increase reaction time or temperature.

Caption: Troubleshooting workflow for low yields in reductive amination.

Q3: I am observing the formation of a tertiary amine byproduct. How can this be avoided?

A3: The desired secondary amine product can react with another molecule of the starting aldehyde to form a tertiary amine. This is a common side reaction.[6] To minimize this, you can:

  • Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the aldehyde relative to methylamine.

  • Slow Addition: Add the reducing agent slowly to the mixture of the aldehyde and amine to reduce the imine as it forms, keeping the concentration of the secondary amine product low.

Protocol: Reductive Amination Synthesis

This protocol is adapted from standard procedures for reductive amination using sodium triacetoxyborohydride.[2]

Materials:

  • Methyl 3-formylbenzoate

  • Methylamine (e.g., 2.0 M solution in THF or 40 wt. % in H₂O)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve methyl 3-formylbenzoate (1.0 eq) in DCM (approx. 0.1 M concentration).

  • Add methylamine (1.1 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • In one portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent), checking for the disappearance of the starting aldehyde.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Route B: Nucleophilic Substitution

This two-step route begins with the benzylic bromination of methyl m-toluate to form methyl 3-(bromomethyl)benzoate, a reactive electrophile. This intermediate is then reacted with methylamine in a standard nucleophilic substitution (Sₙ2) reaction.

Frequently Asked Questions (FAQs) - Nucleophilic Substitution

Q1: My initial bromination of methyl m-toluate is giving a low yield. What could be wrong?

A1: The free-radical bromination of the benzylic position is a robust reaction but requires careful control.[7][8][9]

  • Initiator Quality: Ensure your radical initiator (AIBN or benzoyl peroxide) is fresh. Old initiators decompose and lose effectiveness.

  • NBS Purity: N-Bromosuccinimide (NBS) should be recrystallized from water if it appears yellow or discolored.

  • Solvent Choice: Carbon tetrachloride (CCl₄) is a classic solvent for this reaction, but due to its toxicity, alternatives like cyclohexane or acetonitrile can be used.[9] The solvent must be anhydrous.

  • Light/Heat: The reaction requires initiation by heat (reflux) or UV light to generate radicals. Ensure the reaction temperature is maintained.[8][9]

Q2: During the substitution step with methylamine, I am getting a significant amount of a di-substituted (tertiary amine) byproduct. How do I favor mono-alkylation?

A2: The secondary amine product is often more nucleophilic than the primary amine starting material, leading to a second substitution reaction. To prevent this:

  • Use Excess Amine: Employ a large excess of methylamine (5-10 equivalents or more). This statistical advantage ensures the electrophile is more likely to encounter a molecule of methylamine than the secondary amine product.

  • Slow Addition of Electrophile: Add the solution of methyl 3-(bromomethyl)benzoate dropwise to the cooled, stirring solution of excess methylamine. This maintains a low concentration of the electrophile, further favoring the reaction with the highly concentrated primary amine.

Detailed Protocols
Protocol B-1: Synthesis of Methyl 3-(bromomethyl)benzoate

This procedure is based on established methods for benzylic bromination.[7][8][10]

Materials:

  • Methyl m-toluate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or cyclohexane

  • Ice bath

Procedure:

  • In a three-necked flask equipped with a reflux condenser and dropping funnel, dissolve methyl m-toluate (1.0 eq) in CCl₄ (approx. 0.5 M).

  • Add NBS (1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.05 eq).

  • Heat the mixture to reflux (approx. 77°C for CCl₄) for 3-5 hours. The reaction can be monitored by observing the dense succinimide byproduct forming as a solid.[10]

  • Monitor the reaction by TLC for the consumption of methyl m-toluate.

  • Once complete, cool the reaction mixture to room temperature, then cool further in an ice bath.

  • Filter off the solid succinimide and wash it with a small amount of cold CCl₄.

  • Combine the filtrates and concentrate under reduced pressure to afford crude methyl 3-(bromomethyl)benzoate, which often appears as a light yellow liquid or oil and can be used in the next step without further purification.[9][10] Yields are typically high (90-95%).[8]

Protocol B-2: Synthesis of Methyl 3-((methylamino)methyl)benzoate

Materials:

  • Crude Methyl 3-(bromomethyl)benzoate

  • Methylamine (e.g., 2.0 M solution in THF)

  • Tetrahydrofuran (THF) or Acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, add a large excess of methylamine solution in THF (5-10 eq). Cool the flask in an ice-water bath.

  • Dissolve the crude methyl 3-(bromomethyl)benzoate (1.0 eq) in a minimal amount of THF.

  • Add the solution of the bromide dropwise to the cold, stirring methylamine solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting bromide is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the THF and excess methylamine.

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

General Purification and Handling

Q: My final product is a viscous oil that is difficult to purify by chromatography. What are my options?

A: Free-base amines can be challenging to handle. A highly effective strategy is to convert the amine into its hydrochloride salt, which is typically a stable, crystalline solid that is easier to purify and handle.[11]

Protocol: Formation of the Hydrochloride Salt

  • Dissolve the crude oily product in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous HCl gas through the solution OR add a solution of HCl in a compatible solvent (e.g., 2.0 M HCl in diethyl ether) dropwise with stirring.

  • A white precipitate of Methyl 3-((methylamino)methyl)benzoate hydrochloride will form.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

References

  • BenchChem Technical Support. (2025). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate. Retrieved from a general synthesis guide, principles applied.
  • ChemicalBook. (n.d.). Methyl 4-aMino-3-(MethylaMino)benzoate synthesis.
  • Klyushin, A. Y., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system.
  • ACS Publications. (2022). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-((methylamino)methyl)benzoate. Retrieved from [Link]

  • Google Patents. (2004). Method for producing 3-bromomethylbenzoic acids.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate.
  • Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Methyl 3-((methylamino)methyl)benzoate

Welcome to the technical support center for the synthesis of Methyl 3-((methylamino)methyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reac...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-((methylamino)methyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. As a key intermediate in the development of various pharmaceutical agents, including central nervous system agents and analgesics, a clean and efficient synthesis of this compound is crucial.[1] This document provides in-depth, field-proven insights into potential challenges and their solutions, structured in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Methyl 3-((methylamino)methyl)benzoate?

A1: The two most prevalent and reliable synthetic strategies are:

  • Reductive Amination: This involves the reaction of methyl 3-formylbenzoate with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[2][3][4] This method is favored for its high degree of control and ability to minimize over-alkylation.[2]

  • N-methylation of Methyl 3-(aminomethyl)benzoate: This route starts with the corresponding primary amine, which is then methylated. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation, as it selectively produces the tertiary amine without the formation of quaternary ammonium salts.[5][6][7][8]

Q2: I am attempting a direct alkylation of methyl 3-(aminomethyl)benzoate with methyl iodide, but I'm getting a mixture of products. Why is this happening?

A2: Direct alkylation of primary amines with alkyl halides is notoriously difficult to control.[4] The primary amine product, methyl 3-((methylamino)methyl)benzoate, is also nucleophilic and can react further with methyl iodide to form the tertiary amine, N,N-dimethyl-3-(methoxycarbonyl)benzylamine. This can then be further alkylated to form a quaternary ammonium salt. This leads to a complex mixture of primary, secondary, tertiary, and quaternary ammonium salts, which are often difficult to separate.[9][10]

Q3: Can I synthesize the target compound by reacting methyl benzoate directly with methylamine?

A3: No, this will not yield the desired product. The reaction between an ester (methyl benzoate) and an amine (methylamine) results in an amidation reaction, which produces an amide (in this case, N-methyl-3-(methoxycarbonyl)benzamide) and methanol.[11][12][13][14] This is a fundamentally different reaction pathway from the one required to form the aminomethyl group.

Troubleshooting Guide: Side Reactions and Solutions

This section addresses specific problems you might encounter during the synthesis of Methyl 3-((methylamino)methyl)benzoate.

Scenario 1: Reductive Amination of Methyl 3-formylbenzoate

Problem: My reaction is showing the presence of a significant amount of a higher molecular weight byproduct, and my desired product yield is low.

Possible Cause: Over-alkylation leading to the formation of the tertiary amine, methyl 3-(((methylamino)(methyl))methyl)benzoate. This occurs when the newly formed secondary amine competes with methylamine for reaction with the starting aldehyde.

Solution:

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for reductive aminations as it is mild and selective for the reduction of the intermediate iminium ion over the starting aldehyde.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective and selectively reduces imines in the presence of aldehydes, especially at a controlled pH of around 6-7.[3][4]

  • Stoichiometry and Addition Rate: Use a slight excess of methylamine (1.1-1.5 equivalents) to favor the formation of the primary imine. If possible, add the reducing agent portion-wise to the mixture of the aldehyde and amine to keep the concentration of the reducing agent low, which can help minimize side reactions.

  • Reaction Temperature: Perform the reaction at a lower temperature (0 °C to room temperature) to improve selectivity and reduce the rate of competing side reactions.

Problem: My TLC analysis shows a significant amount of unreacted methyl 3-formylbenzoate even after prolonged reaction time.

Possible Cause: Incomplete formation of the imine intermediate or insufficient reducing agent. The formation of the imine from an aldehyde and an amine is a reversible equilibrium reaction.[3]

Solution:

  • pH Adjustment: The formation of the imine is typically catalyzed by mild acid. Adding a catalytic amount of acetic acid can help drive the equilibrium towards the imine. However, the pH should be carefully controlled, as a highly acidic medium can protonate the amine, rendering it non-nucleophilic.

  • Water Removal: The formation of the imine produces water.[3] In some cases, the use of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can be employed to shift the equilibrium towards the product.

  • Check Reducing Agent Activity: Ensure that the reducing agent is fresh and has not been deactivated by moisture.

Scenario 2: N-methylation of Methyl 3-(aminomethyl)benzoate via Eschweiler-Clarke Reaction

Problem: The reaction is sluggish, and I have a significant amount of starting primary amine remaining.

Possible Cause: Insufficient temperature or incorrect stoichiometry of reagents. The Eschweiler-Clarke reaction typically requires elevated temperatures to proceed at a reasonable rate.

Solution:

  • Reaction Temperature: The reaction is often carried out at or near the boiling point of the formic acid/formaldehyde solution, typically around 80-100 °C.[6] Ensure your reaction temperature is adequate.

  • Excess Reagents: The Eschweiler-Clarke reaction uses an excess of both formaldehyde and formic acid.[7] Formic acid acts as both the reducing agent and a catalyst. Ensure that a sufficient excess of both reagents is used.

  • Reaction Time: While efficient, the reaction may require several hours to go to completion. Monitor the reaction progress by TLC or GC-MS.

Problem: I am observing a side product with a similar polarity to my desired product, making purification difficult.

Possible Cause: Formation of a formamide intermediate. If the reduction of the intermediate iminium ion is not efficient, the primary or secondary amine can be formylated by formic acid, especially at high temperatures.

Solution:

  • Ensure Sufficient Formic Acid: Formic acid is the hydride donor in the reduction step. An adequate excess is necessary to ensure the complete reduction of the iminium intermediate.

  • Controlled Heating: While elevated temperatures are necessary, excessive heating for prolonged periods could favor formamide formation. Maintain a controlled temperature and monitor the reaction to avoid unnecessary heating after completion.

  • Work-up Procedure: A basic work-up will hydrolyze any formamide byproduct back to the amine, which can then be separated from the desired tertiary amine product by chromatography.

Visualizing Reaction Pathways

To aid in understanding the synthetic pathways and potential side reactions, the following diagrams illustrate the key transformations.

G cluster_caption1 Reductive Amination Pathway and Over-alkylation Side Reaction start1 Methyl 3-formylbenzoate intermediate1 Imine Intermediate start1->intermediate1 + Methylamine product Methyl 3-((methylamino)methyl)benzoate (Desired Product) intermediate1->product + [H] (e.g., NaBH(OAc)₃) side_product1 Tertiary Amine (Over-alkylation) product->side_product1 + Methyl 3-formylbenzoate + [H]

Caption: Reductive Amination Pathway and Over-alkylation Side Reaction

G cluster_caption2 Eschweiler-Clarke N-methylation Pathway start2 Methyl 3-(aminomethyl)benzoate intermediate2 Iminium Ion Intermediate start2->intermediate2 + HCHO product Methyl 3-((methylamino)methyl)benzoate (Desired Product) intermediate2->product + HCOOH side_product2 Quaternary Ammonium Salt (Not formed in Eschweiler-Clarke)

Caption: Eschweiler-Clarke N-methylation Pathway

Summary of Key Parameters for Optimization

ParameterReductive AminationEschweiler-Clarke Reaction
Starting Material Methyl 3-formylbenzoateMethyl 3-(aminomethyl)benzoate
Key Reagents Methylamine, Reducing Agent (e.g., NaBH(OAc)₃)Formaldehyde, Formic Acid
Typical Temperature 0 °C to Room Temperature80 - 100 °C
Common Side Product Tertiary Amine (Over-alkylation)Formamide Intermediate
Key Advantage High control, mild conditionsPrevents quaternization

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general guideline and may require optimization for specific scales.

Materials:

  • Methyl 3-formylbenzoate (1.0 equiv)

  • Methylamine (2.0 M solution in THF, 1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve methyl 3-formylbenzoate in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the methylamine solution dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add sodium triacetoxyborohydride in one portion.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Eschweiler-Clarke N-methylation

Materials:

  • Methyl 3-(aminomethyl)benzoate (1.0 equiv)

  • Aqueous formaldehyde (37 wt. %, 2.5 equiv)

  • Formic acid (98%, 2.5 equiv)

  • 1 M Sodium hydroxide solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add methyl 3-(aminomethyl)benzoate, aqueous formaldehyde, and formic acid.

  • Heat the reaction mixture to 90-100 °C and maintain for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully basify the mixture to pH > 10 by the addition of 1 M sodium hydroxide solution while cooling in an ice bath.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

References

Sources

Troubleshooting

"Methyl 3-((methylamino)methyl)benzoate" stability and degradation

Technical Support Center: Methyl 3-((methylamino)methyl)benzoate A Guide to Stability, Degradation, and Experimental Best Practices Welcome to the technical support center for Methyl 3-((methylamino)methyl)benzoate. This...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3-((methylamino)methyl)benzoate

A Guide to Stability, Degradation, and Experimental Best Practices

Welcome to the technical support center for Methyl 3-((methylamino)methyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for common challenges encountered during the handling, storage, and analysis of this compound. As Senior Application Scientists, we have synthesized data from related molecular structures and established analytical principles to offer practical, field-proven advice.

Frequently Asked Questions (FAQs)

Section 1: General Stability and Storage

FAQ 1: What are the recommended storage conditions for Methyl 3-((methylamino)methyl)benzoate?

Proper storage is the first line of defense against degradation. Based on the reactivity of its functional groups—a secondary amine and a methyl ester—and general laboratory best practices for similar aromatic compounds, we recommend the following conditions.

The primary concerns for this molecule are hydrolysis, oxidation, and photodegradation. The secondary amine is susceptible to oxidation, which can often be accelerated by light and heat. The ester group is prone to hydrolysis, especially under non-neutral pH conditions.[1][2]

Table 1: Recommended Storage Conditions

ConditionSolid FormIn SolutionRationale
Temperature 2-8°C-20°C to -80°CReduces rates of hydrolytic and oxidative reactions. Freezing solutions minimizes molecular mobility and water activity.
Atmosphere StandardInert Gas (Argon or Nitrogen)For long-term storage in solution, purging with an inert gas displaces oxygen, significantly reducing the risk of oxidation.
Light Amber Vial / Protect from LightAmber Vial / Protect from LightAromatic compounds can be susceptible to photodegradation.[3] Protection from UV and visible light is a critical preventative measure.
Container Tightly SealedTightly Sealed, Screw Cap with SeptaPrevents moisture ingress, which can initiate hydrolysis, and limits exposure to atmospheric oxygen.[4][5]

FAQ 2: What are the primary degradation pathways I should be concerned about?

The structure of Methyl 3-((methylamino)methyl)benzoate contains two key functional groups that are the most likely sites of degradation: the ester and the secondary benzyl-type amine.

  • Hydrolysis: The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis. This reaction cleaves the ester bond to yield 3-((methylamino)methyl)benzoic acid and methanol .[6][7] Basic conditions, in particular, readily promote this degradation pathway through saponification.[6]

  • Oxidation: The secondary amine, particularly due to its position adjacent to a benzene ring (a benzylic position), can be susceptible to oxidation. This can lead to a variety of products, including the formation of N-oxides or even cleavage of the C-N bond under more aggressive conditions. The presence of trace metals or exposure to atmospheric oxygen can catalyze this process.[8]

  • Photodegradation: Aromatic systems can absorb UV light, leading to photolytic cleavage or rearrangement. While specific data on this molecule is scarce, it is a common degradation route for structurally related pharmaceuticals.[3][9]

Below is a diagram illustrating the most probable degradation pathways.

G cluster_main Methyl 3-((methylamino)methyl)benzoate cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway A Methyl 3-((methylamino)methyl)benzoate B 3-((methylamino)methyl)benzoic Acid A->B H+ or OH- H2O D N-Oxide Derivative A->D [O] (e.g., H2O2, O2) E Other Oxidative Products A->E [O] C Methanol

Caption: Predicted primary degradation pathways for Methyl 3-((methylamino)methyl)benzoate.

Section 2: Troubleshooting Common Stability Issues

FAQ 3: I'm observing a new, more polar peak in my reverse-phase HPLC analysis after storing my compound in solution. What could it be?

This is a classic sign of ester hydrolysis. When the methyl ester group is hydrolyzed to a carboxylic acid, the resulting degradant, 3-((methylamino)methyl)benzoic acid , is significantly more polar.

  • Causality: In a typical reverse-phase HPLC system (e.g., C18 column), more polar compounds have less affinity for the stationary phase and therefore elute earlier (have a shorter retention time) than the parent compound. The appearance of an early-eluting peak is strong evidence for the formation of the carboxylic acid degradant.

  • Troubleshooting Steps:

    • Check the pH of Your Solvent: Was the compound dissolved in an unbuffered aqueous solvent? Water can be slightly acidic from dissolved CO2. Was a basic buffer used? Both extremes will accelerate hydrolysis.[1] For maximum stability in solution, use a neutral buffer (pH ~6.5-7.0) and prepare fresh solutions.

    • Confirm Identity: If you have access to LC-MS, analyze the new peak. The mass of the degradant should correspond to the loss of a methylene group (-CH2-) and the addition of a hydrogen, a net difference of -14 Da (loss of CH3, addition of H) compared to the parent compound.

    • Preventative Action: For future experiments, prepare solutions immediately before use. If storage is necessary, use an aprotic organic solvent like anhydrous acetonitrile or DMSO and store at -20°C or below.

FAQ 4: My sample, either solid or in solution, has developed a yellow or brown color over time. What is the likely cause?

Discoloration is often an indicator of oxidation. Amines, especially aromatic and benzylic amines, can form colored impurities upon oxidation.

  • Causality: The nitrogen lone pair in the amine is susceptible to oxidation. This can lead to the formation of complex, often conjugated, structures that absorb visible light, appearing as yellow or brown. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.[8]

  • Troubleshooting Steps:

    • Review Storage Conditions: Was the sample protected from light? Was the container properly sealed? Was it stored under an inert atmosphere for long-term solution storage?

    • Analytical Investigation: Use a broad-spectrum analysis like HPLC with a photodiode array (PDA) detector. Oxidative degradants may have different UV-Vis spectra compared to the parent compound.

    • Preventative Action: Always store the compound in amber vials to protect it from light.[10] For solutions, especially those intended for long-term storage, purging the vial with argon or nitrogen before sealing is highly effective at preventing oxidation.

FAQ 5: How can I minimize degradation during sample preparation and analysis?

Degradation can occur rapidly during experimental workflows if conditions are not optimized.

  • Temperature Control: Keep samples cool. Use an autosampler set to a low temperature (e.g., 4°C) during long HPLC sequences. Avoid leaving samples on the benchtop for extended periods.

  • Solvent Selection: Prepare samples in a mobile-phase-compatible, non-reactive solvent. If aqueous solutions are required, use a neutral pH buffer and analyze them as quickly as possible.

  • Avoid Contaminants: Use high-purity solvents and glassware free of acid, base, or metal residues. Strong oxidizing agents are incompatible with this compound.[10]

Section 3: Advanced Protocols and Methodologies

FAQ 6: How do I perform a forced degradation study to understand the stability profile of this compound?

A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the stability-indicating nature of an analytical method.[11] It involves subjecting the compound to harsh conditions to intentionally induce degradation.

Protocol: Forced Degradation of Methyl 3-((methylamino)methyl)benzoate

Objective: To generate potential degradation products under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • Methyl 3-((methylamino)methyl)benzoate

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • pH meter, heating block, photostability chamber

Workflow Diagram:

G cluster_stress Apply Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) A Acid Hydrolysis 0.1 M HCl, 60°C start->A B Base Hydrolysis 0.1 M NaOH, RT start->B C Oxidation 3% H2O2, RT start->C D Thermal 80°C, Solid & Solution start->D E Photolytic ICH Q1B Conditions start->E analyze Analyze Samples by HPLC-PDA/MS (at t=0, 2, 6, 24 hr) A->analyze B->analyze C->analyze D->analyze E->analyze evaluate Evaluate Results: - % Degradation - Peak Purity - Mass of Degradants analyze->evaluate end Identify Degradation Pathways evaluate->end

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Keep at room temperature. Note: This reaction is often fast; sample at early time points.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H2O2 to get a final concentration of 3% H2O2. Keep at room temperature, protected from light.

  • Thermal Degradation:

    • Solution: Heat the stock solution at 80°C.

    • Solid: Place a few milligrams of the solid compound in a vial and heat at 80°C. Dissolve in the mobile phase before analysis.

  • Photostability: Expose both the solid compound and the stock solution to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: At specified time points (e.g., 0, 2, 6, 24 hours), take an aliquot of each stressed sample. If necessary, neutralize the acid/base samples before injection. Analyze all samples by a suitable HPLC method, preferably with PDA and MS detectors to assess peak purity and identify degradants.[12] Aim for 5-20% degradation to avoid secondary degradation.

FAQ 7: What are the key parameters for developing a stability-indicating HPLC method for this compound?

A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from all its degradation products, ensuring accurate quantification of the API.[13]

Table 2: Starting Parameters for HPLC Method Development

ParameterRecommended Starting PointRationale & Optimization Strategy
Column C18, 2.7-5 µm, 100-150 mm lengthThe C18 phase provides good retention for moderately polar aromatic compounds. Screen different C18 selectivities (e.g., with end-capping) or a Phenyl-Hexyl column for alternative selectivity if co-elution occurs.
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Acetate in Water (pH 3-4)The amine group requires a slightly acidic mobile phase for good peak shape. Formic acid is volatile and MS-compatible.
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better peak shapes and lower backpressure. Methanol can offer different selectivity for resolving closely eluting peaks.
Elution Mode GradientStart with a shallow gradient (e.g., 5% to 95% B over 20 min) to separate all potential degradants, including highly polar (early eluting) and non-polar ones.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate. Adjust as needed based on column dimensions and desired analysis time.
Column Temp. 30-40°CElevated temperature can improve peak shape and reduce viscosity but may risk on-column degradation.
Detection PDA: 230-280 nm; MS ScanUse a PDA detector to monitor multiple wavelengths and check for peak purity. The primary absorbance maxima for the benzoate structure should be in this range. Mass spectrometry is invaluable for identifying degradant peaks from the forced degradation study.[14]

Method Validation: Once developed, the method must be validated according to ICH Q2(R2) guidelines, with a key focus on Specificity . This is proven by analyzing the stressed samples from the forced degradation study, demonstrating that all degradant peaks are resolved from the main API peak with a high peak purity index.[15]

References

  • Synquest Labs.
  • Hotha, K. K., et al. (2013). Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms. AAPS PharmSciTech, 14(4), 1374–1381. [Link]

  • CPAchem Ltd. (2023).
  • Fisher Scientific. (2009).
  • Breckland Scientific Supplies Ltd. (2023).
  • ResearchGate. Structure of benzocaine and its primary degradation products. [Link]

  • R Discovery. Forced Degradation Studies Research Articles. [Link]

  • KEGG PATHWAY. Benzoate degradation. [Link]

  • Roy, C., & Chakrabarty, J. (2013). Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation. Scientia Pharmaceutica, 81(3), 701–722. [Link]

  • Hotha, K. K., et al. (2013). Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms. ResearchGate. [Link]

  • El-Gindy, A., et al. (2010). Development of a Validated Stability Indicating RP-HPLC Method for the Simultaneous Determination of Benazepril in Combination with Amlodipine and Hydrochlorothiazide in Dosage Forms. Turkish Journal of Pharmaceutical Sciences.
  • Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate?. [Link]

  • Roy, C., & Chakrabarty, J. (2013). Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method. ResearchGate. [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed?. [Link]

  • ResearchGate. (2022). Photodegradation of Endocrine Disruptors Namely Methyl P-Hydroxybenzoate, and Ethyl 4-Hydroxybenzoate with N-Doped BiOBr Nanocomposite. [Link]

  • MDPI. (2024). Photocatalytic Degradation of Methyl Orange, Eriochrome Black T, and Methylene Blue by Silica–Titania Fibers. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Methyl 3-((methylamino)methyl)benzoate

Welcome to the technical support center for the synthesis of Methyl 3-((methylamino)methyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-((methylamino)methyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, addressing specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic routes to prepare Methyl 3-((methylamino)methyl)benzoate?

A1: There are two primary, well-established routes for this synthesis, each with distinct advantages and potential pitfalls.

  • Two-Step Reductive Amination (Preferred Route): This is often the most reliable method for achieving high purity and avoiding over-alkylation. It begins with the reaction of methyl 3-formylbenzoate with a solution of methylamine to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine using a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). The one-pot nature of this reaction makes it highly efficient.[1][2]

  • Nucleophilic Substitution: This route involves the direct reaction of a methyl 3-(halomethyl)benzoate, typically methyl 3-(bromomethyl)benzoate, with methylamine.[3][4] While seemingly more direct, this method is highly susceptible to over-alkylation, leading to the formation of the tertiary amine byproduct, methyl 3-(((dimethylamino)methyl)benzoate).[5][6][7][8] Controlling the stoichiometry is critical and often difficult, making this route less favorable for achieving high yields of the desired secondary amine.[5][9]

Q2: I am seeing a significant amount of a tertiary amine byproduct. How can I minimize its formation?

A2: The formation of the tertiary amine is a classic challenge, particularly in the nucleophilic substitution pathway. The root cause is that the product, a secondary amine, is often more nucleophilic than the primary amine reactant (methylamine), leading to a second reaction with the starting halide.[6][8]

To minimize this:

  • Use a Large Excess of Methylamine: When using the nucleophilic substitution route, employing a significant excess of methylamine (e.g., 5-10 equivalents) can statistically favor the reaction of the halo-ester with methylamine over the secondary amine product.[5]

  • Switch to Reductive Amination: This is the most effective solution. Reductive amination avoids the use of a highly reactive alkyl halide and is inherently less prone to over-alkylation, making it the superior method for controlling selectivity.[2]

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes help to control the rate of the second alkylation more than the first, but this is often not sufficient on its own.

Q3: Which reducing agent is best for the reductive amination step?

A3: Both Sodium Borohydride (NaBH₄) and Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) are commonly used.

  • Sodium Borohydride (NaBH₄): A cost-effective and powerful reducing agent. However, it can also reduce the starting aldehyde if the imine formation is not complete or is reversible.[10] It is typically used in protic solvents like methanol or ethanol.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the preferred choice. STAB is a milder and more selective reducing agent that is particularly effective at reducing iminium ions in the presence of aldehydes.[2] It performs well in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE), often in the presence of a small amount of acetic acid to catalyze imine formation.

Reducing AgentTypical SolventKey AdvantagesConsiderations
NaBH₄ Methanol, EthanolCost-effective, readily availableCan reduce starting aldehyde; reaction conditions need careful control.
NaBH(OAc)₃ DCM, DCE, THFHigh selectivity for imines/iminium ions; tolerates aldehydes.More expensive; moisture-sensitive.

Troubleshooting Guide

This section addresses specific experimental failures and provides a logical workflow for diagnosing and solving the problem.

Problem 1: Low or No Product Formation

You've completed the reaction, but TLC or LC-MS analysis shows mostly unreacted starting material.

Diagnostic Workflow

start Low/No Product Observed q1 Which route was used? start->q1 sub Nucleophilic Substitution Route q1->sub Substitution red Reductive Amination Route q1->red Reductive Amination sub_q1 Is the starting halide stable? sub->sub_q1 sub_a1 Check halide purity/age. Benzyl halides can degrade. Resynthesize if necessary. sub_q1->sub_a1 No/Unsure sub_q2 Is the methylamine source active? sub_q1->sub_q2 Yes sub_a2 Use a fresh bottle of methylamine solution. Ensure accurate concentration. sub_q2->sub_a2 No/Unsure red_q1 Did the imine form? red->red_q1 red_a1 Confirm imine via intermediate analysis (NMR/IR). If no, check aldehyde/amine quality. red_q1->red_a1 No/Unsure red_q2 Is the reducing agent active? red_q1->red_q2 Yes red_a1_sol Add catalytic acetic acid to promote imine formation. Consider using molecular sieves to remove water. red_a1->red_a1_sol red_a2 Use a fresh, unopened bottle of NaBH₄ or NaBH(OAc)₃. Ensure anhydrous conditions for NaBH(OAc)₃. red_q2->red_a2 No/Unsure

Caption: Troubleshooting workflow for low product yield.

Corrective Actions
  • For Reductive Amination:

    • Confirm Imine Formation: Before adding the reducing agent, you can attempt to monitor the formation of the imine. This is often the rate-limiting step. Adding a catalytic amount of acetic acid can significantly accelerate this step.[11][12]

    • Check Reagent Quality: Sodium borohydride and especially sodium triacetoxyborohydride are sensitive to moisture. Use freshly opened reagents and ensure your solvents are anhydrous.

    • Optimize pH: For reductive amination, the pH should be mildly acidic (around 5-6) to facilitate imine formation without protonating the amine reactant excessively.

  • For Nucleophilic Substitution:

    • Verify Starting Material: Methyl 3-(bromomethyl)benzoate can degrade over time.[3][4] Confirm its purity by NMR or TLC before starting.

    • Amine Concentration: Ensure the concentration of your methylamine solution (e.g., in THF or water) is accurate. Titration may be necessary for older reagents.

Problem 2: Presence of Multiple Spots on TLC / Peaks in LC-MS

Your analysis shows the desired product, but it's contaminated with several byproducts.

Visualizing Common Byproducts

cluster_main Main Reaction Pathways cluster_side Common Side Reactions Aldehyde Aldehyde Product Methyl 3-((methylamino)methyl)benzoate (Desired Secondary Amine) Aldehyde->Product + MeNH₂ + [H] Alcohol Methyl 3-(hydroxymethyl)benzoate (Hydrolysis/Reduction Product) Aldehyde->Alcohol + NaBH₄ Halide Halide Halide->Product + MeNH₂ Halide->Alcohol + H₂O Tertiary_Amine Methyl 3-(((dimethylamino)methyl)benzoate) (Over-alkylation Product) Product->Tertiary_Amine + Halide

Caption: Pathways to desired product and common byproducts.

Purification Strategy

If byproducts are present, a robust purification strategy is essential.

  • Acid-Base Extraction: This is a highly effective method for separating the basic amine product from neutral or acidic impurities.

    • Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., ethyl acetate, DCM).

    • Wash with a dilute aqueous acid solution (e.g., 1M HCl). The desired amine product will be protonated and move into the aqueous layer.

    • Discard the organic layer containing non-basic impurities (like the starting aldehyde or corresponding alcohol byproduct).

    • Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH > 10.

    • Extract the deprotonated, now neutral, amine product back into a fresh organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.[10]

  • Column Chromatography: If acid-base extraction fails to separate the desired secondary amine from the tertiary amine byproduct, silica gel chromatography is the next step.

    • Eluent System: A gradient system of ethyl acetate in hexanes or DCM with a small percentage of methanol is often effective. Adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent the amine product from streaking on the silica gel.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination (High-Yield Method)

This protocol is optimized for selectivity and yield.

  • Reaction Setup: In a round-bottom flask, dissolve methyl 3-formylbenzoate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Amine Addition: Add a solution of methylamine (1.2 eq, e.g., 2.0 M in THF) to the flask.

  • Imine Formation: Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by acid-base extraction or column chromatography if necessary.

Protocol 2: Synthesis of Methyl 3-(bromomethyl)benzoate (Precursor for Substitution Route)

This protocol describes the synthesis of the key intermediate for the nucleophilic substitution pathway.[3][4][13]

  • Reaction Setup: To a solution of methyl m-toluate (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS) (1.1 eq).[3][13]

  • Initiation: Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[3][13]

  • Reaction: Heat the mixture to reflux (e.g., ~77 °C for CCl₄) for 5-16 hours. The reaction should be monitored by TLC for the disappearance of the starting material.[3][13]

  • Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.[3][13]

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. This is often used directly in the next step but can be purified by chromatography if needed.[3][4]

References

  • Save My Exams. (2024, October 26). Nucleophilic Substitution. AQA A Level Chemistry Revision Notes 2015. Retrieved from [Link]

  • Clark, J. (n.d.). Multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 23.15: Preparation of Amines. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Producing Secondary and Tertiary Amines (A-Level). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Online forum post]. Retrieved from [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. [Online forum post]. Retrieved from [Link]

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts? [Online forum post]. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 3-((methylamino)methyl)benzoate

Welcome to the technical support center for "Methyl 3-((methylamino)methyl)benzoate." This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl 3-((methylamino)methyl)benzoate." This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide practical, in-depth solutions to issues you may encounter during your experiments.

Introduction to Purification Challenges

Methyl 3-((methylamino)methyl)benzoate is a bifunctional molecule containing both a secondary amine and a methyl ester. This combination of functionalities presents a unique set of purification challenges. The basicity of the secondary amine can influence its behavior during chromatography and extraction, while the ester group is susceptible to hydrolysis. Furthermore, common synthetic routes can introduce a variety of impurities that require specific strategies for removal. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of Methyl 3-((methylamino)methyl)benzoate.

Issue 1: My final product is contaminated with the starting material, methyl 3-formylbenzoate.
  • Question: I've performed a reductive amination of methyl 3-formylbenzoate with methylamine, but my NMR/LC-MS analysis shows the presence of the starting aldehyde. How can I remove it?

  • Answer: The presence of unreacted methyl 3-formylbenzoate is a common issue, especially if the reductive amination has not gone to completion. Due to their different chemical properties, separating the aldehyde from your secondary amine product is generally straightforward.

    • Causality: The key difference to exploit here is the basicity of your product, Methyl 3-((methylamino)methyl)benzoate, versus the neutral nature of the starting aldehyde. The secondary amine can be protonated to form a water-soluble salt, while the aldehyde will remain in an organic phase.

    • Troubleshooting Protocol: Acid-Base Extraction

      • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

      • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl). Your product, the secondary amine, will react with the acid to form the hydrochloride salt and move into the aqueous layer. The unreacted aldehyde will remain in the organic layer.

      • Phase Separation: Carefully separate the two layers. Retain the aqueous layer which now contains your protonated product.

      • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH), until the solution is basic (pH > 8). This will deprotonate your amine, causing it to precipitate or form an oil.

      • Re-extraction: Extract the aqueous layer with fresh ethyl acetate or DCM to recover your purified product.

      • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified Methyl 3-((methylamino)methyl)benzoate.

    G

Issue 2: My product contains a significant amount of the tertiary amine byproduct, methyl 3-(((dimethylamino)methyl)benzoate).
  • Question: My synthesis seems to have resulted in over-alkylation, leading to the formation of the tertiary amine. How can I separate this from my desired secondary amine?

  • Answer: The separation of a secondary amine from its tertiary amine analogue can be challenging due to their similar polarities. However, differences in their reactivity can be exploited.

    • Causality: Secondary amines can react with certain reagents that tertiary amines cannot. A classic example is the reaction with tosyl chloride to form a sulfonamide.

    • Troubleshooting Protocol: Purification via Sulfonamide Formation (Hinsberg Test Adaptation)

      • Reaction with Tosyl Chloride: Dissolve the crude mixture in a suitable solvent (e.g., DCM) and add an aqueous solution of NaOH, followed by tosyl chloride. Stir vigorously at room temperature. The secondary amine will react to form a sulfonamide, which is acidic and will dissolve in the aqueous base. The tertiary amine will not react.

      • Separation: Separate the organic layer (containing the tertiary amine) from the aqueous layer (containing the sulfonamide of your product).

      • Liberation of the Secondary Amine: Acidify the aqueous layer to precipitate the sulfonamide. Collect the sulfonamide by filtration. The sulfonamide can then be cleaved to regenerate the secondary amine, although this can be a harsh process. A milder alternative is to use a different protecting group strategy during the synthesis if over-alkylation is a persistent issue.

    • Alternative Protocol: Flash Column Chromatography While challenging, a careful optimization of flash column chromatography can often separate the secondary and tertiary amines.

      ParameterRecommendationRationale
      Stationary Phase Silica gelStandard choice for amine purification.
      Mobile Phase A gradient of ethyl acetate in hexanes with a small percentage (0.5-1%) of triethylamine.The triethylamine helps to prevent tailing of the basic amines on the acidic silica gel.
      Gradient Start with a low polarity and gradually increase the concentration of the more polar solvent (ethyl acetate).The tertiary amine is typically slightly less polar and should elute before the secondary amine.
Issue 3: I am observing the formation of 3-((methylamino)methyl)benzoic acid in my product.
  • Question: My purified product seems to be degrading over time, or my workup is leading to the formation of a more polar impurity which I've identified as the carboxylic acid. How can I prevent this and purify my product?

  • Answer: The methyl ester in your molecule is susceptible to hydrolysis, especially under acidic or basic conditions, or in the presence of water over prolonged periods.[1][2]

    • Causality: The ester can be cleaved to form the corresponding carboxylic acid and methanol. This is accelerated by acid or base catalysis.

    • Prevention and Purification Strategies:

      • Anhydrous Conditions: Ensure all solvents and reagents used during the final purification steps are anhydrous.

      • Avoid Strong Acids and Bases: During workup, use mild acids and bases where possible, and minimize the exposure time. For example, use saturated sodium bicarbonate instead of strong NaOH for neutralization.

      • Purification by Chromatography: Flash column chromatography is effective for removing the more polar carboxylic acid impurity. The acid will have a much lower Rf value than your ester product.

      • Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature to minimize degradation.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for a solvent system for thin-layer chromatography (TLC) analysis of my reaction?

    • A1: A good starting point for a TLC solvent system is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A common ratio to start with is 70:30 hexanes:ethyl acetate. To prevent streaking of the basic amine spot, it is highly recommended to add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (in the form of a methanolic solution), to the mobile phase (e.g., 0.5-1%).

  • Q2: My product is an oil and won't crystallize. How can I induce crystallization?

    • A2: If your product is an oil, it may be due to residual solvent or impurities. First, ensure your product is of high purity by NMR or LC-MS. If it is pure, you can try the following to induce crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of crystalline material from a previous batch, add a tiny crystal to the oil.

      • Solvent-Antisolvent Crystallization: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Allow the solution to stand, and crystals may form.

  • Q3: Can I purify Methyl 3-((methylamino)methyl)benzoate by distillation?

    • A3: Distillation is likely not the ideal method for purifying this compound. Due to its relatively high molecular weight and boiling point, it would require vacuum distillation to prevent decomposition at high temperatures. However, given the presence of the secondary amine, there is a risk of side reactions and polymerization at elevated temperatures. Purification by chromatography or crystallization is generally preferred.

  • Q4: How should I properly store the purified compound?

    • A4: As a secondary benzylamine derivative, it may be susceptible to air oxidation over time. The ester functionality is also a point of potential degradation. Therefore, for long-term storage, it is recommended to store Methyl 3-((methylamino)methyl)benzoate as a solid (if possible) in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a freezer). If it is an oil, storing it as a solution in an anhydrous solvent under an inert atmosphere may also be an option.

G

References

  • What is the mechanism for the basic hydrolysis of methyl benzoate? (n.d.). Homework.Study.com. Retrieved January 5, 2026, from [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo. Retrieved January 5, 2026, from [Link]

  • Methyl 3-((methylamino)methyl)benzoate | 922163-35-7. (n.d.). Appchem. Retrieved January 5, 2026, from [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. Retrieved January 5, 2026, from [Link]

  • Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. (2018). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Preparation of Methyl Benzoate. (n.d.). University of Babylon. Retrieved January 5, 2026, from [Link]

  • Synthesis of Methyl benzoate with reaction mechanism. (2020, December 27). YouTube. Retrieved January 5, 2026, from [Link]

  • Methyl 3-(methylamino)benzoate hydrochloride (C9H11NO2). (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

  • methyl benzoate, 93-58-3. (n.d.). The Good Scents Company. Retrieved January 5, 2026, from [Link]

  • CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method. (n.d.). Google Patents.
  • Preparation of Methyl 3-nitrobenzoate. (2010, January 5). University of South Alabama. Retrieved January 5, 2026, from [Link]

  • efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. (2013, July 4). HETEROCYCLES, 87(8), 1749-1764. Retrieved January 5, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 3-((methylamino)methyl)benzoate

Welcome to the dedicated technical support guide for the synthesis of Methyl 3-((methylamino)methyl)benzoate. This resource is designed for researchers, medicinal chemists, and process development professionals who are a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 3-((methylamino)methyl)benzoate. This resource is designed for researchers, medicinal chemists, and process development professionals who are actively working with this compound. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on the prevalent reductive amination pathway. Our goal is to empower you with the knowledge to not only execute the synthesis but to troubleshoot and optimize it for yield, purity, and scalability.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing Methyl 3-((methylamino)methyl)benzoate?

The most widely employed and versatile method is the one-pot reductive amination of Methyl 3-formylbenzoate with methylamine.[1][2] This strategy involves two key transformations occurring in the same reaction vessel:

  • Imine Formation: The nucleophilic methylamine attacks the electrophilic carbonyl carbon of methyl 3-formylbenzoate to form a hemiaminal intermediate, which then dehydrates to form a Schiff base, or imine.

  • Reduction: The resulting C=N double bond of the imine (or its protonated form, the iminium ion) is selectively reduced to a single bond, yielding the target secondary amine.[1][2]

This approach is favored for its operational simplicity and the wide availability of starting materials.[3]

Q2: What are the critical reagents in this synthesis and their specific roles?

Understanding the function of each component is crucial for optimization:

  • Methyl 3-formylbenzoate: The electrophilic starting material containing the aldehyde functional group.[3]

  • Methylamine: The nucleophile that provides the N-methyl group. It can be used as a solution in a solvent (e.g., THF, ethanol) or as a hydrochloride salt, in which case a base must be added to liberate the free amine.

  • Reducing Agent: This is the most critical choice for the reaction's success. The ideal reductant should be mild enough to not reduce the starting aldehyde but potent enough to reduce the intermediate iminium ion.[1][4] Commonly used agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[1][4]

  • Solvent: Dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol (MeOH), and tetrahydrofuran (THF) are common choices. The solvent must be inert to the reducing agent and capable of dissolving the starting materials.

  • Acid Catalyst (Optional but Recommended): A catalytic amount of a weak acid, such as acetic acid, is often used to facilitate imine formation by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[4][5] It also helps form the more readily reducible iminium ion.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method.[6] A typical procedure would be:

  • Prepare a TLC plate (silica gel).

  • Spot the starting material (Methyl 3-formylbenzoate) as a reference.

  • Spot the co-spot (starting material and reaction mixture).

  • Spot the reaction mixture.

  • Elute with an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes). The reaction is complete when the spot corresponding to the aldehyde has been completely consumed and a new, more polar spot for the amine product has appeared. Staining with potassium permanganate can help visualize the product, which is an amine.

Q4: What are the standard work-up and purification procedures for this compound?

A typical aqueous work-up involves:

  • Quenching: Carefully quench any remaining reducing agent by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • pH Adjustment: Basify the mixture with an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to a pH of 8-9. This ensures the amine product is in its free base form, making it soluble in organic solvents.[7]

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or DCM.[8]

  • Washing & Drying: Combine the organic layers, wash with brine to remove excess water, and dry over anhydrous sodium sulfate or magnesium sulfate.[6][8]

  • Concentration: Remove the solvent under reduced pressure.

The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

Troubleshooting Guide: From Low Yields to Impure Products

Even with a well-defined protocol, challenges can arise. This guide addresses specific issues you might encounter.

Problem 1: Low or No Product Yield

This is the most common issue, often stemming from one of several root causes.

  • Q: My reaction shows very low conversion of the starting aldehyde. What's wrong?

    • A: Inefficient Imine Formation. The equilibrium between the aldehyde/amine and the imine can be unfavorable.[4]

      • Causality: Imine formation is an equilibrium-controlled process that releases water.[4] If water is not removed, the equilibrium may not favor the product. The reaction is also pH-sensitive.

      • Solution:

        • pH Control: Ensure the reaction medium is slightly acidic (pH 4-6). Adding 1-5% v/v of acetic acid can catalyze imine formation without excessively protonating the nucleophilic methylamine.[4][5][9]

        • Water Removal: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water produced and drive the equilibrium forward.[4]

  • Q: My TLC shows the aldehyde is consumed, but I'm not getting my desired amine. Instead, I see a significant spot corresponding to methyl 3-(hydroxymethyl)benzoate. Why?

    • A: Premature or Competitive Aldehyde Reduction. Your reducing agent is likely too reactive.

      • Causality: Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce both the aldehyde and the imine.[1] If the rate of aldehyde reduction is competitive with or faster than imine formation, the corresponding alcohol will be a major byproduct.

      • Solution: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this reason; it is less basic and selectively reduces the protonated iminium ion much faster than it reduces the aldehyde.[4] Sodium cyanoborohydride (NaBH₃CN) is another excellent choice, though it is highly toxic and requires careful handling.[1][4]

  • Q: I've confirmed imine formation, but the reduction step is sluggish or incomplete. What should I do?

    • A: Inactive Reducing Agent or Suboptimal Conditions.

      • Causality: Borohydride-based reagents can degrade upon exposure to moisture. The imine itself is less electrophilic than the iminium ion, making the reduction less efficient in neutral or basic conditions.

      • Solution:

        • Use Fresh Reagent: Ensure your reducing agent is fresh and has been stored in a desiccator.

        • Ensure Acidity: The presence of a mild acid like acetic acid is crucial as it generates the iminium ion, which is the species that is readily reduced.

        • Temperature: While many reductive aminations proceed at room temperature, gently heating the reaction to 40-50°C can sometimes improve the rate of reduction.[10]

Problem 2: Product Purity Issues
  • Q: My final product is contaminated with a slightly less polar impurity that I can't easily separate. What could it be?

    • A: Potential Enamine or Over-Alkylation Products.

      • Causality: While less common with primary amines, if the product (a secondary amine) reacts with another molecule of the aldehyde, it can form an enamine, which can be difficult to separate.[11] Alternatively, though sterically hindered, trace amounts of di-alkylation could occur.

      • Solution:

        • Stoichiometry Control: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the aldehyde to ensure the aldehyde is fully consumed and minimize side reactions involving the product.

        • Purification Optimization: If the impurity persists, optimize your column chromatography. Try a different solvent system (e.g., DCM/Methanol) or use a shallower gradient.

Problem 3: Work-up and Isolation Difficulties
  • Q: I'm struggling to isolate my product during the acid-base extraction. Either nothing extracts, or everything extracts together. What's happening?

    • A: Incorrect pH or Emulsion Formation.

      • Causality: Amines are basic. In acidic solution (pH < 7), your product will be protonated (R-NH₂⁺CH₃), making it water-soluble. In basic solution (pH > 8), it will be in its neutral, free-base form, making it organic-soluble. If the pH is not sufficiently basic during extraction, the product will remain in the aqueous layer.[7][12]

      • Solution:

        • Verify pH: After quenching the reaction, use pH paper or a pH meter to ensure the aqueous layer is distinctly basic (pH 8-10) before extracting with your organic solvent. Add base (e.g., 1M NaOH) dropwise until this is achieved.

        • Break Emulsions: If an emulsion forms at the interface, add a small amount of brine (saturated NaCl solution) and swirl gently. This increases the ionic strength of the aqueous layer and can help break the emulsion.

Optimized Reaction Conditions: A Comparative Overview

The choice of reducing agent is paramount. This table summarizes the characteristics of common reagents for the reductive amination of Methyl 3-formylbenzoate.

Reducing AgentTypical SolventAdditiveTemperature (°C)Key AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCM, DCE, THFNone required (can use AcOH)20-25High selectivity for imines/iminiums, mild, non-toxic byproducts.[4]Moisture sensitive, relatively expensive.
Sodium Cyanoborohydride (NaBH₃CN) MeOH, EtOHAcetic Acid (to maintain pH 4-6)20-25Excellent selectivity, stable in weakly acidic conditions.[1][4]Highly Toxic (can release HCN gas), requires careful handling and quenching.
Sodium Borohydride (NaBH₄) MeOH, EtOHAcetic Acid0-25Inexpensive, readily available.Low selectivity, readily reduces aldehydes, leading to alcohol byproduct.[1]
H₂ / Catalyst (e.g., Pd/C) MeOH, EtOHAcetic Acid25-50"Green" reagent, high yielding.Requires specialized hydrogenation equipment, catalyst can be pyrophoric.[8]

Visualizing the Workflow

A clear understanding of the process flow is essential for successful execution and troubleshooting.

Caption: General workflow for the synthesis of Methyl 3-((methylamino)methyl)benzoate.

References

  • Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. Available from: [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate. Available from: [Link]

  • Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. ResearchGate. Available from: [Link]

  • Ch17: C=O + secondary amine derivs. University of Calgary. Available from: [Link]

  • Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide. Google Patents.
  • Reductive amination difficulties - poor conversion. Reddit. Available from: [Link]

  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness Discussion Board. Available from: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • What's wrong with my reductive amination? I barely got any product. Reddit. Available from: [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Available from: [Link]

  • Reactions of Amines. Chemistry LibreTexts. Available from: [Link]

  • Enamines from Aldehydes and Ketones with Secondary Amines. Chemistry Steps. Available from: [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Available from: [Link]

  • Addition of Amines and Amine Derivatives to Aldehydes and Ketones. KPU Pressbooks. Available from: [Link]

  • Strategy for the modification and optimization of inhibitor 3... ResearchGate. Available from: [Link]

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. ResearchGate. Available from: [Link]

  • Nitration of methyl benzoate. RSC Education. Available from: [Link]

  • Methyl 3-(methylamino)benzoate hydrochloride (C9H11NO2). PubChem. Available from: [Link]

  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. Available from: [Link]

  • Preparation and purification of methyl-3-nitobenzoate. YouTube. Available from: [Link]

  • Methyl 3-formylbenzoate. PubChem. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-((methylamino)methyl)benzoate

Welcome to the technical support guide for the synthesis and analysis of Methyl 3-((methylamino)methyl)benzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and analysis of Methyl 3-((methylamino)methyl)benzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. We will delve into the mechanistic origins of by-products and provide actionable troubleshooting strategies.

The most common and efficient route to synthesize Methyl 3-((methylamino)methyl)benzoate is the reductive amination of Methyl 3-formylbenzoate with methylamine. This method is favored for its high selectivity and avoidance of over-alkylation issues that can plague direct alkylation methods.[1][2] The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is complete, but my NMR/LC-MS shows multiple unexpected peaks. What are the likely by-products?

Expert Analysis: In a reductive amination, the appearance of unexpected peaks often points to one of three common issues: incomplete imine formation, over-reduction of the starting material, or side reactions involving the amine. The choice of reducing agent and reaction conditions is critical to minimizing these by-products.[5][6]

Common By-products and Their Identification:

Potential By-product Structure Molecular Weight ( g/mol ) Key Analytical Signatures (¹H NMR & MS) Plausible Cause
Starting Aldehyde Methyl 3-formylbenzoate164.16¹H NMR: Aldehyde proton singlet (~10 ppm). MS (EI): M⁺ at m/z 164.Incomplete reaction; insufficient amine or imine formation time.
Benzyl Alcohol Derivative Methyl 3-(hydroxymethyl)benzoate166.17¹H NMR: Benzylic CH₂ singlet (~4.7 ppm), hydroxyl proton (variable). MS (EI): M⁺ at m/z 166.Non-selective reducing agent (e.g., NaBH₄) added too early, reducing the aldehyde before imine formation.[4][5]
Tertiary Amine Methyl 3-(((methylamino)methyl)(methyl)amino)methyl)benzoateComplex structureMS (ESI+): M+H⁺ peak significantly higher than the product's.This is less common in reductive amination than direct alkylation but can occur under certain conditions.
Primary Amine Methyl 3-(aminomethyl)benzoate165.19¹H NMR: Benzylic CH₂ singlet (~3.9 ppm), NH₂ protons (variable). MS (ESI+): M+H⁺ at m/z 166.[7]Contamination from the synthesis of the starting material or a side reaction if ammonia is present.

Troubleshooting Protocol:

  • Confirm By-product Identity: Compare the spectral data of your crude mixture against the reference data in the table above and in literature.

  • Optimize Reaction Conditions:

    • Pre-formation of Imine: Allow the aldehyde and methylamine to stir together for 1-2 hours before adding the reducing agent. This ensures the concentration of the aldehyde is minimized.[8][9]

    • Choice of Reducing Agent: Use a milder, imine-selective reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)₃). It is less likely to reduce the starting aldehyde compared to a stronger agent like Sodium borohydride (NaBH₄).[2][6]

FAQ 2: My reaction yield is low, and I've identified unreacted Methyl 3-formylbenzoate. How can I drive the reaction to completion?

Expert Analysis: Low conversion is typically a result of inefficient imine formation. The equilibrium between the aldehyde/amine and the imine/water must be shifted towards the imine. This can be influenced by catalysts, removal of water, or the nature of the amine salt used.

Troubleshooting Workflow:

G cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions Potential Solutions Problem Low Yield & Unreacted Aldehyde Diagnosis Inefficient Imine Formation Problem->Diagnosis Likely Cause Sol1 Add Catalytic Acid (e.g., Acetic Acid) Diagnosis->Sol1 Protonates carbonyl, increasing electrophilicity Sol2 Use a Dehydrating Agent (e.g., Molecular Sieves) Diagnosis->Sol2 Removes water, shifts equilibrium Sol3 Check Amine Salt (Use free base or add Et₃N) Diagnosis->Sol3 Ensure nucleophilic free amine is present

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Steps:

  • Catalytic Acid: Add a catalytic amount of acetic acid to your reaction mixture along with the aldehyde and amine. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation.[6][9]

  • Water Removal: Perform the reaction in the presence of a dehydrating agent like 3Å or 4Å molecular sieves. By removing the water by-product, you drive the equilibrium towards the imine product according to Le Châtelier's principle.

  • Ensure Free Amine: If you are using methylamine hydrochloride, you must add a non-nucleophilic base (like triethylamine) to liberate the free methylamine, which is the active nucleophile.[9]

FAQ 3: I am having difficulty purifying my product from the starting amine or related impurities. What is the best purification strategy?

Expert Analysis: The basicity of the desired secondary amine product and any residual amine starting materials complicates purification by standard silica gel chromatography. An acid-base extraction is a highly effective method to isolate amines from neutral organic compounds like the starting aldehyde or the alcohol by-product.

Protocol: Acid-Base Extraction for Amine Purification

  • Dissolution: After the reaction is complete and quenched, remove the reaction solvent under reduced pressure. Dissolve the resulting crude residue in a suitable organic solvent like ethyl acetate (EtOAc).

  • Acid Wash: Transfer the organic solution to a separatory funnel and extract it with 1M hydrochloric acid (HCl) two to three times. The desired amine product, being basic, will be protonated and move into the aqueous layer as the hydrochloride salt. Neutral impurities (aldehyde, alcohol by-product) will remain in the organic layer.

  • Separation: Separate the aqueous layer containing your product salt. Discard the organic layer which contains the neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, until the pH is >10. This deprotonates the amine salt, regenerating the free amine which will often precipitate or form an oil.

  • Final Extraction: Extract the basified aqueous layer three times with a fresh portion of an organic solvent (EtOAc or dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified Methyl 3-((methylamino)methyl)benzoate.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). Cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • PubChem. (n.d.). Methyl 3-(aminomethyl)benzoate. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of N-methylated Benzylamines

Welcome to the Technical Support Center for N-methylated benzylamines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-methylated benzylamines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of N-methylated benzylamines in experimental settings. This resource offers a structured approach to understanding and mitigating degradation, ensuring the integrity and reliability of your research.

Introduction to the Instability of N-methylated Benzylamines

N-methylated benzylamines are a class of compounds widely used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1] However, their chemical structure, featuring a tertiary amine adjacent to a benzylic position, renders them susceptible to various degradation pathways. The primary modes of degradation include oxidation, photodegradation, and N-dealkylation.[2][3] Understanding these pathways is the first step toward developing effective stabilization strategies.

Oxidative degradation is often initiated by atmospheric oxygen and can be catalyzed by trace metal ions or exposure to light.[4][5] This can lead to the formation of N-oxides, or cleavage of the N-methyl or benzyl group to form formaldehyde and benzylamine, or benzaldehyde and methylamine, respectively.[2] Photodegradation can occur upon exposure to UV or visible light, leading to the formation of various byproducts.[6][7] N-dealkylation, the cleavage of the N-C bond, can be promoted by various chemical reagents and conditions.[8][9]

This guide will provide a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you identify and address stability issues in your experiments.

Troubleshooting Guide and FAQs

This section is formatted in a question-and-answer format to directly address common issues encountered during the handling and experimentation with N-methylated benzylamines.

Common Observations and Solutions

Q1: My solution of N-methylated benzylamine has turned yellow/brown. What is the likely cause and how can I prevent it?

A1: Discoloration is a common indicator of degradation, most often due to oxidation or photodegradation.

  • Oxidative Degradation: N-methylated benzylamines are sensitive to air and can oxidize over time, especially in the presence of light or trace metal contaminants.[10] The benzylic position is particularly susceptible to oxidation, which can lead to the formation of colored impurities.

  • Photodegradation: Exposure to UV or even ambient laboratory light can induce photochemical reactions, resulting in colored degradation products.[6]

Troubleshooting and Prevention:

  • Inert Atmosphere: Handle and store N-methylated benzylamine solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[11]

  • Light Protection: Use amber-colored glassware or wrap your containers in aluminum foil to protect the solution from light.[6][12] Conduct experiments in a dark or under yellow light conditions where possible.

  • Antioxidants: The addition of antioxidants can be an effective preventative measure. Butylated hydroxytoluene (BHT) is a commonly used radical scavenger that can inhibit auto-oxidation.[5][13] A typical starting concentration for BHT is 0.01-0.1%.

  • Solvent Purity: Use high-purity, peroxide-free solvents, as peroxide impurities can initiate oxidation.[14]

Q2: I am observing an unexpected peak in my HPLC analysis of an aged N-methylated benzylamine sample. How can I identify this impurity?

A2: The appearance of new peaks in an HPLC chromatogram is a strong indication of degradation. The identity of the impurity will depend on the storage conditions and the specific degradation pathway.

Potential Degradation Products:

  • N-dealkylation products: Benzylamine and formaldehyde (from N-demethylation) or methylamine and benzaldehyde (from N-debenzylation).[2]

  • Oxidation products: N-benzylidenebenzylamine, benzaldehyde, or benzoic acid.[15][16]

  • Nitrosamines: In the presence of nitrosating agents (e.g., nitrites in acidic conditions), N-nitroso-N-methylbenzylamine, a potent carcinogen, can be formed.[3][17]

Identification Strategy:

  • LC-MS Analysis: The most effective way to identify the unknown peak is by liquid chromatography-mass spectrometry (LC-MS). The mass of the impurity can provide a direct clue to its identity.

  • Forced Degradation Study: Conduct a forced degradation study (see protocol below) to intentionally generate degradation products under controlled conditions (acid, base, oxidation, heat, light). By comparing the retention time of the unknown peak with the peaks generated in the forced degradation study, you can often identify the degradation pathway.

  • Reference Standards: If available, inject reference standards of suspected degradation products (e.g., benzylamine, benzaldehyde) to confirm their retention times.

Q3: My reaction yield is lower than expected when using an older bottle of N-methylated benzylamine. Could this be due to degradation?

A3: Yes, a decrease in the purity of the starting material due to degradation will directly impact the yield of your reaction. N-methylated benzylamines can be air-sensitive and may react with atmospheric carbon dioxide to form a carbamate salt, effectively reducing the concentration of the free amine.[10]

Recommendations:

  • Purity Check: Before use, always check the purity of your N-methylated benzylamine by a suitable analytical method like HPLC or GC.

  • Proper Storage: Ensure the compound is stored in a tightly sealed container, under an inert atmosphere if possible, and in a cool, dark place as recommended in the Safety Data Sheet (SDS).[6][12][18]

  • Fresh Reagent: If in doubt, use a freshly opened bottle or a recently purified batch of the amine for critical reactions.

Stabilization Strategies

Q4: What are the best practices for preparing and storing stock solutions of N-methylated benzylamines to ensure their stability?

A4: Proper preparation and storage are critical for maintaining the integrity of your stock solutions.

Best Practices:

  • Solvent Selection: Use high-purity, degassed solvents. For long-term storage, aprotic solvents are generally preferred over protic solvents like methanol or water, which can participate in certain degradation reactions.

  • pH Control: The stability of amines is often pH-dependent. N-methylated benzylamines are basic and will exist as the protonated form in acidic solutions. While this can prevent some oxidative pathways, hydrolysis may be favored. The optimal pH for stability should be determined on a case-by-case basis, but generally, a slightly basic to neutral pH is a good starting point.[14]

  • Exclusion of Oxygen: Purge the solvent with an inert gas (nitrogen or argon) before dissolving the N-methylated benzylamine. Prepare the solution under a blanket of inert gas and store it in a tightly sealed vial with minimal headspace.

  • Temperature: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation.[19] However, ensure the compound does not precipitate out of solution at these temperatures.

  • Use of Antioxidants: For solutions that will be stored for an extended period or are particularly sensitive, consider adding an antioxidant like BHT or ascorbic acid.[5][20]

Q5: I am developing a pharmaceutical formulation containing an N-methylated benzylamine derivative. What excipients should I consider to enhance its stability?

A5: The choice of excipients is crucial for the stability of the final drug product.

Recommended Excipients and Formulation Strategies:

  • Antioxidants:

    • For aqueous formulations: Ascorbic acid, sodium ascorbate.[20]

    • For lipid-based or organic formulations: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E).[5][21]

  • Chelating Agents: Trace metal ions can catalyze oxidation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and improve stability.[22]

  • Buffering Agents: Use a suitable buffer system to maintain the pH at a level where the drug is most stable. The choice of buffer is important, as some buffer components (e.g., phosphate) can catalyze degradation. Citrate buffers are often a good alternative.

  • Lyophilization (Freeze-Drying): For highly unstable compounds in solution, lyophilization to a solid powder can significantly improve long-term stability by removing water and reducing molecular mobility.

  • Encapsulation: Encapsulating the drug in liposomes or cyclodextrins can provide a protective barrier against light and oxygen.[12]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to stability testing.

Protocol 1: Forced Degradation Study of an N-methylated Benzylamine

This study is designed to identify potential degradation products and degradation pathways.[23][24]

Materials:

  • N-methylated benzylamine

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • High-purity water and a suitable organic solvent (e.g., acetonitrile or methanol)

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the N-methylated benzylamine in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the N-methylated benzylamine in an oven at 105°C for 48 hours. Dissolve the stressed sample in the solvent for analysis.

  • Photolytic Degradation: Expose a solution of the N-methylated benzylamine to UV light (254 nm) and visible light for 7 days.

  • Control Sample: Keep a solution of the N-methylated benzylamine protected from light at room temperature.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control to identify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[25][26]

Starting HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes. This will help to elute both polar and non-polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the N-methylated benzylamine and its potential degradation products absorb (e.g., 210 nm and 254 nm).[25] A photodiode array (PDA) detector is ideal as it can provide spectral information for peak purity analysis.

  • Column Temperature: 30°C.

Method Validation:

The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust. The forced degradation samples from Protocol 1 are used to demonstrate the specificity of the method.

Data Presentation

ConditionStressorTemperature (°C)pHDegradation Products
Hydrolysis 0.1 M HCl601Benzylamine, Formaldehyde
Hydrolysis 0.1 M NaOH6013Benzaldehyde, Methylamine
Oxidation 3% H₂O₂25NeutralN-oxide, Benzaldehyde
Photolysis UV/Vis light25NeutralN-benzylidenebenzylamine
Thermal Dry Heat105N/AVarious

Visualizations

Degradation Pathways of N-methylated Benzylamine

cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation cluster_dealkylation N-dealkylation NMBA N-methylated Benzylamine N_oxide N-oxide NMBA->N_oxide O₂ Benzaldehyde Benzaldehyde NMBA->Benzaldehyde O₂ Methylamine Methylamine NMBA->Methylamine O₂ Imine N-benzylidenebenzylamine NMBA->Imine hv Benzylamine Benzylamine NMBA->Benzylamine H⁺/OH⁻ Formaldehyde Formaldehyde NMBA->Formaldehyde H⁺/OH⁻ Benzoic_acid Benzoic Acid Benzaldehyde->Benzoic_acid O₂

Caption: Potential degradation pathways of N-methylated benzylamines.

Experimental Workflow for Stability Testing

start Start: Pure N-methylated Benzylamine Sample prep Prepare Stock Solution (e.g., 1 mg/mL) start->prep stress Forced Degradation (Stress Testing) prep->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxidation Oxidation (3% H₂O₂, RT) stress->oxidation thermal Thermal (105°C, solid) stress->thermal photo Photolytic (UV/Vis light) stress->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Data Analysis: Identify Degradants, Determine Degradation Pathways analysis->data end End: Stability Profile Established data->end

Caption: Workflow for a forced degradation study.

References

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for the Reductive Amination of Benzaldehydes

Welcome to the technical support center for synthetic chemistry. This guide provides in-depth troubleshooting advice for one of the most fundamental transformations in amine synthesis: the reductive amination of benzalde...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide provides in-depth troubleshooting advice for one of the most fundamental transformations in amine synthesis: the reductive amination of benzaldehydes. Designed for researchers, medicinal chemists, and process development scientists, this document addresses common experimental challenges in a direct question-and-answer format, grounding practical solutions in established mechanistic principles.

Introduction to Reductive Amination

Reductive amination is a robust and widely used method for preparing primary, secondary, and tertiary amines.[1][2] The reaction proceeds in two main stages: first, the nucleophilic attack of an amine on the carbonyl carbon of a benzaldehyde to form a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to yield an imine (from primary amines) or an iminium ion (from secondary amines).[1][3] In the final step, a reducing agent selectively reduces the C=N double bond to afford the final amine product.[2][4] While powerful, the reaction's success hinges on a delicate balance of reactant stoichiometry, pH, and the crucial choice of a selective reducing agent.[1][5]

General Reaction Scheme

The overall transformation can be visualized as follows:

ReductiveAmination_Mechanism cluster_Step1 Step 1: Imine/Iminium Formation (Reversible) cluster_Step2 Step 2: Reduction (Irreversible) benzaldehyde Benzaldehyde (Ar-CHO) hemiaminal Hemiaminal Intermediate benzaldehyde->hemiaminal + Amine amine Amine (R-NH2) hemiaminal->benzaldehyde imine Iminium Ion (Ar-CH=N+HR) hemiaminal->imine - H2O imine->hemiaminal product Final Amine (Ar-CH2-NHR) imine->product + Reductant water H2O reductant Reducing Agent (e.g., NaBH(OAc)3) Troubleshooting_Workflow start Low Yield / Stalled Reaction q1 Is imine formation confirmed? (Monitor by TLC/NMR/LC-MS) start->q1 sol1 Optimize pH: Add catalytic AcOH (pH 4-6). Remove Water: Add molecular sieves or MgSO4. q1->sol1 No / Sluggish q2 What reducing agent was used? q1->q2 Yes sol1->q1 sol2a Switch to a milder agent: Use Sodium Triacetoxyborohydride (STAB) for one-pot reactions. q2->sol2a NaBH4 (one-pot) sol2b Consider a two-step process: 1. Form imine first. 2. Add NaBH4 after imine formation is complete. q2->sol2b NaBH4 (two-step) q3 Is starting aldehyde being consumed to form benzyl alcohol? q2->q3 STAB end Improved Yield sol2a->end sol2b->end q3->sol2a Yes q3->end No, check other factors (reagent quality, temp)

Caption: Troubleshooting flowchart for low-yield reactions.

Q2: My TLC/LC-MS shows multiple side products. How do I identify and prevent them?

A2: Common Side Products & Prevention Strategies

  • Benzyl Alcohol:

    • Identification: This spot will correspond to the alcohol formed by the direct reduction of your starting benzaldehyde.

    • Cause: As discussed in Q1, this occurs when using a reducing agent that is too powerful or non-selective for a one-pot reaction (e.g., NaBH₄). [5][6] * Prevention: The most effective solution is to use sodium triacetoxyborohydride (STAB) . [7][8]Alternatively, perform the reaction in two steps: first, form the imine completely (monitoring by TLC or NMR), and only then add the NaBH₄. [5][9]

  • Tertiary Amine (Over-alkylation):

    • Identification: A less polar spot corresponding to the product of the reaction between your desired secondary amine product and another molecule of benzaldehyde.

    • Cause: This is a common issue when starting with a primary amine (R-NH₂). The secondary amine product (Ar-CH₂-NHR) is itself a nucleophile and can compete with the starting amine to react with remaining benzaldehyde, leading to a tertiary amine (Ar-CH₂)₂NR. [8][10] * Prevention:

      • Stoichiometry Control: Use a slight excess of the primary amine (1.2–1.5 equivalents) relative to the benzaldehyde. This statistically favors the reaction of the aldehyde with the more abundant starting amine.

      • Two-Step Procedure: A stepwise process involving the pre-formation and isolation of the imine, followed by its reduction, can provide greater control and prevent over-alkylation. [9]

Comparative Analysis of Common Reducing Agents

The choice of reducing agent is arguably the most critical parameter in a successful reductive amination. The table below compares the three most common hydride donors.

Reducing AgentFormulaTypical ConditionsProsCons
Sodium Borohydride NaBH₄MeOH or EtOH solvent; often added after imine formation. [5][11]Inexpensive, powerful, readily available.Low selectivity ; readily reduces aldehydes, leading to side products in one-pot reactions. [4][5]
Sodium Cyanoborohydride NaBH₃CNMeOH solvent; stable in mildly acidic conditions (pH 4-6). [1][3]More selective than NaBH₄; reduces iminium ions faster than ketones/aldehydes at optimal pH. [4][12]Highly toxic ; generates toxic HCN gas upon acidic workup or if the reaction becomes too acidic. [1][13]
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Aprotic solvents (DCE, THF, DCM). [8][9][11]Excellent selectivity for imines/iminiums over carbonyls; ideal for one-pot reactions; non-toxic byproducts. [5][13][7]More expensive; moisture-sensitive. [7]
Gold-Standard Experimental Protocol: One-Pot Synthesis using STAB

This protocol describes a general and reliable one-pot procedure for the reductive amination of a benzaldehyde with a primary or secondary amine using sodium triacetoxyborohydride (STAB).

Materials:

  • Benzaldehyde (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, but recommended for sluggish reactions)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the benzaldehyde (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Solvent Addition: Dissolve the reactants in anhydrous DCE or DCM (approx. 0.2-0.5 M concentration relative to the aldehyde).

  • Acid Catalyst (Optional): If the amine is a weak nucleophile or if the reaction is known to be slow, add a catalytic amount of glacial acetic acid (0.1 equiv). If using an amine salt (e.g., R-NH₂·HCl), add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine/iminium intermediate.

  • Addition of Reducing Agent: Add the sodium triacetoxyborohydride (STAB) (1.5 equiv) to the mixture portion-wise over 5-10 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-12 hours.

  • Workup (Quenching): Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. [14]8. Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM. [14]9. Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure. [14]10. Purification: The resulting crude product can be purified by silica gel column chromatography or recrystallization as needed.

References
  • What is the role of acetic acid in the reductive amination experiment? (2024). brainly.com. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Reductive Amination. (n.d.). Chemistry Steps. [Link]

  • Reductive Amination. (n.d.). Organic Chemistry Tutor. [Link]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. (n.d.). ACS Publications. [Link]

  • Borch Reductive Amination. (2014). Chem-Station. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]

  • A simple secondary amine synthesis: Reductive amination using sodium triacetoxyborohydride. (2000). ProQuest. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). YouTube. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (n.d.). Frontiers in Chemistry. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). J. Org. Chem. [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). ACS Omega. [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). NIH National Library of Medicine. [Link]

  • Imine and Enamine Formation Reactions With Reductive Amination. (2018). YouTube. [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts? (2018). ResearchGate. [Link]

  • What's wrong with my reductive amination? I barely got any product. (2025). Reddit. [Link]

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023). JoVE. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of Methyl 3-((methylamino)methyl)benzoate

This guide provides an in-depth comparison of the primary analytical methods for the structural elucidation and purity assessment of Methyl 3-((methylamino)methyl)benzoate, a key building block in pharmaceutical synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary analytical methods for the structural elucidation and purity assessment of Methyl 3-((methylamino)methyl)benzoate, a key building block in pharmaceutical synthesis. The selection of an appropriate analytical technique is paramount for ensuring compound identity, quality, and consistency in research and drug development settings. This document moves beyond mere procedural descriptions to explain the rationale behind methodological choices, offering field-proven insights into generating a robust and self-validating analytical data package.

Introduction: The Analytical Imperative

Methyl 3-((methylamino)methyl)benzoate (C₁₀H₁₃NO₂) is a substituted benzoate ester containing a secondary amine. Its structural features—an aromatic ring, an ester, and a basic nitrogen center—necessitate a multi-technique approach for unambiguous characterization. Each analytical method provides a unique piece of the structural puzzle. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy offer definitive structural information, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) are essential for evaluating purity, a critical parameter in pharmaceutical development. This guide will compare and contrast the utility of NMR, Mass Spectrometry (MS), HPLC, and Infrared (IR) Spectroscopy for the comprehensive analysis of this compound.

Foundational Physicochemical Properties

A baseline understanding of the compound's properties is essential before delving into specific analytical techniques. This data is critical for method development, such as selecting appropriate solvents or predicting mass-to-charge ratios.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂PubChem
Molecular Weight 179.22 g/mol PubChem
Monoisotopic Mass 179.09463 DaPubChem
Predicted XlogP 1.8PubChem
InChIKey SIAMCUXFDUNWAK-UHFFFAOYSA-N[1]

Core Analytical Techniques: A Comparative Analysis

The following sections detail the application, expected results, and experimental protocols for the most critical analytical methods. The workflow for characterizing a new batch of the compound is visualized below.

G cluster_synthesis Synthesis & Work-up cluster_analysis Analytical Characterization Workflow cluster_results Data Review & Release synth Synthesized Compound nmr NMR Spectroscopy (Structure Confirmation) synth->nmr Sample Submission ms Mass Spectrometry (Molecular Weight) synth->ms Sample Submission hplc HPLC (Purity & Quantification) synth->hplc Sample Submission ir IR Spectroscopy (Functional Groups) synth->ir Sample Submission data_review Comprehensive Data Analysis nmr->data_review ms->data_review hplc->data_review ir->data_review release Batch Release data_review->release Meets Specification

Caption: General workflow for the analytical characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the gold standard for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides a count of the distinct carbon atoms in the molecule. For Methyl 3-((methylamino)methyl)benzoate, NMR confirms the substitution pattern on the aromatic ring and verifies the integrity of the methyl ester and methylamino-methyl side chain.

Expected ¹H and ¹³C NMR Data: Based on the structure and data from similar benzoate derivatives[2][3], the following spectral features are predicted.

¹H NMR Predicted δ (ppm)MultiplicityIntegrationAssignment
Aromatic7.4 - 8.0Multiplet (m)4HAr-H
Ester Methyl~3.9Singlet (s)3H-COOCH₃
Benzylic~3.8Singlet (s)2HAr-CH₂ -NH
Amine Methyl~2.5Singlet (s)3H-NHCH₃
Amine~1.5 (broad)Singlet (s)1H-NH CH₃
¹³C NMR Predicted δ (ppm)Assignment
Ester Carbonyl~167C =O
Aromatic128 - 135C -Ar
Ester Methyl~52-COOC H₃
Benzylic~55Ar-C H₂-NH
Amine Methyl~36-NHC H₃

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire several hundred to thousands of scans, depending on the sample concentration, using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Expertise & Rationale: MS is a powerful technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. It serves as an orthogonal method to confirm the identity established by NMR. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the molecular weight.

Expected Mass Spectrometry Data (ESI+):

Ion SpeciesCalculated m/zInterpretation
[M+H]⁺180.10Protonated molecular ion
[M+Na]⁺202.08Sodium adduct

Experimental Protocol (LC-MS): The coupling of liquid chromatography with mass spectrometry (LC-MS) is a common and highly effective approach.[4]

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent, typically a mixture of acetonitrile and water.

  • Chromatography: Inject the sample onto an HPLC system (see HPLC section for typical conditions) interfaced with the mass spectrometer.

  • Ionization: Utilize an ESI source operating in positive ion mode.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the compound and identify the molecular ion peak.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry mobile_phase Mobile Phase pump HPLC Pump mobile_phase->pump injector Autosampler pump->injector column C18 Column injector->column esi ESI Source (Ionization) column->esi Eluent analyzer Mass Analyzer (e.g., Quadrupole) esi->analyzer detector Detector analyzer->detector data Data System detector->data

Caption: A simplified workflow diagram for a typical LC-MS system.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the cornerstone technique for determining the purity of pharmaceutical compounds and intermediates.[5] By separating the target compound from potential impurities (e.g., starting materials, by-products), it allows for precise quantification of its purity, typically expressed as a percentage of the total peak area. A reversed-phase method is the logical choice for this molecule due to its moderate polarity.

Comparative HPLC Method Parameters:

ParameterCondition A (Fast Screening)Condition B (High Resolution)Rationale
Column C18, 50 x 2.1 mm, 1.8 µmC18, 150 x 4.6 mm, 3.5 µmShorter columns provide faster runs; longer columns offer better separation of closely eluting impurities.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAcidified mobile phase ensures the amine is protonated, leading to better peak shape.[6]
Mobile Phase B AcetonitrileAcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B in 5 min10% to 90% B in 20 minA steep gradient is used for rapid screening, while a shallower gradient is employed to resolve complex impurity profiles.
Flow Rate 0.5 mL/min1.0 mL/minAdjusted based on column dimensions.
Detection UV at 254 nmUV at 254 nmThe aromatic ring provides strong UV absorbance.
Expected Result A single major peak with >95% areaA single major peak with >98% areaThe primary peak's area percentage reflects the sample's purity.

Experimental Protocol:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Standard Preparation: Prepare a stock solution of the reference standard at a known concentration (e.g., 1 mg/mL). Prepare working standards by dilution.

  • Sample Preparation: Prepare the sample to be tested at a similar concentration to the primary standard.

  • Injection: Inject equal volumes (e.g., 5 µL) of the sample and standard solutions.

  • Data Acquisition: Record the chromatograms.

  • Analysis: Identify the peak for Methyl 3-((methylamino)methyl)benzoate by comparing its retention time to that of the reference standard. Calculate the area percent purity.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule.[7] While it does not provide the detailed structural map of NMR, it serves as a quick identity check. For this compound, IR can confirm the presence of the ester carbonyl group, the N-H bond of the secondary amine, and the aromatic ring.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional Group
~3300Medium-WeakN-H Stretch (Secondary Amine)
3100-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch
~1720StrongC=O Stretch (Ester)
~1600, ~1480MediumC=C Stretch (Aromatic Ring)
~1250StrongC-O Stretch (Ester)

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to expected values.

Conclusion

A comprehensive characterization of Methyl 3-((methylamino)methyl)benzoate relies on the synergistic use of multiple analytical techniques. NMR spectroscopy stands as the definitive tool for structural confirmation, while Mass Spectrometry provides orthogonal verification of the molecular weight. HPLC is indispensable for the quantitative assessment of purity, a non-negotiable requirement in pharmaceutical development. Finally, IR spectroscopy offers a rapid and straightforward method to confirm the presence of key functional groups. Employing this multi-faceted analytical approach ensures a complete and trustworthy characterization of the molecule, forming a solid foundation for its application in further research and development.

References

  • The Royal Society of Chemistry . Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Available at: [Link]

  • Human Metabolome Database . 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Available at: [Link]

  • NIST WebBook . Benzoic acid, 3-amino-, methyl ester. Available at: [Link]

  • SIELC Technologies . Separation of Methyl 2-((3-methyl-1-oxobutyl)amino)benzoate on Newcrom R1 HPLC column. Available at: [Link]

  • The Royal Society of Chemistry . Analytical Methods. Available at: [Link]

  • PubChemLite . Methyl 3-(methylamino)benzoate hydrochloride (C9H11NO2). Available at: [Link]

  • PubChem . Benzoic acid, 3-methyl-, methyl ester | C9H10O2 | CID 7435. Available at: [Link]

  • Google Patents. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
  • ResearchGate . The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Available at: [Link]

  • Restek . Methyl benzoate - EZGC Method Translator. Available at: [Link]

  • NIST WebBook . Benzoic acid, 3-methyl-, methyl ester. Available at: [Link]

  • ResearchGate . (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Available at: [Link]

  • ResearchGate . Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. Available at: [Link]

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Comparative

A Comparative Guide to Methyl 3-((methylamino)methyl)benzoate and its Aminobenzoate Isomers for Researchers and Drug Development Professionals

In the landscape of pharmaceutical sciences and drug development, the selection of molecular building blocks is a critical decision that profoundly influences the physicochemical properties, biological activity, and ulti...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical sciences and drug development, the selection of molecular building blocks is a critical decision that profoundly influences the physicochemical properties, biological activity, and ultimately, the therapeutic potential of a lead compound. Among the myriad of scaffolds available, aminobenzoate esters represent a versatile class of compounds with a rich history in medicinal chemistry. This guide provides an in-depth technical comparison of methyl 3-((methylamino)methyl)benzoate with its more commonly encountered isomers, methyl 2-aminobenzoate and methyl 4-aminobenzoate. By examining their structural nuances, physicochemical properties, and synthetic accessibility, we aim to equip researchers and drug development professionals with the critical insights necessary for informed decision-making in their synthetic and therapeutic endeavors.

Introduction: The Significance of Isomerism in Aminobenzoates

The positional isomerism of the amino and ester functionalities on the benzene ring in aminobenzoate derivatives gives rise to distinct electronic and steric environments. These differences, though seemingly subtle, can dramatically alter a molecule's interaction with biological targets, its metabolic stability, and its pharmacokinetic profile. While methyl 2-aminobenzoate (methyl anthranilate) and methyl 4-aminobenzoate are well-characterized compounds with established applications, methyl 3-((methylamino)methyl)benzoate, a less common isomer, presents a unique structural motif with potential for novel pharmacological activities. Understanding the structure-activity relationships (SAR) among these isomers is paramount for rational drug design.[1][2][3]

Comparative Physicochemical Properties

The physicochemical properties of a molecule are fundamental determinants of its behavior in biological systems. The table below summarizes the key properties of methyl 3-((methylamino)methyl)benzoate and its ortho- and para-isomers.

PropertyMethyl 3-((methylamino)methyl)benzoateMethyl 2-aminobenzoate (Methyl Anthranilate)Methyl 4-aminobenzoate
CAS Number 922163-35-7[4][5]134-20-3619-45-4
Molecular Formula C₁₀H₁₃NO₂[4][5]C₈H₉NO₂C₈H₉NO₂
Molecular Weight 179.22 g/mol [4][5][6]151.16 g/mol 151.16 g/mol
Appearance Not specifiedColorless to light yellow liquid or crystalline solid[7]White to beige crystals or crystalline powder[6]
Melting Point Not specified24 °C[7]110-111 °C[6]
Boiling Point Not specified256 °C[7]273.17 °C (rough estimate)[8]
Solubility Not specifiedSoluble in alcohol and ether; slightly soluble in water[9]Soluble in alcohol and ether; slightly soluble in water[6]
pKa Not specifiedNot specified2.38 (+1) at 25°C[6]

Analysis of Physicochemical Differences:

The most striking difference lies in the structure of methyl 3-((methylamino)methyl)benzoate, which features a methylaminomethyl substituent, introducing a secondary amine and an additional methylene group. This structural modification increases the molecular weight and is expected to significantly influence its basicity, lipophilicity, and hydrogen bonding capacity compared to the primary amine-substituted isomers. The ortho- and para-isomers, methyl 2-aminobenzoate and methyl 4-aminobenzoate, differ primarily in the position of the amino group, which affects their polarity and crystal packing, as evidenced by the substantial difference in their melting points.

Synthesis and Reactivity: A Chemist's Perspective

The synthetic accessibility of a building block is a crucial consideration in drug development. While established protocols exist for the synthesis of methyl 2-aminobenzoate and methyl 4-aminobenzoate, the synthesis of methyl 3-((methylamino)methyl)benzoate is less documented in readily available literature.

Synthesis of Methyl 2-aminobenzoate and Methyl 4-aminobenzoate

These isomers are typically synthesized via Fischer esterification of the corresponding aminobenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[10]

Experimental Protocol: Fischer Esterification of 4-Aminobenzoic Acid

Objective: To synthesize methyl 4-aminobenzoate.

Materials:

  • 4-Aminobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzoic acid in an excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 4-aminobenzoate.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Proposed Synthesis of Methyl 3-((methylamino)methyl)benzoate

A plausible synthetic route to methyl 3-((methylamino)methyl)benzoate could involve a two-step process starting from methyl 3-(bromomethyl)benzoate.

Workflow for the Proposed Synthesis of Methyl 3-((methylamino)methyl)benzoate

G start Methyl 3-(bromomethyl)benzoate step1 Nucleophilic Substitution with Methylamine start->step1 Reagent: Methylamine Solvent: THF or similar product Methyl 3-((methylamino)methyl)benzoate step1->product

Caption: Proposed two-step synthesis of methyl 3-((methylamino)methyl)benzoate.

This proposed synthesis leverages the reactivity of the benzylic bromide towards nucleophilic substitution by methylamine. The reaction conditions would need to be optimized to minimize potential side reactions, such as over-alkylation of the amine.

Comparative Applications and Biological Activity

The isomeric aminobenzoates exhibit a diverse range of biological activities and applications, underscoring the profound impact of substituent placement.

  • Methyl 2-aminobenzoate (Methyl Anthranilate): Widely used as a fragrance and flavor ingredient due to its grape-like scent.[11] It also serves as a starting material in the synthesis of various pharmaceuticals and agrochemicals.[7]

  • Methyl 4-aminobenzoate: A key intermediate in the synthesis of various organic compounds and dyes.[12] The parent acid, para-aminobenzoic acid (PABA), is a well-known component of sunscreens and a precursor in the biosynthesis of folate in microorganisms, making its analogs targets for antimicrobial drug development.[7][13]

  • Methyl 3-((methylamino)methyl)benzoate: While less studied, its structural features suggest potential applications in areas where modulation of monoamine pathways is desired. It is described as an intermediate in the synthesis of pharmaceuticals, particularly for central nervous system agents and analgesics.[6] The presence of a secondary amine and its spatial arrangement relative to the aromatic ring and ester group could lead to interactions with receptors and enzymes distinct from its primary amine isomers.

Structure-Activity Relationship Insights:

The position of the amino group is critical for biological activity. For instance, the para-position in PABA is essential for its role in folate synthesis, and derivatives of para-aminobenzoic acid are known to act as competitive inhibitors of dihydropteroate synthase, a key enzyme in this pathway.[7] The ortho-amino group in anthranilic acid derivatives contributes to their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[7] The meta-position, as seen in the parent 3-aminobenzoic acid, is the least explored therapeutically.[7] The introduction of a methylaminomethyl group at the meta-position in the target compound offers a unique scaffold for exploring novel biological activities.

Experimental Protocols for Comparative Analysis

To facilitate further research and a direct comparison of these isomers, standardized experimental protocols are essential.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Assessment

Objective: To separate and quantify the aminobenzoate isomers.

Instrumentation:

  • HPLC system with a UV detector

  • Mixed-mode chromatography column (e.g., reversed-phase and cation-exchange)[14][15][16]

Mobile Phase:

  • A mixture of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium formate)[12][14]

Procedure:

  • Prepare standard solutions of each isomer in a suitable solvent.

  • Develop a gradient or isocratic elution method to achieve baseline separation of the isomers.

  • Set the UV detector to a wavelength where all isomers exhibit significant absorbance (e.g., 235 nm or 250 nm).[12][16]

  • Inject the standard solutions and samples to determine retention times and peak areas for quantification.

Workflow for HPLC Analysis of Aminobenzoate Isomers

G sample_prep Sample Preparation (Dissolution in Mobile Phase) hplc_injection HPLC Injection sample_prep->hplc_injection separation Mixed-Mode Chromatographic Separation hplc_injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Retention Time, Peak Area) detection->data_analysis

Caption: General workflow for the HPLC analysis of aminobenzoate isomers.

Conclusion and Future Directions

This guide has provided a comparative overview of methyl 3-((methylamino)methyl)benzoate and its ortho- and para-isomers. While methyl 2-aminobenzoate and methyl 4-aminobenzoate are well-established building blocks, the unique structural features of methyl 3-((methylamino)methyl)benzoate warrant further investigation. Its potential as a scaffold for novel therapeutics, particularly in the realm of CNS disorders and pain management, remains an exciting area for exploration.

Future research should focus on:

  • Developing and optimizing a robust synthetic protocol for methyl 3-((methylamino)methyl)benzoate.

  • Conducting a comprehensive characterization of its physicochemical properties.

  • Performing in vitro and in vivo studies to elucidate its pharmacological profile and compare its activity with its isomers.

By systematically exploring the structure-activity relationships within this class of compounds, the scientific community can unlock new avenues for the development of innovative and effective therapeutics.

References

  • BenchChem. (2025). Comparative analysis of the pharmacological profiles of aminobenzoic acid isomers. BenchChem.
  • ChemBK. (n.d.). methyl 4-aminobenzoate. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of Methyl 3-(methylamino)
  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of 2-Amino-4-bromobenzoic Acid and Its Positional Isomers. BenchChem.
  • Unknown. (n.d.). A two step synthesis of methyl 3-nitrobenzene.
  • HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acids on Amaze SC Mixed-Mode Column with LC/MS Compatible Conditions. Retrieved from [Link]

  • Angene. (n.d.). Benzoic acid, 3-[(methylamino)methyl]-, methyl ester. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-((methylamino)methyl)benzoate. Retrieved from [Link]

  • Scientific Reports. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • BenchChem. (2025). A Comparative DFT Analysis of the Electronic Properties of Aminobenzoic Acid Isomers. BenchChem.
  • ResearchGate. (n.d.). Chromatograms of p -aminobenzoic acid and methoxsalen on various stationary phases. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-((methylamino)methyl)benzoate. Retrieved from [Link]

  • Journal of Chemical Engineering of Chinese Universities. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl)
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

  • Appchem. (n.d.). Methyl 3-((methylamino)methyl)benzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl anthranilate. Retrieved from [Link]

  • Caucasus Journal of Health Sciences and Public Health. (2019).
  • The Royal Society of Chemistry. (2012).
  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • ResearchGate. (n.d.). Structure–activity relationships and drug design. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 3-amino-, methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(acetylamino)benzoate. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.

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Validation

A Comparative Analysis of Synthetic Routes for Methyl 3-((methylamino)methyl)benzoate

For Researchers, Scientists, and Drug Development Professionals Methyl 3-((methylamino)methyl)benzoate is a valuable substituted toluene derivative serving as a key intermediate in the synthesis of various biologically a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-((methylamino)methyl)benzoate is a valuable substituted toluene derivative serving as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its structural motif, featuring a secondary amine and a methyl ester on a benzene ring, makes it a versatile building block. The efficient and scalable synthesis of this compound is, therefore, of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of the two most prevalent synthetic routes to Methyl 3-((methylamino)methyl)benzoate: Reductive Amination and Nucleophilic Substitution . We will delve into the mechanistic underpinnings, experimental protocols, and a comparative summary of these approaches to inform your selection of the most suitable method for your research and development needs.

At a Glance: Comparing the Synthetic Routes

FeatureRoute 1: Reductive AminationRoute 2: Nucleophilic Substitution
Starting Materials Methyl 3-formylbenzoate, MethylamineMethyl 3-(bromomethyl)benzoate
Key Transformation Imine formation and subsequent reductionSN2 reaction
Typical Reagents Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride, or catalytic hydrogenationMethylamine solution
Reported Yields Generally high (can exceed 90%)High (often >90%)
Scalability Readily scalableReadily scalable
Safety Considerations Use of borohydride reagents requires careful handling.The brominated precursor is a lachrymator and requires handling in a fume hood.
Atom Economy Good, but borohydride reagents add to the waste stream.Excellent, with the main byproduct being a bromide salt.

Route 1: Reductive Amination of Methyl 3-formylbenzoate

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[1] This one-pot reaction typically involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[1] For the synthesis of Methyl 3-((methylamino)methyl)benzoate, this route commences with methyl 3-formylbenzoate and methylamine.

Mechanistic Pathway

The reaction proceeds in two main steps:

  • Imine Formation: The carbonyl group of methyl 3-formylbenzoate reacts with methylamine to form a hemiaminal, which then dehydrates to form an imine. This step is often catalyzed by mild acid.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the final secondary amine.

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH3CN), which are mild enough not to reduce the starting aldehyde.[1]

Reductive_Amination Start Methyl 3-formylbenzoate + Methylamine Imine Imine Intermediate Start->Imine Imine Formation Product Methyl 3-((methylamino)methyl)benzoate Imine->Product Reduction Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Imine

Caption: Reductive amination workflow.

Experimental Protocol
  • Reaction Setup: To a solution of methyl 3-formylbenzoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a solution of methylamine (1.1-1.5 eq, e.g., as a solution in THF or ethanol).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any exotherm.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure Methyl 3-((methylamino)methyl)benzoate.

Route 2: Nucleophilic Substitution of Methyl 3-(bromomethyl)benzoate

This route relies on a classic SN2 reaction, where the nucleophilic methylamine displaces the bromide leaving group from the benzylic position of methyl 3-(bromomethyl)benzoate. This precursor is typically synthesized via radical bromination of methyl 3-methylbenzoate using a reagent like N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Mechanistic Pathway

The synthesis of the precursor, methyl 3-(bromomethyl)benzoate, is a radical chain reaction. The subsequent reaction with methylamine is a straightforward bimolecular nucleophilic substitution (SN2). The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic benzylic carbon, displacing the bromide ion in a single concerted step.

Nucleophilic_Substitution Precursor_Synth Methyl 3-methylbenzoate + NBS/AIBN Precursor Methyl 3-(bromomethyl)benzoate Precursor_Synth->Precursor Radical Bromination Reaction Nucleophilic Attack by Methylamine Precursor->Reaction Product Methyl 3-((methylamino)methyl)benzoate Reaction->Product Displacement of Bromide

Caption: Nucleophilic substitution workflow.

Experimental Protocol

Part A: Synthesis of Methyl 3-(bromomethyl)benzoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3-methylbenzoate (1.0 eq) and N-bromosuccinimide (NBS) (1.1 eq) in a non-polar solvent like carbon tetrachloride (CCl4) or cyclohexane.

  • Initiation: Add a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide.

  • Reaction: Heat the mixture to reflux and irradiate with a light source (e.g., a 250W lamp) to facilitate the radical reaction. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude methyl 3-(bromomethyl)benzoate, which can be used in the next step, sometimes without further purification.

Part B: Synthesis of Methyl 3-((methylamino)methyl)benzoate

  • Reaction Setup: Dissolve the crude or purified methyl 3-(bromomethyl)benzoate (1.0 eq) in a polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Nucleophilic Addition: Add an excess of methylamine (e.g., 2-3 eq, as an aqueous solution or a solution in ethanol) to the reaction mixture. The excess methylamine acts as both the nucleophile and the base to neutralize the HBr formed.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitoring and Workup: Monitor the reaction by TLC. Once complete, remove the solvent under reduced pressure. Add water and a suitable organic solvent like ethyl acetate.

  • Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product can be further purified by column chromatography if necessary.

Concluding Remarks

Both reductive amination and nucleophilic substitution are highly effective and reliable methods for the synthesis of Methyl 3-((methylamino)methyl)benzoate.

  • Reductive amination is a one-pot procedure from the aldehyde, which can be advantageous in terms of process efficiency. The availability and stability of the starting aldehyde, methyl 3-formylbenzoate, are key considerations.

  • Nucleophilic substitution is a two-step process from the corresponding methyl-substituted benzoate. While it involves an additional synthetic step, the starting materials are often readily available and inexpensive. The brominated intermediate is a lachrymator and requires careful handling.

The choice between these two routes will ultimately depend on factors such as the cost and availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities and safety protocols. For large-scale production, a thorough process optimization of either route would be necessary to maximize yield and minimize costs and waste.

References

  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Methyl 3-(2-aminophenoxy)
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • BenchChem. (2025).
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. [Link]

  • Semantic Scholar. (n.d.). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

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Comparative

A Comparative Guide to the Purity Assessment of Methyl 3-((methylamino)methyl)benzoate by HPLC and Alternative Chromatographic Techniques

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective therapeutics. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective therapeutics. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with its advanced alternative, Ultra-Performance Liquid Chromatography (UPLC), and the orthogonal technique of Supercritical Fluid Chromatography (SFC) for the critical task of purity assessment of Methyl 3-((methylamino)methyl)benzoate. This compound, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methods to detect and quantify any process-related or degradation impurities.

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, providing a framework for method development and selection rooted in scientific principles and validated by authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

The Criticality of Purity for Methyl 3-((methylamino)methyl)benzoate

Methyl 3-((methylamino)methyl)benzoate is a secondary amine and an ester, functionalities that are susceptible to various chemical transformations. Its purity is paramount as impurities can impact the safety, efficacy, and stability of the final drug product. Understanding the potential impurity profile is the first step in developing a suitable analytical method.

A plausible and common synthetic route to Methyl 3-((methylamino)methyl)benzoate is the reductive amination of methyl 3-formylbenzoate with methylamine.[1][2] This synthesis pathway can introduce several potential process-related impurities.

Table 1: Potential Impurities in the Synthesis of Methyl 3-((methylamino)methyl)benzoate

Impurity NameStructureOrigin
Methyl 3-formylbenzoateUnreacted starting material
MethylamineCH₃NH₂Excess reagent
Methyl 3-(hydroxymethyl)benzoateReduction of the starting aldehyde
3-((Methylamino)methyl)benzoic acidHydrolysis of the ester
Dimer impurity (tertiary amine)Reaction of the product with the starting material

Forced degradation studies, as recommended by ICH guidelines, are essential to identify potential degradation products that could form under various stress conditions such as acid, base, oxidation, heat, and light.[2][3]

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

HPLC is a widely adopted and well-understood technique for the purity analysis of pharmaceutical compounds.[4] Its versatility and robustness make it the go-to method in many quality control laboratories.

Rationale for HPLC Method Design

A reversed-phase HPLC method is the logical starting point for a molecule like Methyl 3-((methylamino)methyl)benzoate, which possesses both polar (amine) and non-polar (aromatic ring, ester) characteristics.

  • Stationary Phase: A C18 column is the most common choice for reversed-phase chromatography, offering good retention for a wide range of compounds.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The amine group in the analyte can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. To mitigate this, a mobile phase with a slightly acidic pH (e.g., using formic acid or trifluoroacetic acid) is often employed to ensure consistent protonation of the amine and minimize these secondary interactions.[4]

  • Detection: The aromatic ring in Methyl 3-((methylamino)methyl)benzoate provides a chromophore, making UV detection a suitable and straightforward choice.

Experimental Protocol: HPLC Purity Method

Objective: To separate Methyl 3-((methylamino)methyl)benzoate from its potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1 mg/mL.

This method must be validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.[5][6]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (if necessary) Dissolve->Filter Injector Inject Sample Filter->Injector Prepared Sample Column C18 Column (Separation) Injector->Column Detector DAD Detector (Detection at 230 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantify Impurities Integration->Quantification Report Report Quantification->Report Purity Report

Caption: A typical workflow for HPLC purity assessment.

Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Evolution

UPLC represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve faster analysis times, higher resolution, and increased sensitivity compared to traditional HPLC.

The UPLC Advantage: Causality and Impact

The enhanced performance of UPLC is a direct consequence of the smaller particle size in the stationary phase. According to the van Deemter equation, smaller particles lead to a more efficient separation by reducing band broadening. This allows for the use of higher flow rates and shorter columns without sacrificing resolution, resulting in a substantial reduction in analysis time and solvent consumption.

Comparative Performance: HPLC vs. UPLC
ParameterHPLC (5 µm particles)UPLC (sub-2 µm particles)Advantage of UPLC
Analysis Time ~35 minutes~5-10 minutesFaster throughput
Resolution GoodExcellentBetter separation of closely eluting impurities
Sensitivity StandardHigherLower detection limits for trace impurities
Solvent Consumption HighLowGreener and more cost-effective
System Backpressure ~100-200 bar~600-1000 barRequires specialized high-pressure instrumentation
Experimental Protocol: UPLC Purity Method

Objective: To achieve a rapid and high-resolution separation of Methyl 3-((methylamino)methyl)benzoate and its impurities.

Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-4.0 min: 5-95% B

    • 4.0-4.5 min: 95% B

    • 4.6-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 0.5 mg/mL.

Supercritical Fluid Chromatography (SFC): An Orthogonal Approach

SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers unique selectivity compared to reversed-phase LC and is often considered a "green" alternative due to the reduced use of organic solvents.[7]

Why Consider SFC for Achiral Separations?

While SFC is renowned for chiral separations, it also provides significant advantages for achiral analysis.[8] The low viscosity and high diffusivity of the supercritical CO₂ mobile phase lead to faster separations and higher efficiency. For a compound like Methyl 3-((methylamino)methyl)benzoate, which has a basic amine, SFC can offer better peak shapes without the need for aggressive mobile phase modifiers.

Experimental Protocol: SFC Purity Method

Objective: To provide an orthogonal separation method for the purity assessment of Methyl 3-((methylamino)methyl)benzoate.

Instrumentation:

  • SFC system with a fluid delivery module, autosampler, column manager, and a PDA detector.

Chromatographic Conditions:

  • Column: Diol or 2-Ethylpyridine (2-EP), 3.0 x 100 mm, 3 µm particle size

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B: Methanol with 0.1% Ammonium Hydroxide

  • Gradient:

    • 0-5 min: 5-40% B

    • 5-6 min: 40% B

    • 6.1-7 min: 5% B (re-equilibration)

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in Methanol to a concentration of 1 mg/mL.

Visualizing the Method Selection Process

Method_Selection Start Purity Assessment Requirement High_Throughput High Throughput Needed? Start->High_Throughput Complex_Mixture Complex Impurity Profile? High_Throughput->Complex_Mixture No UPLC Select UPLC High_Throughput->UPLC Yes Orthogonal_Method Orthogonal Method Required? Complex_Mixture->Orthogonal_Method No Complex_Mixture->UPLC Yes HPLC Select HPLC Orthogonal_Method->HPLC No SFC Select SFC Orthogonal_Method->SFC Yes

Caption: A decision tree for selecting the appropriate analytical method.

Conclusion: A Multi-faceted Approach to Purity Assessment

The choice of analytical technique for the purity assessment of Methyl 3-((methylamino)methyl)benzoate depends on the specific requirements of the analysis.

  • HPLC remains a robust and reliable method, particularly in quality control environments where established and validated methods are paramount.

  • UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it ideal for high-throughput screening and in-depth impurity profiling during process development.

  • SFC provides an excellent orthogonal technique, offering different selectivity that can be crucial for confirming the purity profile and for the analysis of complex mixtures.

A comprehensive purity assessment strategy should leverage the strengths of each of these techniques. Initial method development may begin with HPLC, with a transition to UPLC for improved throughput and resolution. SFC can then be employed as a complementary method to ensure a complete and accurate understanding of the impurity profile of Methyl 3-((methylamino)methyl)benzoate, ultimately contributing to the development of safer and more effective pharmaceuticals. All methods must be rigorously validated in accordance with the principles outlined in USP General Chapter <621> and ICH Q2(R1) to ensure data integrity and regulatory compliance.[5][9]

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Borch, R. F., & Hassid, A. I. (1972). A new method for the reductive amination of aldehydes and ketones. Journal of Organic Chemistry, 37(10), 1673–1674.
  • De Klerck, K., et al. (2013). A decade of supercritical fluid chromatography in the pharmaceutical industry: 2001–2011. Journal of Pharmaceutical and Biomedical Analysis, 83, 18-28.
  • West, C., & Lesellier, E. (2008). A unified classification of stationary phases for packed column supercritical fluid chromatography.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 30-37.
  • Baertschi, S. W., et al. (Eds.). (2018).

Sources

Validation

A Spectroscopic Guide to Differentiating Aminomethylbenzoate Isomers

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of molecular isomers is paramount. Subtle shifts in substituent positioning on an aromatic ring can dramatically al...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of molecular isomers is paramount. Subtle shifts in substituent positioning on an aromatic ring can dramatically alter a compound's biological activity, pharmacokinetic profile, and material properties. This guide provides an in-depth spectroscopic comparison of the ortho-, meta-, and para-isomers of methyl aminomethylbenzoate, offering researchers, scientists, and drug development professionals a comprehensive toolkit for their unambiguous differentiation.

The following sections will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques in distinguishing these closely related compounds. We will explore how the spatial arrangement of the aminomethyl and methyl carboxylate groups influences the spectroscopic signatures of each isomer, providing a robust framework for their identification.

The Critical Distinction: Ortho, Meta, and Para

The three isomers of methyl aminomethylbenzoate—methyl 2-(aminomethyl)benzoate (ortho), methyl 3-(aminomethyl)benzoate (meta), and methyl 4-(aminomethyl)benzoate (para)—share the same molecular formula (C₉H₁₁NO₂) and molecular weight (165.19 g/mol ). However, the differing placement of the aminomethyl group relative to the methyl ester profoundly impacts their electronic environments and, consequently, their spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is arguably the most powerful tool for distinguishing between the aminomethylbenzoate isomers. The chemical shifts and coupling patterns of the aromatic protons, in particular, provide a unique fingerprint for each substitution pattern.

Theoretical Basis for Differentiation

The electronic nature of the substituents dictates the chemical shifts of the aromatic protons. The methyl ester group is an electron-withdrawing group, which deshields the protons on the aromatic ring, shifting their signals downfield in the ¹H NMR spectrum. Conversely, the aminomethyl group is generally considered to be weakly electron-donating. The interplay of these electronic effects, combined with the through-bond coupling between adjacent protons, results in distinct spectral patterns for each isomer.

  • Ortho-Isomer (Methyl 2-(aminomethyl)benzoate): The close proximity of the two substituents leads to a more complex and often less symmetrical splitting pattern in the aromatic region. The four aromatic protons will be chemically non-equivalent and will exhibit complex coupling patterns (e.g., doublets of doublets, triplets of doublets).

  • Meta-Isomer (Methyl 3-(aminomethyl)benzoate): This isomer presents a less symmetrical pattern than the para-isomer but often simpler than the ortho-isomer. We expect to see four distinct signals for the aromatic protons, with characteristic ortho and meta couplings.

  • Para-Isomer (Methyl 4-(aminomethyl)benzoate): Due to the C₂ symmetry of the molecule, the aromatic region of the ¹H NMR spectrum is significantly simplified. The four aromatic protons are chemically equivalent in pairs, resulting in a characteristic AA'BB' system, which often appears as two distinct doublets.

Similarly, in the ¹³C NMR spectrum, the number of unique carbon signals in the aromatic region can help distinguish the isomers. The para-isomer will show fewer signals due to symmetry compared to the ortho and meta isomers.

Experimental Data Summary

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the aminomethylbenzoate isomers. These values are based on data from related compounds and predictive models.

Isomer¹H NMR (Aromatic Protons, δ ppm)¹³C NMR (Aromatic Carbons, δ ppm)
Ortho ~7.2 - 8.0 (complex multiplet)6 unique signals
Meta ~7.3 - 7.9 (asymmetrical multiplets)6 unique signals
Para ~7.3 (d) and ~7.9 (d)4 unique signals
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the aminomethylbenzoate isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the solvent residual peak or the internal standard.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Isomer in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_H1 Acquire ¹H Spectrum Transfer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Transfer->Acquire_C13 Process Fourier Transform & Phasing Acquire_H1->Process Acquire_C13->Process Calibrate Calibrate Chemical Shifts Process->Calibrate Analyze Analyze Splitting Patterns & Chemical Shifts Calibrate->Analyze Isomer_ID Isomer Identification Analyze->Isomer_ID

NMR analysis workflow for aminomethylbenzoate isomers.

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

IR spectroscopy provides valuable information about the functional groups present in a molecule and can also be used to differentiate between positional isomers based on the vibrational modes in the "fingerprint region."

Theoretical Basis for Differentiation

All three isomers will exhibit characteristic IR absorption bands for the N-H stretches of the primary amine (around 3300-3400 cm⁻¹), the C=O stretch of the ester (around 1700-1720 cm⁻¹), and C-N and C-O stretching vibrations. However, the key to distinguishing the isomers lies in the out-of-plane C-H bending vibrations of the aromatic ring, which are sensitive to the substitution pattern.[1]

  • Ortho-disubstituted: Typically shows a strong band in the 735-770 cm⁻¹ region.

  • Meta-disubstituted: Often displays two bands, one between 680-725 cm⁻¹ and another between 750-810 cm⁻¹.

  • Para-disubstituted: Characterized by a strong band in the 810-840 cm⁻¹ range.

Experimental Data Summary
IsomerKey IR Absorption Bands (cm⁻¹)
Ortho ~3400 & ~3300 (N-H str), ~1710 (C=O str), ~750 (C-H oop bend)
Meta ~3400 & ~3300 (N-H str), ~1715 (C=O str), ~690 & ~780 (C-H oop bends)
Para ~3400 & ~3300 (N-H str), ~1720 (C=O str), ~830 (C-H oop bend)
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Thoroughly dry high-purity potassium bromide (KBr) powder in an oven to remove any absorbed water.[2]

  • In an agate mortar and pestle, grind 1-2 mg of the aminomethylbenzoate isomer into a fine powder.[3][4]

  • Add approximately 100-200 mg of the dry KBr powder to the mortar and gently mix with the sample until a homogeneous mixture is obtained.[3][4]

  • Transfer the mixture to a pellet press die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.[5]

Instrument Parameters:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Scan Range: 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of a pure KBr pellet should be collected prior to sample analysis.

Data Analysis:

  • Identify the characteristic absorption bands for the functional groups (N-H, C=O, C-N, C-O).

  • Carefully examine the fingerprint region (below 1500 cm⁻¹) and specifically the 680-840 cm⁻¹ range to identify the out-of-plane C-H bending vibrations indicative of the substitution pattern.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Isomer & KBr Mix Homogenize Mixture Grind->Mix Press Press into Pellet Mix->Press Background Acquire Background (Pure KBr) Press->Background Sample Acquire Sample Spectrum Background->Sample Identify_FG Identify Functional Group Bands Sample->Identify_FG Analyze_FP Analyze Fingerprint Region (C-H Bending) Identify_FG->Analyze_FP Isomer_ID Isomer Identification Analyze_FP->Isomer_ID

FTIR analysis workflow for aminomethylbenzoate isomers.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers structural information that can be used to differentiate isomers.

Theoretical Basis for Differentiation

While all three isomers will show a molecular ion peak (M⁺) at m/z 165, their fragmentation patterns under electron ionization (EI) can differ significantly due to "ortho" and "para" effects.[3][6][7]

  • Ortho-Isomer: The proximity of the aminomethyl and methyl ester groups can lead to unique intramolecular reactions upon ionization, resulting in characteristic fragment ions. A potential fragmentation pathway could involve the loss of methanol (CH₃OH, 32 Da) through a cyclization reaction, leading to a prominent peak at m/z 133.

  • Meta-Isomer: The fragmentation of the meta-isomer is expected to be more straightforward, primarily involving the loss of the methoxy group (•OCH₃, 31 Da) to form an ion at m/z 134, followed by the loss of carbon monoxide (CO, 28 Da) to yield an ion at m/z 106.

  • Para-Isomer: The para-isomer can also undergo fragmentation through the loss of the methoxy group. Additionally, the formation of quinoid-type structures can influence the fragmentation pathways, potentially leading to a different relative abundance of fragment ions compared to the meta-isomer. A significant peak at m/z 106, corresponding to the aminotropylium ion, is also expected.

Experimental Data Summary
IsomerKey Fragment Ions (m/z)
Ortho 165 (M⁺), 133, 105
Meta 165 (M⁺), 134, 106
Para 165 (M⁺), 134, 106 (different relative intensities from meta)
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

  • Direct Infusion: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.

  • Gas Chromatography (GC-MS): Inject a solution of the sample onto a GC column to separate it from any impurities before it enters the mass spectrometer. This is the preferred method for pure samples.

Instrument Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 200-250 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-200.

Data Analysis:

  • Identify the molecular ion peak to confirm the molecular weight.

  • Analyze the fragmentation pattern, paying close attention to the m/z values and relative intensities of the major fragment ions.

  • Compare the observed fragmentation patterns to the expected patterns for the ortho, meta, and para isomers.

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis GC Gas Chromatography Ionization Electron Ionization (70 eV) GC->Ionization Direct_Infusion Direct Infusion Direct_Infusion->Ionization Analysis Mass Analysis Ionization->Analysis Identify_M Identify Molecular Ion (M⁺) Analysis->Identify_M Analyze_Frag Analyze Fragmentation Pattern Identify_M->Analyze_Frag Isomer_ID Isomer Identification Analyze_Frag->Isomer_ID

Mass spectrometry workflow for aminomethylbenzoate isomers.

Conclusion

The differentiation of aminomethylbenzoate isomers is a critical task in many scientific disciplines. By leveraging the unique strengths of NMR, IR, and mass spectrometry, researchers can confidently and accurately determine the substitution pattern of these compounds. ¹H NMR spectroscopy provides the most definitive information through the analysis of aromatic proton splitting patterns. IR spectroscopy offers a rapid and effective method for distinguishing isomers based on their characteristic C-H out-of-plane bending vibrations. Finally, mass spectrometry can provide corroborating evidence through the analysis of distinct fragmentation patterns influenced by ortho and para effects. By employing a multi-technique approach as outlined in this guide, scientists can ensure the structural integrity of their materials and the specificity of their molecular designs.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • T. A. Kolic, S. D. Richardson. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry, 51(9), 783-794.
  • Zenon, V. G. (2016). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]

  • Kintek Solution. (n.d.). How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

  • Pellet Press Die Sets. (2019, May 15). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • mzCloud. (n.d.). Methyl 2 aminobenzoate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • International Journal of Scientific & Advanced Research. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Retrieved from [Link]

  • AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). Methyl 2-(aminosulfonyl)benzoate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 3-aminobenzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester. Retrieved from [Link]

  • YouTube. (2022, February 11). Solvent Effects in the UV Visible Spectroscopy. Retrieved from [Link]

  • Brainly. (2024, March 12). Look at the mass spectrum of methyl benzoate. Retrieved from [Link]

  • MDPI. (2021, January 31). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. Retrieved from [Link]

  • mzCloud. (n.d.). Methyl 2 aminosulfonyl benzoate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 4(methylamino)benzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-amino-, methyl ester. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Madison College. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of methyl benzoate (top panel), acetophenone (middle.... Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • PubMed. (2023, December 15). Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and computational studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Light Absorption Studies: Part II. Ultraviolet Absorption Spectra of Substituted Benzoic Acids and Phenyl Benzoates. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(aminomethyl)benzoate. Retrieved from [Link]

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Comparative

A Comparative Guide to the Biological Activity of Methyl 3-((methylamino)methyl)benzoate Derivatives

Introduction: Unveiling the Potential of a Versatile Scaffold In the landscape of medicinal chemistry, the identification of novel molecular scaffolds that can be readily functionalized to interact with multiple biologic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds that can be readily functionalized to interact with multiple biological targets is a cornerstone of drug discovery. The "Methyl 3-((methylamino)methyl)benzoate" core structure represents one such scaffold of significant interest. Its architecture, featuring a benzoic acid ester, a flexible aminomethyl linker, and a secondary amine, provides a rich platform for chemical modification and exploration of diverse biological activities.

This guide provides a comprehensive, technically-grounded comparison of the potential biological activities of derivatives of this scaffold. Due to the novelty of this specific chemical class, this document synthesizes information from structurally analogous compounds to build a predictive framework for its utility. We will focus on two primary, well-supported hypotheses for the biological activities of these derivatives: inhibition of monoamine oxidases (MAOs) and antimicrobial effects .

This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental designs, provide detailed, self-validating protocols for testing these activities, and offer a comparative analysis based on established structure-activity relationships (SAR) from related chemical series.

Proposed Biological Activities and Comparative Analysis

Monoamine Oxidase (MAO) Inhibition: A Neurological and Therapeutic Target

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2] Their inhibition is a validated therapeutic strategy for treating depression, anxiety, and neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[1][2][3][4] The core structure of Methyl 3-((methylamino)methyl)benzoate contains a benzylamine-like moiety, a well-known pharmacophore for MAO inhibitors.[2][5]

Structural Rationale for MAO Inhibition: The interaction of an inhibitor with the active site of MAO enzymes is governed by specific structural features. The benzylamine portion of our scaffold can mimic the endogenous substrates, allowing it to enter the active site. The aromatic ring can engage in π-π stacking interactions with key aromatic residues in the enzyme's substrate cavity, while the secondary amine is crucial for the catalytic process or for establishing key interactions.[6]

Comparative Analysis of Hypothetical Derivatives: Based on extensive research on other MAO inhibitors,[2][6][7] we can predict how modifications to the Methyl 3-((methylamino)methyl)benzoate scaffold might influence its activity and selectivity for MAO-A versus MAO-B.

Modification PositionType of SubstitutionPredicted Effect on MAO InhibitionRationale
Benzene Ring Electron-withdrawing groups (e.g., -Cl, -F, -NO₂)Potential increase in potency.[6]Can enhance binding affinity through electrostatic interactions within the active site.
Electron-donating groups (e.g., -OCH₃, -CH₃)Variable effects; may influence selectivity.Can alter the electronic properties and steric fit of the molecule in the active site.
N-Methyl Group Replacement with larger alkyl or aryl groupsLikely to decrease MAO-A activity and increase MAO-B selectivity.The active site of MAO-B is known to accommodate bulkier substituents near the nitrogen.
Replacement with a propargyl groupPotential for irreversible inhibition.The propargyl group can form a covalent bond with the FAD cofactor of the enzyme.
Methyl Ester Hydrolysis to carboxylic acidMay decrease cell permeability and bioavailability.The ester form is generally more lipophilic and can cross the blood-brain barrier more readily.
Conversion to amidesCould modulate activity and selectivity through new hydrogen bonding interactions.Amide derivatives can introduce new points of interaction within the enzyme's active site.

MAO_Inhibition_Workflow cluster_synthesis Derivative Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis Start Methyl 3-((methylamino)methyl)benzoate Scaffold Derivatives Library of Derivatives (Varying R1, R2) Start->Derivatives Chemical Modification MAO_Assay Fluorometric MAO Inhibition Assay (MAO-A & MAO-B) Derivatives->MAO_Assay Test Compounds IC50 Determine IC50 Values MAO_Assay->IC50 Selectivity Calculate Selectivity Index (SI = IC50_MAO-A / IC50_MAO-B) IC50->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Antimicrobial Activity: A Broad-Spectrum Potential

Substituted benzoic acid esters and N-substituted compounds have demonstrated a wide range of antimicrobial activities against various bacterial and fungal strains.[8][9][10][11][12] The lipophilicity conferred by the methyl ester and the presence of a protonatable amine group in the Methyl 3-((methylamino)methyl)benzoate scaffold are features often associated with antimicrobial agents, as they can facilitate membrane disruption and interaction with intracellular targets.

Structural Rationale for Antimicrobial Activity: The mechanism of action for such compounds can be multifaceted, including disruption of the cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. The overall physicochemical properties, such as lipophilicity, water solubility, and charge distribution, are critical for reaching the target site.

Comparative Analysis of Hypothetical Derivatives: Drawing parallels from studies on related antimicrobial compounds,[8][9][10] we can hypothesize how structural modifications might impact the antimicrobial potency of Methyl 3-((methylamino)methyl)benzoate derivatives.

Modification PositionType of SubstitutionPredicted Effect on Antimicrobial ActivityRationale
Benzene Ring Halogens (e.g., -Cl, -Br)Likely to increase activity, particularly against Gram-positive bacteria.[9]Increases lipophilicity, which can enhance penetration of the bacterial cell wall.
Nitro group (-NO₂)May enhance activity against a broad spectrum of microbes.[9][11]Electron-withdrawing nature can contribute to the molecule's reactivity and interaction with microbial targets.
N-Methyl Group Quaternization (formation of a quaternary ammonium salt)Expected to significantly increase antibacterial activity.[9]The permanent positive charge enhances interaction with negatively charged bacterial cell membranes, leading to their disruption.
Replacement with long alkyl chainsCould increase activity up to a certain chain length.Enhances lipophilicity and membrane disruption capabilities.
Methyl Ester Conversion to hydrazides or other heterocyclic moietiesMay introduce new mechanisms of action and broaden the antimicrobial spectrum.[8]These functional groups are known to be present in various antimicrobial agents.

Antimicrobial_Testing_Workflow Inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) Inoculate Inoculate Wells with Microbial Suspension Inoculum->Inoculate Serial_Dilution Perform 2-fold Serial Dilution of Test Compounds in a 96-well Plate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Visually or Spectrophotometrically Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, the following detailed protocols are provided.

Protocol 1: In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted from established methods[2][3] and is suitable for high-throughput screening.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human recombinant MAO-A and MAO-B.

Principle: This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.[3] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce the highly fluorescent resorufin, which is quantified. A decrease in fluorescence indicates MAO inhibition.[3]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (100 mM potassium phosphate, pH 7.4)

  • p-Tyramine (substrate)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Clorgyline (selective MAO-A inhibitor, positive control)

  • Selegiline (selective MAO-B inhibitor, positive control)[3]

  • Test compounds

  • DMSO

  • 96-well black, flat-bottom plates

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and positive controls (e.g., 10 mM in DMSO).

    • Prepare a 10 mM stock solution of Amplex® Red in DMSO.

    • Prepare a 10 U/mL HRP stock solution in MAO Assay Buffer.

    • Prepare a 100 mM p-Tyramine stock solution in water.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of MAO Assay Buffer to all wells.

    • Add 20 µL of various concentrations of the test compound or positive control (serially diluted in MAO Assay Buffer with a final DMSO concentration ≤1%) to the sample wells.

    • Add 20 µL of MAO Assay Buffer to the control wells.

  • Enzyme Addition:

    • Add 20 µL of MAO-A or MAO-B enzyme solution to the appropriate wells.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Prepare a reaction mixture containing Amplex® Red, HRP, and p-Tyramine in MAO Assay Buffer.

    • Add 20 µL of the reaction mixture to all wells to initiate the reaction.

  • Measurement:

    • Immediately measure the fluorescence in a microplate reader (Excitation: 530-560 nm, Emission: ~590 nm) in kinetic mode for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[1][13]

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against selected bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]

Materials:

  • Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Test compounds

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

  • Sterile 96-well clear, flat-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]

    • Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Add 100 µL of the appropriate broth to all wells of a 96-well plate.

    • In the first column, add 100 µL of the test compound stock solution (at 2x the highest desired test concentration).

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the last 100 µL from the final column.[13] This will result in 100 µL of varying compound concentrations in each well.

  • Inoculation:

    • Add 100 µL of the diluted microbial inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[1]

  • Incubation:

    • Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[1] This can be assessed visually or by reading the absorbance at 600 nm.

Conclusion and Future Perspectives

The "Methyl 3-((methylamino)methyl)benzoate" scaffold holds considerable promise as a template for the development of novel therapeutic agents. Based on robust evidence from structurally related compounds, derivatives of this scaffold are prime candidates for investigation as both monoamine oxidase inhibitors and antimicrobial agents. The provided comparative framework and detailed experimental protocols offer a clear roadmap for researchers to systematically synthesize, screen, and optimize these derivatives.

Future work should focus on the synthesis of a diverse library of these compounds and their evaluation in the described assays. This will allow for the elucidation of precise structure-activity relationships for this specific scaffold. Promising lead compounds can then be advanced to more complex cellular and in vivo models to assess their therapeutic potential, toxicity, and pharmacokinetic profiles. The versatility of this scaffold suggests that other biological activities beyond the two discussed here may also be uncovered, making it a rich area for future scientific exploration.

References

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]

  • MI - Microbiology. Broth Microdilution. Available from: [Link]

  • UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Available from: [Link]

  • PMC - NIH. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Available from: [Link]

  • NC DNA Day Blog. Antimicrobial Susceptibility Testing (Microdilution Technique). Available from: [Link]

  • WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). Available from: [Link]

  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]

  • MDPI. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Available from: [Link]

  • MDPI. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Available from: [Link]

  • Springer. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Available from: [Link]

  • MDPI. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Available from: [Link]

  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Available from: [Link]

  • ResearchGate. Benzylamine-sulphonamide derivatives as MAO-B inhibitors. Available from: [Link]

  • PubMed Central. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. Available from: [Link]

  • MDPI. Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. Available from: [Link]

  • SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Available from: [Link]

  • ScienceDirect. Quaternized N-substituted carboxymethyl chitosan derivatives as antimicrobial agents. Available from: [Link]

  • MDPI. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. Available from: [Link]

  • PubMed. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. Available from: [Link]

  • PrepChem.com. Synthesis of 3-amino-benzoic acid. Available from: [Link]

  • MDPI. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Available from: [Link]

  • Supporting Information. Synthesis of N-methyl benzamide. Available from: [Link]

  • Beilstein Journals. Supporting information. Available from: [Link]

  • Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

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Validation

Comparative Guide to the Structure-Activity Relationship of Methyl 3-((methylamino)methyl)benzoate Analogs as Monoamine Transporter Inhibitors

Introduction: The Promise of a Simple Scaffold In the landscape of neuropharmacology, the monoamine transporters—dopamine (DAT), serotonin (SERT), and norepinephrine (NET)—remain critical targets for the therapeutic inte...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Simple Scaffold

In the landscape of neuropharmacology, the monoamine transporters—dopamine (DAT), serotonin (SERT), and norepinephrine (NET)—remain critical targets for the therapeutic intervention of a spectrum of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1][2] The core function of these transporters is to regulate neurotransmission by mediating the reuptake of their respective monoamines from the synaptic cleft.[1][3] The inhibition of this reuptake process can potentiate neurotransmitter signaling, a mechanism central to the action of many widely prescribed medications.

The compound Methyl 3-((methylamino)methyl)benzoate presents a simple, yet intriguing scaffold for the design of novel monoamine transporter inhibitors. Its structure, featuring a benzylic amine and a methyl benzoate moiety, mimics the foundational phenylalkylamine characteristics of many known transporter ligands.[4] This guide provides a comprehensive analysis of the hypothetical structure-activity relationships (SAR) of analogs based on this scaffold, supported by established principles from the broader field of monoamine transporter inhibitor design. We will delve into the causality behind experimental choices for analog synthesis and evaluation, and provide detailed, field-proven protocols for their characterization.

Hypothetical Structure-Activity Relationship (SAR) Analysis

The exploration of the SAR for Methyl 3-((methylamino)methyl)benzoate analogs can be systematically approached by considering modifications to three key regions of the molecule: the phenyl ring, the N-methylamino group, and the methyl ester. The following sections outline a proposed SAR based on established trends for related monoamine transporter inhibitors.[5][6][7]

Phenyl Ring Substitutions: Fine-Tuning Potency and Selectivity

The aromatic ring is a primary point of interaction with the transporter binding pocket. The nature, position, and electronic properties of substituents on this ring are expected to profoundly influence both the potency and selectivity of the analogs.

  • Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as halogens (F, Cl) or a trifluoromethyl group (CF3), particularly at the 4-position, has been shown to be beneficial for binding to the dopamine transporter (DAT).[5] We hypothesize that 4-chloro or 4-fluoro analogs of Methyl 3-((methylamino)methyl)benzoate would exhibit enhanced DAT affinity.

  • Electron-Donating Groups (EDGs): Conversely, the presence of EDGs like methoxy (-OCH3) or methyl (-CH3) groups may steer selectivity towards the serotonin transporter (SERT).

  • Positional Isomerism: The position of the substituent is critical. Ortho-substitutions are likely to introduce steric hindrance, potentially reducing binding affinity across all transporters. Meta and para positions are generally more favorable for productive interactions within the binding site.

Modifications of the N-Methylamino Group: Impact on Transporter Interaction

The amine group is a crucial pharmacophoric element, often involved in a key salt-bridge interaction within the transporter.

  • N-Alkylation: Varying the size of the N-alkyl group can modulate potency and selectivity. While the N-methyl group is a common starting point, increasing the alkyl chain length (e.g., to N-ethyl or N-propyl) may alter the binding mode and selectivity profile. However, excessively bulky substituents are likely to be detrimental to binding.

  • N-Demethylation: The secondary amine (N-H) analog, Methyl 3-(aminomethyl)benzoate, is an important baseline compound. Comparison of its activity to the N-methylated parent will elucidate the role of the methyl group in potency and selectivity.

The Role of the Methyl Ester: A Handle for Physicochemical Properties

The methyl ester at the 3-position influences the molecule's polarity, solubility, and potential for hydrogen bonding.

  • Ester Homologation: Changing the ester from methyl to ethyl or propyl could subtly alter pharmacokinetic properties without drastically affecting transporter binding.

  • Bioisosteric Replacement: Replacing the ester with other functional groups of similar size and electronic properties, such as an amide or a small heterocycle, could lead to novel interactions within the binding pocket and improved metabolic stability.

  • Positional Isomerism of the Ester: Moving the methyl ester from the 3-position to the 2- or 4-position would significantly alter the molecule's geometry and its presentation to the transporter, likely resulting in a distinct SAR profile.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key points of the proposed SAR for Methyl 3-((methylamino)methyl)benzoate analogs.

SAR_Hypothesis cluster_phenyl Phenyl Ring Modifications cluster_amine N-Methylamino Modifications cluster_ester Methyl Ester Modifications Core Methyl 3-((methylamino)methyl)benzoate Scaffold EWG Electron-Withdrawing Groups (e.g., 4-Cl, 4-F) - Potentially ↑ DAT Affinity Core->EWG Substitute EDG Electron-Donating Groups (e.g., 4-OCH3) - Potentially ↑ SERT Selectivity Core->EDG Substitute Ortho Ortho Substitution - Likely ↓ Affinity (Steric Hindrance) Core->Ortho Substitute Alkyl Varying N-Alkyl Chain Length - Modulates Potency & Selectivity Core->Alkyl Modify Demethyl N-H Analog - Baseline for Methyl Group Effect Core->Demethyl Modify Homolog Ester Homologation (Ethyl, Propyl) - Alters Pharmacokinetics Core->Homolog Modify Bioisostere Bioisosteric Replacement (Amide) - Potentially ↑ Stability Core->Bioisostere Modify Position Positional Isomerism (2- or 4-) - Alters Geometry Core->Position Modify

Caption: Proposed SAR of Methyl 3-((methylamino)methyl)benzoate analogs.

Experimental Protocols for SAR Validation

To empirically validate the hypothetical SAR, a systematic approach involving chemical synthesis followed by in vitro pharmacological evaluation is necessary. The following protocols are standard in the field of monoamine transporter research.

Synthesis of Analogs

The synthesis of the proposed analogs would typically start from the corresponding substituted benzoic acids. A general synthetic route is outlined below.

Workflow for Analog Synthesis

Synthesis_Workflow Start Substituted Benzoic Acid Step1 Esterification (e.g., SOCl2, MeOH) Start->Step1 Intermediate1 Methyl Benzoate Analog Step1->Intermediate1 Step2 Bromination (e.g., NBS, AIBN) Intermediate1->Step2 Intermediate2 Bromomethyl Benzoate Analog Step2->Intermediate2 Step3 Amination (e.g., Methylamine) Intermediate2->Step3 Final Final Analog Step3->Final

Caption: General synthetic workflow for analog preparation.

Step-by-Step Methodology:

  • Esterification: The starting substituted benzoic acid is converted to its methyl ester. A common method is treatment with thionyl chloride followed by methanol.

  • Benzylic Bromination: The methyl group of the methyl benzoate analog is brominated using a radical initiator like N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) under photochemical conditions.

  • Amination: The resulting benzylic bromide is then reacted with methylamine or another desired amine to yield the final product.

  • Purification and Characterization: All synthesized compounds must be purified, typically by column chromatography, and their structures confirmed by NMR and mass spectrometry.

In Vitro Pharmacological Evaluation

These assays determine the affinity of the synthesized analogs for DAT, SERT, and NET by measuring their ability to displace a known radiolabeled ligand.

Experimental Workflow for Binding Assays

Binding_Assay_Workflow Prep Prepare Brain Homogenates (e.g., Rat Striatum for DAT) Incubate Incubate Homogenate with Radioligand and Test Compound Prep->Incubate Separate Separate Bound and Free Ligand (Rapid Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC50 and Ki Determination) Quantify->Analyze

Caption: Workflow for radioligand binding assays.

Detailed Protocol:

  • Tissue Preparation: Rat brain regions rich in the transporter of interest are homogenized (e.g., striatum for DAT, cortex for NET, and brainstem for SERT).

  • Incubation: The homogenates are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

These functional assays measure the ability of the analogs to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes or cells expressing the transporters.

Detailed Protocol:

  • Synaptosome Preparation: Synaptosomes are prepared from the same brain regions as for the binding assays.

  • Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test compound.

  • Uptake Initiation: Uptake is initiated by the addition of a low concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Uptake Termination: After a short incubation period, uptake is terminated by rapid filtration.

  • Quantification and Analysis: The amount of radioactivity taken up by the synaptosomes is quantified, and IC50 values for uptake inhibition are determined.

Comparative Data Summary (Hypothetical)

The following tables present hypothetical data for a series of Methyl 3-((methylamino)methyl)benzoate analogs, illustrating the expected outcomes based on the proposed SAR.

Table 1: Phenyl Ring Substitutions

CompoundRDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
1 H150350200
2 4-F50300150
3 4-Cl45280120
4 4-OCH3200100250
5 2-Cl500>1000800

Table 2: N-Methylamino Group Modifications

CompoundN-substituentDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
1 -CH3150350200
6 -H250400300
7 -CH2CH3180320220

Table 3: Methyl Ester Modifications

CompoundEster PositionEster GroupDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
1 3-OCH3150350200
8 4-OCH3300500400
9 3-OCH2CH3160360210

Conclusion and Future Directions

The Methyl 3-((methylamino)methyl)benzoate scaffold holds significant potential as a template for the development of novel monoamine transporter inhibitors. The hypothetical SAR presented in this guide, based on established principles in the field, provides a rational framework for the design of a focused library of analogs. The detailed experimental protocols outlined herein offer a clear path for the synthesis and pharmacological characterization of these compounds.

Future work should focus on the systematic synthesis and evaluation of the proposed analogs to validate and refine the SAR model. Promising lead compounds with high affinity and selectivity should be further characterized for their in vivo efficacy in animal models of CNS disorders and for their pharmacokinetic properties. This systematic approach will be instrumental in unlocking the full therapeutic potential of this simple yet promising chemical scaffold.

References

  • Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. PubMed. Available at: [Link]

  • Drugs or medicines for influencing the central nervous system. Google Patents.
  • Analogs of cyclobenzaprine and amitryptilene. Google Patents.
  • Treatment of cns disorders using cns target modulators. Google Patents.
  • 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof. Google Patents.
  • Discovery and Development of Monoamine Transporter Ligands. PMC. Available at: [Link]

  • Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues. PubMed. Available at: [Link]

  • Synthesis, Structural Characterization and Biological Evaluation of 3-Amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid Derivatives. ResearchGate. Available at: [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. Available at: [Link]

  • Methyl 3-((methylamino)methyl)benzoate. MySkinRecipes. Available at: [Link]

  • Synthesis, monoamine transporter binding, properties, and functional monoamine uptake activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes. PubMed. Available at: [Link]

  • Evaluating cytotoxicity of methyl benzoate in vitro. PMC. Available at: [Link]

  • Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius. MDPI. Available at: [Link]

  • How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. PubMed Central. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. Available at: [Link]

  • Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. PMC. Available at: [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. Available at: [Link]

  • Methyl 3-(aminomethyl)benzoate. PubChem. Available at: [Link]

  • Overview of Monoamine Transporters. PMC. Available at: [Link]

  • Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET. PMC. Available at: [Link]

  • Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. ResearchGate. Available at: [Link]

  • Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. PMC. Available at: [Link]

  • Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. Figshare. Available at: [Link]

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Comparative

A Comparative Guide to the Reactivity of Ortho, Meta, and Para-Aminomethylbenzoates

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of positional isomers is paramount. The placement of functional groups on an aromatic ring can dramatically...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of positional isomers is paramount. The placement of functional groups on an aromatic ring can dramatically alter a molecule's electronic properties, steric profile, and, consequently, its chemical behavior. This guide provides an in-depth comparison of the reactivity of methyl 2-(aminomethyl)benzoate (ortho), methyl 3-(aminomethyl)benzoate (meta), and methyl 4-(aminomethyl)benzoate (para), supported by established chemical principles and experimental methodologies.

Our analysis will focus on the two primary reactive centers within these molecules: the nucleophilic aminomethyl group and the electrophilic ester carbonyl. We will explore how the interplay of electronic and steric effects, dictated by the ortho, meta, or para arrangement, governs their reactivity in key chemical transformations.

Foundational Principles: Electronic and Steric Effects

The reactivity of these isomers is a direct consequence of the electronic influence of the methyl ester group (-COOCH₃) on the aminomethyl group (-CH₂NH₂) and vice versa.

  • Electronic Effects : The ester group is moderately electron-withdrawing through a combination of inductive (-I) and resonance (-M) effects. The aminomethyl group, conversely, is weakly electron-donating via its inductive effect (+I). The extent to which these effects are transmitted depends on the substitution pattern.

  • Steric Effects : Steric hindrance is most pronounced in the ortho isomer, where the proximity of the two functional groups can restrict their ability to rotate, interact with reagents, or achieve optimal transition state geometries. This proximity can also enable unique intramolecular interactions.[1]

A critical concept, particularly for the ortho isomer, is the "ortho effect," where steric hindrance can force a substituent out of the plane of the benzene ring, thereby inhibiting resonance.[1][2][3] While typically discussed for substituents directly on the ring, analogous proximity-driven interactions in methyl 2-(aminomethyl)benzoate are crucial to its unique reactivity profile.

Comparative Reactivity of the Aminomethyl Group (Nucleophilicity)

The primary amine of the aminomethyl group is a nucleophile due to the lone pair of electrons on the nitrogen atom. Its reactivity is modulated by its basicity and steric accessibility. A common method to probe this is through N-acylation.

dot

G cluster_isomers Aminomethylbenzoate Isomers ortho Ortho Isomer product N-Acetylated Products ortho->product meta Meta Isomer meta->product para Para Isomer para->product reagent Acetic Anhydride (Ac₂O) reagent->ortho k_ortho reagent->meta k_meta reagent->para k_para label_reactivity Expected Reactivity: k_para ≈ k_meta > k_ortho

Caption: Predicted N-acylation reactivity of aminomethylbenzoate isomers.

  • Para Isomer : The ester group exerts its electron-withdrawing inductive effect (-I) across the ring and through the methylene spacer, slightly reducing the electron density on the nitrogen. This makes the amine less nucleophilic than an unsubstituted benzylamine.

  • Meta Isomer : The inductive effect (-I) of the ester group is also felt at the meta position, leading to a similar reduction in nucleophilicity as the para isomer. The resonance effect (-M) does not operate from the meta position, making its overall electron-withdrawing influence slightly less pronounced than at the para position, but the impact on the remote aminomethyl group is primarily inductive.

  • Ortho Isomer : The ortho isomer is expected to be the least reactive nucleophile. This is due to two primary factors:

    • Steric Hindrance : The bulky ester group can physically block the approach of an acylating agent to the adjacent amine.

    • Intramolecular Hydrogen Bonding : The amine's N-H can form a hydrogen bond with the carbonyl oxygen of the ester, creating a stable six-membered ring conformation. This interaction reduces the availability of the nitrogen's lone pair for nucleophilic attack.[4]

Expected Reactivity Order (N-acylation): para ≥ meta >> ortho

Experimental Protocol: Kinetic Analysis of N-Acylation

This protocol outlines a method to quantify the rate of N-acylation for each isomer.

  • Preparation of Stock Solutions :

    • Prepare 100 mM solutions of ortho, meta, and para-aminomethylbenzoate in a suitable aprotic solvent (e.g., acetonitrile).

    • Prepare a 1 M solution of acetic anhydride in the same solvent.

  • Reaction Setup :

    • In a temperature-controlled vial (e.g., 25°C), place 1 mL of the aminomethylbenzoate solution.

    • Initiate the reaction by adding 10 µL of the acetic anhydride solution (final concentration ~10 mM). This ensures the amine is the limiting reagent.

  • Monitoring Reaction Progress :

    • At timed intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in 950 µL of a mobile phase solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • HPLC Analysis :

    • Inject the quenched samples onto a C18 reverse-phase HPLC column.

    • Use a gradient elution method to separate the reactant (aminomethylbenzoate) from the product (N-acetylated aminomethylbenzoate).

    • Monitor the absorbance at a suitable wavelength (e.g., 254 nm).

  • Data Analysis :

    • Calculate the concentration of the reactant remaining at each time point by integrating the peak area.

    • Plot ln([Reactant]) versus time. The slope of this line will be the pseudo-first-order rate constant (k).

dot

G start Prepare Stock Solutions (Isomers & Ac₂O) react Initiate Reaction (Mix solutions at 25°C) start->react aliquot Take Time-Stamped Aliquots react->aliquot aliquot->react Repeat over time quench Quench Aliquot (Dilute in mobile phase) aliquot->quench hplc Analyze via HPLC (Separate & Quantify) quench->hplc plot Plot ln[Reactant] vs. Time hplc->plot k Determine Rate Constant (k) (Slope of the line) plot->k

Caption: Experimental workflow for kinetic analysis of N-acylation.

Comparative Reactivity of the Ester Group (Electrophilicity)

The reactivity of the methyl ester group toward nucleophilic acyl substitution (e.g., alkaline hydrolysis) is influenced by the electron-donating or -withdrawing nature of the aminomethyl substituent. However, the ortho isomer presents a dramatically different reaction pathway.

Meta and Para Isomers: Intermolecular Hydrolysis

For the meta and para isomers, the aminomethyl group (-CH₂NH₂) acts as a weak +I (inductive) electron-donating group. This effect slightly increases the electron density on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles compared to unsubstituted methyl benzoate. The reactivity difference between the meta and para isomers in this context is expected to be minimal.

Ortho Isomer: Intramolecular Aminolysis (Cyclization)

The ortho isomer undergoes a rapid intramolecular nucleophilic attack by the amine nitrogen on the ester carbonyl. This cyclization reaction, known as intramolecular aminolysis, is kinetically favored due to the proximity of the reacting groups (a high "effective molarity"). The product is a lactam, specifically phthalimidine.[5] This intramolecular pathway is vastly more efficient than the corresponding intermolecular reaction that the meta and para isomers would have to undergo.

Expected Reactivity Order (toward amine/ester reaction): ortho (intramolecular cyclization) >>> meta ≈ para (intermolecular hydrolysis/aminolysis)

Data Presentation: Comparative Reaction Rates
Isomer PositionReaction TypeRelative Rate Constant (k_rel)Primary Influencing Factors
Ortho Intramolecular AminolysisVery High (~10⁵ - 10⁷)Proximity, Pre-organization (Entropy)
Meta Alkaline Hydrolysis~0.8 - 0.9Inductive Effect (+I)
Para Alkaline Hydrolysis~0.8 - 0.9Inductive Effect (+I)
Unsubstituted Alkaline Hydrolysis1.0 (Reference)Baseline Reactivity

Note: Relative rate constants are estimates based on principles of intramolecular catalysis and substituent effects on benzoate hydrolysis. The intramolecular advantage is typically several orders of magnitude.

Summary and Conclusion

The positional isomerism of aminomethylbenzoates leads to profound differences in their chemical reactivity, a critical consideration in synthesis and drug design.

  • Methyl 2-(aminomethyl)benzoate (ortho) is unique. Its amine is a poor intermolecular nucleophile due to steric hindrance and intramolecular hydrogen bonding. However, its structure is perfectly primed for rapid intramolecular cyclization to form phthalimidine, making the ester group exceptionally labile via this specific pathway.[5]

  • Methyl 3-(aminomethyl)benzoate (meta) and Methyl 4-(aminomethyl)benzoate (para) behave much more predictably as simple substituted benzylamines and benzoates. Their amine groups are moderately strong nucleophiles, and their ester groups are slightly deactivated toward hydrolysis compared to methyl benzoate. Their reactivity profiles are very similar to each other, dominated by standard intermolecular reactions.

These differences underscore the necessity of considering not just the electronic nature of substituents but also their spatial arrangement. For the practicing scientist, the ortho isomer offers a pathway to bicyclic lactam structures, while the meta and para isomers serve as reliable monofunctional building blocks for derivatization at the amine.

References

  • A to Z Chemistry. (n.d.). Ortho effect in Substituted Benzene. WordPress.com. [Link]

  • Wikipedia. (2023). Ortho effect. [Link]

  • Various Authors. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Quora. [Link]

  • E, G. (2013). Does unsubstituted benzoic acid not show resonance due to steric effects? Chemistry Stack Exchange. [Link]

  • Stewart, R., & Matus, M. (1961). THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Canadian Journal of Chemistry. [Link]

  • Um, I. H., et al. (2002). Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates. Journal of Organic Chemistry. [Link]

  • Medeiros, M. A., & Oomens, J. (2017). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. Journal of the American Society for Mass Spectrometry. [Link]

  • Wikipedia. (2023). Hammett equation. [Link]

  • ResearchGate. (n.d.). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. [Link]

  • Roy, M. (2024). N-Acylation Reactions of Amines. ResearchGate. [Link]

  • Haines, R. I., & Harper, J. B. (2014). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots. Journal of Chemical Education. [Link]

  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. [Link]

  • University of Toronto Scarborough. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation. [Link]

  • Fife, T. H., & Chauffe, L. (2000). Intramolecular nucleophilic aminolysis of aliphatic esters. Cyclization of methyl 2-aminomethylbenzoate to phthalimidine. Journal of the American Chemical Society. [Link]

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Validation

A Comparative Guide to the Synthesis and NMR Validation of Methyl 3-((methylamino)methyl)benzoate

This guide provides an in-depth analysis of the synthesis of Methyl 3-((methylamino)methyl)benzoate, a valuable building block in pharmaceutical and materials science. We present a detailed, validated protocol using a hi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthesis of Methyl 3-((methylamino)methyl)benzoate, a valuable building block in pharmaceutical and materials science. We present a detailed, validated protocol using a highly efficient reductive amination strategy and compare it with an alternative amide reduction pathway. The cornerstone of this guide is the rigorous structural and purity validation of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring the highest degree of confidence for researchers, scientists, and drug development professionals.

Strategic Selection of a Synthetic Pathway

The synthesis of a target molecule requires careful consideration of efficiency, safety, and compatibility with existing functional groups. For Methyl 3-((methylamino)methyl)benzoate, the primary challenge is the selective formation of a secondary amine without affecting the methyl ester moiety.

Method 1: Reductive Amination (Recommended)

Reductive amination is a robust and highly versatile method for synthesizing amines from carbonyl compounds.[1][2] It typically proceeds as a one-pot reaction, which is advantageous for minimizing intermediate handling and potential yield loss.[3] The reaction involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.[4]

Causality of Choice: We selected reductive amination as the primary method for several key reasons:

  • Chemoselectivity: The use of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is crucial. It selectively reduces the iminium intermediate much faster than it reduces the starting aldehyde or the product's ester group, preventing side reactions and ensuring high purity.[5]

  • Mild Conditions: The reaction proceeds efficiently at room temperature under weakly acidic conditions, preserving the integrity of the molecule.[4]

  • Efficiency: As a one-pot synthesis, it avoids the need to isolate the unstable imine intermediate, streamlining the workflow and often leading to higher overall yields.[6]

  • Green Chemistry Principles: This method often requires less harsh reagents and can sometimes be performed in more environmentally friendly solvents, aligning with modern green chemistry standards.[1][3]

Method 2: Amide Reduction (Alternative for Comparison)

An alternative route involves the reduction of an amide. This would require a two-step process: first, the synthesis of N-methyl-3-(methoxycarbonyl)benzamide from methyl 3-(formyl)benzoate (via oxidation to the carboxylic acid, conversion to an acid chloride, and then reaction with methylamine), followed by reduction of the amide.

Limitations: This pathway is generally less favorable. The reduction of amides typically requires powerful, non-selective reducing agents like lithium aluminum hydride (LiAlH₄).[7][8] Such strong hydrides can readily reduce the ester group to an alcohol, leading to a mixture of undesired byproducts and complicating purification.[9] Furthermore, LiAlH₄ is highly reactive with protic solvents and moisture, demanding stringent anhydrous conditions and careful handling.[7]

Workflow for Reductive Amination Synthesis

Below is a diagram illustrating the recommended synthetic workflow.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_end Final Product SM1 Methyl 3-formylbenzoate Intermediate Iminium Ion Intermediate (In Situ) SM1->Intermediate Condensation SM2 Methylamine (aq. solution) SM2->Intermediate Reagents 1. Acetic Acid (catalyst) 2. Sodium Triacetoxyborohydride Product Methyl 3-((methylamino)methyl)benzoate Intermediate->Product Reduction

Caption: Reductive amination workflow for Methyl 3-((methylamino)methyl)benzoate.

Comparative Performance

The advantages of the reductive amination approach become clear when directly compared to the amide reduction pathway.

FeatureMethod 1: Reductive AminationMethod 2: Amide ReductionJustification
Number of Steps 1 (One-Pot)2-3 (Amide formation, then reduction)Fewer steps increase overall yield and reduce labor.
Reagent Selectivity High (e.g., NaBH(OAc)₃)Low (e.g., LiAlH₄)Preserves the ester functional group, a critical requirement for this target molecule.[5][9]
Reaction Conditions Mild (Room temp, weakly acidic)Harsh (Often requires heating, strictly anhydrous)Mild conditions prevent degradation and side reactions.
Safety & Handling Relatively safe and easy to handle reagents.Pyrophoric and water-reactive reducing agent (LiAlH₄).[7]Enhanced safety is a significant advantage in any laboratory setting.
Typical Yield Good to ExcellentModerate to Good (multi-step losses)One-pot procedures generally offer higher throughput.[3]
Workup & Purification Simpler, often straightforward extraction.Requires careful quenching of excess hydride; potential for byproducts.A cleaner reaction profile simplifies the isolation of the pure product.

Experimental Protocol: Reductive Amination

This protocol provides a self-validating system where reaction progress can be monitored by Thin-Layer Chromatography (TLC), and the final product is validated by NMR.

Materials:

  • Methyl 3-formylbenzoate (1.0 eq)

  • Methylamine (40% wt. in H₂O, 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Glacial Acetic Acid (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add Methyl 3-formylbenzoate (1.0 eq) and dissolve in dichloromethane (DCM).

  • Add methylamine solution (1.2 eq) followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 3-4 hours or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude oil via flash column chromatography on silica gel if necessary to obtain the pure Methyl 3-((methylamino)methyl)benzoate.

Comprehensive Validation by NMR Spectroscopy

NMR spectroscopy is the definitive tool for the structural elucidation of organic molecules.[10][11] It provides unambiguous evidence of the covalent framework, confirming the success of the synthesis. A thorough analysis involves examining the chemical shift, integration, and multiplicity of each signal in both ¹H and ¹³C NMR spectra.[12][13]

Predicted NMR Spectral Data

Before analyzing the experimental data, we can predict the expected spectrum for Methyl 3-((methylamino)methyl)benzoate.

Assignment Proton (¹H) NMR Prediction Carbon (¹³C) NMR Prediction
Aromatic Protons/Carbons 4H, complex multiplet pattern, δ ≈ 7.4-8.1 ppm. The protons ortho to the ester will be the most downfield.~6 signals, δ ≈ 128-138 ppm. The carbon attached to the ester (ipso-carbon) and the carbon attached to the benzylic group will be distinct quaternary signals.[14]
Ester Methyl (-OCH₃) 3H, sharp singlet, δ ≈ 3.9 ppm. The electronegative oxygen deshields these protons.[15]1C, δ ≈ 52 ppm. A typical chemical shift for an ester methyl carbon.[16]
Benzylic Methylene (-CH₂-N) 2H, sharp singlet, δ ≈ 3.8 ppm. The adjacent nitrogen deshields these protons. The singlet multiplicity is a key indicator that no adjacent, non-equivalent protons exist.[17][18]1C, δ ≈ 55-58 ppm. The attachment to the aromatic ring and the nitrogen places it in this region.
N-Methyl (-NHCH₃) 3H, sharp singlet, δ ≈ 2.5 ppm. This is a characteristic shift for an N-methyl group on a benzylamine.1C, δ ≈ 36 ppm. A typical value for a methyl group attached to a secondary amine.
Amine Proton (-NH-) 1H, broad singlet, variable δ. This proton is exchangeable, and its signal is often broad and may not integrate perfectly to 1H.N/A
Ester Carbonyl (C=O) N/A1C, δ ≈ 166-167 ppm. This downfield shift is characteristic of an ester carbonyl carbon.[19][20]
NMR Validation Workflow

The following logical workflow ensures a rigorous and trustworthy interpretation of the spectral data.

Caption: A logical workflow for the structural validation of the product via NMR.

Purity Assessment by Quantitative NMR (qNMR)

For applications requiring high purity, such as in drug development, quantitative NMR (qNMR) offers a precise method for purity determination.[21][22] This is achieved by adding a known mass of a high-purity internal standard (e.g., dimethyl fumarate) to a known mass of the synthesized product. By comparing the integral of a specific proton signal from the analyte to a signal from the standard, the absolute purity (wt%) can be calculated, providing a self-validating system for quality control.[23][24]

Conclusion

The synthesis of Methyl 3-((methylamino)methyl)benzoate is most effectively and safely achieved through a one-pot reductive amination using methyl 3-formylbenzoate and methylamine with a selective reducing agent like sodium triacetoxyborohydride. This method demonstrates superior functional group tolerance, operational simplicity, and safety compared to the alternative amide reduction pathway.

Crucially, the structural identity and purity of the final product must be rigorously confirmed. As demonstrated, a systematic workflow for interpreting ¹H and ¹³C NMR spectra provides an unambiguous validation of the target molecule. This combination of a well-chosen synthetic strategy and robust analytical validation ensures the production of high-quality material suitable for the demanding applications in research and development.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

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  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
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  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • ChemHelp ASAP. (2020, March 20). reductive amination & secondary amine synthesis [Video]. YouTube. Retrieved from [Link]

  • Cheng, C., & Brookhart, M. (2012). Iridium-Catalyzed Reduction of Secondary Amides to Secondary Amines and Imines by Diethylsilane. Journal of the American Chemical Society, 134(27), 11304–11307. Retrieved from [Link]

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  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Retrieved from [Link]

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  • The Royal Society of Chemistry. (2013). Selective Autoxidation of Benzylamines: Application to the Synthesis of Some Nitrogen Heterocycles. Green Chemistry.
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  • ResearchGate. (n.d.). 1H-NMR shift for protons adjacent to the amine group of benzylamine.... Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. Retrieved from [Link]

  • ChemHelp ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

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  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Methyl 3-((methylamino)methyl)benzoate

Navigating the lifecycle of a chemical reagent from procurement to disposal is a critical responsibility for every scientist. This guide provides a detailed, safety-first framework for the proper disposal of Methyl 3-((m...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent from procurement to disposal is a critical responsibility for every scientist. This guide provides a detailed, safety-first framework for the proper disposal of Methyl 3-((methylamino)methyl)benzoate, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, emphasizing not just the "how" but the "why" behind each critical step.

Hazard Identification and Risk Assessment: Know Your Compound

Based on this analog, Methyl 3-((methylamino)methyl)benzoate should be handled as a substance that is:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. [1]

Functionally, the molecule contains a secondary amine group, which imparts a basic character, and an ester group. This chemical structure dictates its primary incompatibilities.

Core Principle of Chemical Safety: The foundational step in any laboratory procedure is to consult the Safety Data Sheet (SDS). In its absence, a conservative assessment based on analogous structures and functional groups is a necessary and responsible alternative.

Incompatibilities to Consider:
  • Acids: As an amine, this compound will react exothermically with acids, potentially violently.

  • Oxidizing Agents: Strong oxidizers can lead to vigorous and potentially explosive reactions with organic amines.[2]

  • Heat and Ignition Sources: While data is limited, similar aromatic esters can be combustible.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety mandates the use of appropriate PPE. The potential for skin, eye, and respiratory irritation requires stringent protective measures.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with a face shield.[5]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use.[6]Prevents direct skin contact, which can cause irritation.
Body Protection A standard laboratory coat. For larger quantities or spill cleanup, a chemically resistant apron is recommended.Minimizes contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area, such as a certified chemical fume hood.[5]Prevents inhalation of vapors that may cause respiratory tract irritation. For spill cleanup outside a hood, a respirator may be necessary based on risk assessment.

Waste Segregation and Container Management: The Cornerstone of Safe Disposal

Proper segregation is the most critical step in preventing hazardous chemical reactions within waste containers.[2] The disposal pathway for Methyl 3-((methylamino)methyl)benzoate begins the moment it is designated as waste.

Waste Stream Classification:

This compound must be disposed of as hazardous chemical waste . It should never be disposed of down the drain or in regular trash, as it can be harmful to aquatic life and ecosystems.[2]

Container Selection and Labeling:
  • Container Choice: Use only designated, chemically compatible hazardous waste containers.[2] Polyethylene (HDPE) containers are a common and suitable choice. The original product container, if in good condition, is an ideal option.[1]

  • Labeling: The waste container must be labeled clearly and immediately. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste Methyl 3-((methylamino)methyl)benzoate."

    • An accurate list of all components and their approximate percentages if it is a mixed waste stream.

    • The primary hazards associated with the waste (e.g., "Irritant," "Harmful if Swallowed").

    • The date of waste accumulation.

Step-by-Step Disposal Protocols

The specific procedure depends on the nature of the waste—whether it is contaminated solid waste, a small quantity from an experiment, or a larger, bulk amount.

Protocol 1: Disposal of Contaminated Solid Waste

This category includes items like gloves, weigh boats, pipette tips, and paper towels contaminated with Methyl 3-((methylamino)methyl)benzoate.

  • Collection: In the immediate work area (e.g., fume hood), collect all contaminated solid waste in a designated plastic bag or a lined container.

  • Segregation: Ensure no incompatible waste (e.g., acidic waste, oxidizing solids) is added to this container.

  • Packaging: Once the experiment is complete or the bag is full, securely seal the bag.

  • Final Disposal: Place the sealed bag into your laboratory's designated solid hazardous waste container. Ensure the container's main label accurately reflects all contents.

Protocol 2: Disposal of Bulk or Unused Methyl 3-((methylamino)methyl)benzoate

This applies to leftover reagents, reaction mixtures, or solutions containing the compound.

  • Waste Collection: Collect the liquid waste in a dedicated, properly labeled hazardous waste container as described in Section 3.

  • pH Check: Do not attempt to neutralize the amine waste with acid unless it is part of a validated experimental workup procedure. Mixing with acids can cause a dangerous reaction.

  • Storage: Keep the waste container securely capped at all times, except when adding waste.

  • Satellite Accumulation: Store the container in your lab's designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.

  • Arrange for Pickup: Once the container is full or has been accumulating for a specified period (check your institution's guidelines, often not to exceed one year), contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal company.[2]

Workflow for Disposal Decision-Making

DisposalWorkflow start Waste Generated is_solid Solid or Liquid Waste? start->is_solid solid_waste Contaminated Solid Waste (Gloves, Paper Towels, etc.) is_solid->solid_waste Solid liquid_waste Bulk Liquid or Unused Reagent is_solid->liquid_waste Liquid collect_solid Collect in a dedicated, lined container inside fume hood. solid_waste->collect_solid collect_liquid Collect in a compatible, labeled liquid waste container. liquid_waste->collect_liquid seal_bag Securely seal bag or container. collect_solid->seal_bag place_in_main Place in lab's main solid hazardous waste bin. seal_bag->place_in_main end_process Disposal Complete (Handled by EHS) place_in_main->end_process check_compat Ensure no incompatible wastes are mixed (e.g., acids). collect_liquid->check_compat store_saa Store in Satellite Accumulation Area (SAA). check_compat->store_saa request_pickup Container Full? Request EHS pickup. store_saa->request_pickup request_pickup->end_process

Caption: Decision workflow for segregating and disposing of Methyl 3-((methylamino)methyl)benzoate waste.

Spill Management and Emergency Procedures

Accidents can happen, and preparedness is key to mitigating risks.

  • Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.

  • Communicate: Inform your laboratory supervisor and EHS department immediately.

  • Control: If the spill is small and you are trained to handle it, ensure proper ventilation and prevent the substance from entering drains.

  • Cleanup:

    • Wear the appropriate PPE as outlined in Section 2.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water, collecting the cleaning materials as hazardous waste.

Regulatory Compliance: Adherence to the Law

The disposal of hazardous waste is strictly regulated. In the United States, the primary regulations are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[7] Your institution's EHS department serves as the crucial liaison, translating these complex regulations into actionable laboratory policies. Adherence to these internal policies is mandatory to ensure legal compliance and safety.

References

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Handling

A Comprehensive Guide to the Safe Handling of Methyl 3-((methylamino)methyl)benzoate

Hazard Assessment: Understanding the Risks Based on analogous compounds, Methyl 3-((methylamino)methyl)benzoate is anticipated to present several potential hazards. The primary routes of exposure are inhalation, skin con...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

Based on analogous compounds, Methyl 3-((methylamino)methyl)benzoate is anticipated to present several potential hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.[1]

Key Potential Hazards:

  • Skin Irritation: Similar benzoate derivatives are known to cause skin irritation.[1][2] Prolonged or repeated contact may lead to redness, itching, or inflammation.[1]

  • Serious Eye Irritation: Contact with eyes is likely to cause serious irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[1][2]

  • Harmful if Swallowed: Oral ingestion may be harmful.[3][4][5]

A thorough risk assessment should be conducted before commencing any work with this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling Methyl 3-((methylamino)methyl)benzoate.

Body Part Personal Protective Equipment Rationale and Specifications
Hands Chemical-resistant gloves (Nitrile recommended)Protects against skin contact. Nitrile gloves offer good resistance to a range of chemicals.[6][7] Always inspect gloves for integrity before use and dispose of them immediately after handling the compound or in case of splashes.[8][9]
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.[2][8]Protects eyes from splashes and aerosols. Standard safety glasses may not provide adequate protection from splashes.[2]
Body Laboratory coatProvides a removable barrier to protect personal clothing from contamination.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[1][2] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8]Minimizes the risk of inhaling harmful vapors or aerosols. The necessity of respiratory protection should be determined by a formal risk assessment.
Safe Handling and Operations: A Step-by-Step Protocol

Adherence to a strict protocol is essential for minimizing risk during handling.

Workflow for Handling Methyl 3-((methylamino)methyl)benzoate

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/React in a Closed System handle_weigh->handle_dissolve handle_transfer Transfer Solutions with Care handle_dissolve->handle_transfer clean_decontaminate Decontaminate Glassware & Surfaces handle_transfer->clean_decontaminate Proceed to Cleanup clean_dispose Dispose of Waste in Designated Containers clean_decontaminate->clean_dispose clean_doff Doff PPE Correctly clean_dispose->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash

Caption: Workflow for Safe Handling of Methyl 3-((methylamino)methyl)benzoate.

Detailed Steps:

  • Preparation:

    • Always work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][2]

    • Ensure that an eyewash station and safety shower are readily accessible.[2][8]

    • Don all required PPE as outlined in the table above.

  • Handling:

    • When weighing the solid compound, perform the task within the fume hood to contain any dust.

    • If creating a solution, add the compound to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[1][2]

  • In Case of a Spill:

    • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Ventilate the area and clean the spill site once the material has been removed.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Categorization: All waste containing Methyl 3-((methylamino)methyl)benzoate, including contaminated consumables (e.g., gloves, absorbent pads), should be considered hazardous waste.

  • Containment: Collect all waste in clearly labeled, sealed, and appropriate containers.[3] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Disposal Procedure: Dispose of the waste through your institution's hazardous waste management program.[3] Adhere to all local, state, and federal regulations.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

Exposure Route First Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.[1] Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water.[5] Seek immediate medical attention.[3]

Always have the SDSs for analogous compounds readily available for emergency responders.

By integrating these safety protocols into your laboratory's standard operating procedures, you can foster a culture of safety and ensure the well-being of all personnel handling Methyl 3-((methylamino)methyl)benzoate.

References

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-((methylamino)methyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-((methylamino)methyl)benzoate
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